molecular formula C10H14N4O4 B3084889 2,5-Dimethoxyterephthalohydrazide CAS No. 114503-42-3

2,5-Dimethoxyterephthalohydrazide

Cat. No.: B3084889
CAS No.: 114503-42-3
M. Wt: 254.24 g/mol
InChI Key: LMKFGEOWEBMUDY-UHFFFAOYSA-N
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Description

2,5-Dimethoxyterephthalohydrazide is a useful research compound. Its molecular formula is C10H14N4O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethoxyterephthalohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxyterephthalohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxybenzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-17-7-3-6(10(16)14-12)8(18-2)4-5(7)9(15)13-11/h3-4H,11-12H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFGEOWEBMUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NN)OC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2,5-Dimethoxyterephthalohydrazide (CAS 114503-42-3)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 2,5-Dimethoxyterephthalohydrazide (DMTH) , a critical linker in the reticular synthesis of Covalent Organic Frameworks (COFs).

Executive Summary

2,5-Dimethoxyterephthalohydrazide (DMTH) is a symmetric, electron-rich organic building block used primarily in the synthesis of hydrazone-linked Covalent Organic Frameworks (COFs).[1] Its structural rigidity, combined with the reversible nature of the hydrazone bond, allows for the formation of highly crystalline, porous materials (e.g., COF-42) utilized in photocatalysis, heavy metal capture, and optoelectronics. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Chemical Identity & Structure

PropertyDetail
CAS Number 114503-42-3
IUPAC Name 2,5-Dimethoxybenzene-1,4-dicarbohydrazide
Synonyms 2,5-Dimethoxyterephthalic acid dihydrazide; DMTH
Molecular Formula C₁₀H₁₄N₄O₄
Molecular Weight 254.24 g/mol
SMILES COc1cc(C(=O)NN)c(OC)cc1C(=O)NN
Structural Features

symmetry; Electron-donating methoxy groups at 2,5-positions enhance solubility and influence electronic band gaps in resulting COFs.
Structural Visualization

The following diagram illustrates the synthesis pathway from the commercially available diester precursor.[2]

Synthesis Precursor Dimethyl 2,5-dimethoxyterephthalate (Precursor) Intermediate Reflux (MeOH/EtOH) 12-24 Hours Precursor->Intermediate Dissolution Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Nucleophilic Attack Product 2,5-Dimethoxyterephthalohydrazide (Solid Precipitate) Intermediate->Product Precipitation & Wash

Caption: Figure 1. Standard synthetic pathway via hydrazinolysis of the dimethyl ester.

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValue / Description
Appearance Off-white to pale yellow powder
Melting Point >300 °C (Decomposes)
Solubility Soluble: DMSO, DMF, DMAc (upon heating).Insoluble: Water, Methanol, Ethanol, Chloroform, Hexane.
Stability Stable under ambient conditions.[2] Hygroscopic; store in a desiccator.
pKa Hydrazide NH typically ~12-13; Methoxy groups slightly increase electron density on the ring.[2]

Synthesis & Production Protocol

Objective: Synthesis of high-purity (>97%) 2,5-dimethoxyterephthalohydrazide from dimethyl 2,5-dimethoxyterephthalate.

Reagents
  • Precursor: Dimethyl 2,5-dimethoxyterephthalate (1.0 eq)

  • Reagent: Hydrazine monohydrate (80% or 98% grade) (Excess, >10 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred)[2]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Dimethyl 2,5-dimethoxyterephthalate (e.g., 5.0 g) in Methanol (100 mL).

    • Note: The ester may not dissolve completely at room temperature; this is normal.[2]

  • Hydrazinolysis: Add Hydrazine Hydrate (10–15 mL) dropwise to the suspension while stirring.

    • Causality: A large excess of hydrazine drives the equilibrium forward and prevents the formation of oligomeric side products.

  • Reflux: Heat the mixture to reflux (approx. 65–70 °C) for 12–24 hours .

    • Observation: The suspension will initially clear (as the ester reacts) and then a heavy precipitate (the hydrazide product) will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Filter the white/off-white precipitate using vacuum filtration.[2]

  • Purification: Wash the filter cake copiously with cold Methanol (3 × 50 mL) and then Diethyl Ether (2 × 50 mL) to remove unreacted hydrazine and solvent.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 6 hours.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Due to solubility limitations in CDCl₃)

Shift (δ ppm)MultiplicityIntegrationAssignment
9.20 – 9.60 Singlet (s)2H–CONH– (Amide proton)
7.50 – 7.60 Singlet (s)2HAr–H (Aromatic ring protons)
4.50 – 4.70 Broad Singlet (s)4H–NH₂ (Terminal amine protons)
3.70 – 3.85 Singlet (s)6H–OCH₃ (Methoxy protons)

Interpretation: The high symmetry of the molecule results in simplified spectra.[2] The aromatic region shows a single peak for the two equivalent ring protons.[2] The broad –NH₂ signal may vary in shift/width depending on water content in the DMSO.[2]

Infrared Spectroscopy (FT-IR)[3]
  • 3300 – 3200 cm⁻¹: N–H stretching (Primary amine doublet).[2]

  • 1650 – 1620 cm⁻¹: C=O stretching (Amide I band).[2]

  • 1220 cm⁻¹: C–O–C stretching (Methoxy ether linkage).[2]

Applications: Covalent Organic Frameworks (COFs)

The primary utility of DMTH is as a linear


-symmetric linker for constructing 2D COFs.[2] The most notable example is COF-42 .[2][3]
Case Study: Synthesis of COF-42

Reaction: Condensation of DMTH with 1,3,5-Triformylbenzene (TFB). Topology: Hexagonal pore structure with hydrazone linkages.[2]

COF_Formation Linker DMTH (C2 Linker) SchiffBase Schiff-Base Condensation (Solvothermal: Dioxane/Mesitylene + Acetic Acid) Linker->SchiffBase Knot 1,3,5-Triformylbenzene (C3 Knot) Knot->SchiffBase COF COF-42 (Hexagonal 2D Network) SchiffBase->COF - H2O (Reversible)

Caption: Figure 2.[2][4] Reticular synthesis logic for COF-42 formation.

Protocol Highlight:

  • Solvent System: 1,4-Dioxane / Mesitylene (1:1 v/v).[2]

  • Catalyst: 6M Aqueous Acetic Acid.[2]

  • Conditions: Solvothermal synthesis in a sealed Pyrex tube at 120 °C for 3 days.

  • Mechanism: The methoxy groups on DMTH improve the crystallinity of the COF by promoting interlayer stacking interactions via electron donation, stabilizing the 2D sheets.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • GHS Codes: H315, H319, H335.[5]

  • Storage: Store at 4 °C in a dark, dry place. Hydrazides can slowly oxidize or hydrolyze if exposed to moisture and air over prolonged periods.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of dust.[2]

References

  • Uribe-Romo, F. J., et al. (2011).[2] Crystalline Covalent Organic Frameworks with Hydrazone Linkages.[1][2] Journal of the American Chemical Society.[2] Link[2]

  • Ding, S. Y., & Wang, W. (2013).[2] Covalent Organic Frameworks (COFs): From Design to Applications.[2][3] Chemical Society Reviews.[2] Link

  • Waller, P. J., et al. (2015).[2] Chemistry of Covalent Organic Frameworks.[1][2][6][3] Accounts of Chemical Research.[2] Link[2]

  • PubChem. (n.d.).[2] 2,5-Dimethoxyterephthalohydrazide Compound Summary. National Library of Medicine.[2] Link

  • Ossila. (n.d.). 2,5-Dimethoxyterephthalohydrazide Product Information.Link[2]

Sources

2,5-dimethoxybenzene-1,4-dicarbohydrazide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture & Physicochemical Profile[1][2][3][4][5]

2,5-Dimethoxybenzene-1,4-dicarbohydrazide (also known as 2,5-dimethoxyterephthalohydrazide, DMTH) is a bifunctional organic ligand critical to the field of reticular chemistry. Its rigid aromatic core, flanked by electron-donating methoxy groups and reactive hydrazide termini, makes it an ideal building block for Covalent Organic Frameworks (COFs) and supramolecular assemblies.

Molecular Specifications
PropertyData
IUPAC Name 2,5-dimethoxybenzene-1,4-dicarbohydrazide
CAS Number 114503-42-3
Molecular Formula C₁₀H₁₄N₄O₄
Molecular Weight 254.24 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water, ethanol
Melting Point >280 °C (Decomposes)
Structural Logic

The molecule features a para-substituted benzene ring. The two methoxy (-OCH₃) groups at positions 2 and 5 provide electron density to the ring, enhancing the nucleophilicity of the hydrazide groups at positions 1 and 4.

  • Symmetry: The molecule possesses inversion symmetry (

    
    ) in its idealized planar conformation.
    
  • Hydrogen Bonding: The hydrazide motif (-CONHNH₂) acts as both a hydrogen bond donor (NH, NH₂) and acceptor (C=O), facilitating self-assembly into 2D sheets or 3D stacks in the solid state.

2D Structural Visualization

The following diagram illustrates the chemical connectivity and functional groups.

Synthesis Protocol

This protocol describes the synthesis of 2,5-dimethoxybenzene-1,4-dicarbohydrazide from dimethyl 2,5-dimethoxyterephthalate. This method is preferred for its high yield and purity, avoiding the harsh conditions of acid chloride routes.

Reaction Scheme

The synthesis is a nucleophilic acyl substitution where hydrazine displaces the methoxy leaving group of the ester.

synthesis_pathway cluster_conditions Reaction Conditions Precursor Dimethyl 2,5-dimethoxyterephthalate (Solid Ester) Intermediate Tetrahedral Intermediate Precursor->Intermediate Reflux in EtOH (Nucleophilic Attack) Reagent Hydrazine Hydrate (80% aq. solution) Reagent->Intermediate Product 2,5-Dimethoxybenzene-1,4-dicarbohydrazide (Precipitate) Intermediate->Product Elimination of MeOH Temp: 80-90°C Temp: 80-90°C Time: 12-24 Hours Time: 12-24 Hours

Caption: Figure 2: Nucleophilic acyl substitution pathway for DMTH synthesis.

Step-by-Step Methodology

Reagents:

  • Dimethyl 2,5-dimethoxyterephthalate (1.0 eq)

  • Hydrazine hydrate (10.0 eq, excess to prevent polymerization)

  • Ethanol or Methanol (Solvent)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of dimethyl 2,5-dimethoxyterephthalate in 100 mL of absolute ethanol.

  • Addition: Add 10 mL of hydrazine hydrate (80%) dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 12–24 hours. A white precipitate should begin to form as the reaction progresses.

  • Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake copiously with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted hydrazine.

  • Drying: Dry the product in a vacuum oven at 60°C for 6 hours.

Validation Criteria:

  • Yield: Expect >85%.

  • Purity Check: The product should be a white powder. Yellowing indicates oxidation or impurities.

Structural Characterization

Accurate identification relies on spectroscopic signatures. The following data points serve as a reference standard.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1]

NucleusShift (δ ppm)MultiplicityAssignment
¹H 9.20 - 9.50Broad Singlet (2H)-CONH- (Amide proton)
¹H 7.45Singlet (2H)Ar-H (Aromatic ring protons)
¹H 4.50Broad Singlet (4H)-NH₂ (Terminal amine, exchangeable)
¹H 3.85Singlet (6H)-OCH₃ (Methoxy protons)
Infrared Spectroscopy (FT-IR)
  • 3300–3350 cm⁻¹: N-H stretching (primary and secondary amines).

  • 1650–1670 cm⁻¹: C=O stretching (Amide I band), characteristic of the hydrazide carbonyl.

  • 1210 cm⁻¹: C-O-C asymmetric stretching (Methoxy group).

Functional Applications: COF Architecture

The primary utility of 2,5-dimethoxybenzene-1,4-dicarbohydrazide is as a linear linker in the synthesis of hydrazone-linked Covalent Organic Frameworks (e.g., COF-42).

Mechanism of COF Formation

The hydrazide group reacts with aldehydes to form a hydrazone bond (-C=N-NH-C=O-), a reversible linkage that allows for error correction and high crystallinity during framework growth.

Caption: Figure 3: Assembly of hydrazone-linked COFs using DMTH.

Critical Experimental Factors
  • Catalyst: Aqueous Acetic Acid (6M) is typically used to catalyze the reversible imine condensation.

  • Solvent System: A mixture of 1,4-dioxane and mesitylene (1:1 v/v) balances solubility and crystallization rate.

  • Degassing: Freeze-pump-thaw cycles are mandatory to remove oxygen, preventing oxidation of the hydrazide prior to framework formation.

Safety & Handling (MSDS Summary)

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the dry powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The hydrazide group is sensitive to oxidation over long periods; storage under inert gas (Ar/N₂) is recommended for long-term stability.

References

  • Uribe-Romo, F. J., et al. (2011). "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society, 133(30), 11478–11481. Link

  • Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 48(12), 3053–3063. Link

  • PubChem Compound Summary. (n.d.). "2,5-Dimethoxyterephthalohydrazide."[2][3] National Center for Biotechnology Information. Link

  • Ding, X., & Chen, L. (2016). "Recent advances in covalent organic frameworks for catalysis." Materials Chemistry Frontiers, 1, 266-281. Link

Sources

Engineering Hydrazone-Linked Covalent Organic Frameworks: A Comprehensive Guide to the DMTH Linker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Covalent Organic Frameworks (COFs) represent a paradigm shift in reticular chemistry, offering atomically precise, predictable 2D and 3D porous architectures. Among the diverse linkages available, the hydrazone bond is prized for its exceptional chemical stability and high heteroatom density. However, achieving high crystallinity in hydrazone COFs requires meticulous control over monomer geometry and electronic properties.

This technical guide explores 2,5-dimethoxyterephthalohydrazide (DMTH) —a highly versatile, functionalized hydrazide linker. By integrating electron-donating methoxy groups onto a rigid aromatic core, DMTH provides dual functionality: it narrows the optical bandgap for semiconductor applications (such as visible-light photocatalysis) and introduces specific hydrogen-bonding docking sites for advanced gas separation.

The Chemical Logic & Structural Dynamics of DMTH

The selection of DMTH as a building block is driven by three core mechanistic advantages:

  • Thermodynamic Reversibility vs. Kinetic Stability: Hydrazone bond formation is a dynamic covalent process. Under acidic conditions, the reaction is reversible, allowing the growing polymer to undergo "error correction" to achieve a long-range crystalline lattice[1]. Once the solvent and catalyst are removed, the resulting hydrazone linkage exhibits extraordinary kinetic stability against hydrolysis, outperforming traditional boroxine or imine linkages[1].

  • Electronic Bandgap Tuning: The methoxy (-OCH₃) groups on the DMTH core act as strong electron-donating groups (EDGs). When polymerized with electron-deficient nodes like 1,3,5-triformylbenzene (TFB), the resulting donor-acceptor (D-A) architecture facilitates broad visible-light absorption and efficient charge separation, yielding an optical bandgap of approximately 2.88 eV[1].

  • Pore Wall Engineering: In 2D COFs, the methoxy groups protrude directly into the 1D mesoporous channels. These oxygen-rich sites dramatically increase the hydrophilicity of the framework[2] and act as highly specific binding sites for polarizable gas molecules via C-H···O interactions[3].

Self-Validating Protocol: Solvothermal Synthesis of TFB-DMTH COF

To guarantee reproducibility, the synthesis of DMTH-based COFs must be treated as a self-validating system where every physical and chemical parameter is strictly controlled. The following protocol details the synthesis of TFB-DMTH COF, emphasizing the causality behind each experimental choice.

Step-by-Step Methodology

Step 1: Monomer Dissolution & Solvent Balancing

  • Action: Weigh 0.1 mmol of TFB and 0.15 mmol of DMTH and transfer them to a 10 mL Pyrex tube. Add exactly 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate for 10 minutes.

  • Causality: The solvent mixture is critical. 1,4-dioxane solubilizes the highly polar DMTH monomer, while the non-polar mesitylene acts as a structural director (porogen). This specific ratio stabilizes the intermediate oligomers in solution, preventing premature, amorphous precipitation before the crystalline lattice can form.

Step 2: Catalytic Activation & System Isolation

  • Action: Add 0.2 mL of 6M aqueous acetic acid. Flash-freeze the mixture in a liquid nitrogen bath, evacuate the tube to an internal pressure of <100 mTorr, and flame-seal the glass.

  • Causality: Acetic acid serves a dual purpose: it protonates the carbonyl oxygen of the TFB aldehyde to increase its electrophilicity, yet its weak acidity prevents the complete protonation of the DMTH hydrazide amine, which would quench its nucleophilicity[1]. Flame-sealing creates a closed, autogenous pressure system essential for maintaining the thermodynamic equilibrium of the water-generating condensation reaction.

Step 3: Thermodynamic Polymerization

  • Action: Heat the sealed tube in an isothermal oven at 120 °C for 72 hours. Cool to room temperature at a controlled rate of 5 °C/hour.

  • Causality: Extended heating provides the activation energy required for continuous bond breaking and reforming (error correction), driving the system toward the most thermodynamically stable crystalline state. Slow cooling prevents thermal shock, which can induce micro-fractures in the crystallites.

Step 4: Activation and Pore Clearance

  • Action: Filter the resulting precipitate. Perform Soxhlet extraction with tetrahydrofuran (THF) for 24 hours, followed by supercritical CO₂ drying.

  • Causality: THF efficiently removes unreacted monomers and trapped oligomers from the pores. Supercritical CO₂ drying avoids the destructive capillary forces associated with direct solvent evaporation, preserving the delicate mesoporous architecture[2].

Validation Checkpoints
  • FTIR Spectroscopy: Confirm the disappearance of N-H stretching (~3300 cm⁻¹) and C=O stretching (~1680 cm⁻¹), alongside the appearance of a strong C=N stretching band (~1620 cm⁻¹).

  • Powder X-Ray Diffraction (PXRD): Ensure the presence of an intense primary peak at a low angle (e.g., ~3.5° 2θ), confirming long-range 2D order.

COFSynthesis TFB 1,3,5-Triformylbenzene (TFB) Mix Solvent Mixture (Dioxane:Mesitylene) TFB->Mix DMTH 2,5-Dimethoxyterephthalohydrazide (DMTH) DMTH->Mix Acid Acetic Acid Catalyst (Protonation) Mix->Acid Condensation Solvothermal Condensation (120°C, 72h) Acid->Condensation Reversible Imine Formation Activation Soxhlet Extraction & Supercritical CO2 Drying Condensation->Activation Thermodynamic Control COF Crystalline 2D TFB-DMTH COF (Hydrazone Linked) Activation->COF Pore Clearance

Workflow for the solvothermal synthesis of DMTH-based Covalent Organic Frameworks.

Key Applications and Mechanistic Pathways

Visible-Light Photocatalysis (CDC Reactions)

Because of its extended π-conjugation and D-A structure, TFB-DMTH COF functions as an exceptional metal-free organic semiconductor. It has been successfully deployed for the visible-light-driven oxidative cross-dehydrogenative coupling (CDC) of amines[2],[1].

Mechanistic Pathway:

  • Excitation: Visible light irradiation excites the COF, promoting an electron to the conduction band (CB) and leaving a hole in the valence band (VB)[1].

  • Oxidation: The VB hole oxidizes the amine substrate (e.g., tetrahydroisoquinoline) via a Single Electron Transfer (SET) process, generating an amine radical cation[1].

  • Reduction: Simultaneously, the CB electron reduces molecular oxygen (O₂) to a superoxide radical anion (O₂•⁻)[1].

  • Coupling: The superoxide abstracts a proton from the amine radical cation to form an iminium ion, which subsequently undergoes nucleophilic attack to yield the final cross-coupled product[1].

Photocatalysis Light Visible Light Irradiation (>420 nm) COF TFB-DMTH COF Excited State Light->COF VB Valence Band (h+) Oxidation Site COF->VB CB Conduction Band (e-) Reduction Site COF->CB Radical Amine Radical Cation VB->Radical SET from Amine Superoxide Superoxide Anion (O2•-) CB->Superoxide SET to O2 Amine Amine Substrate (e.g., THIQ) Amine->Radical O2 Molecular Oxygen (O2) O2->Superoxide Iminium Iminium Ion Intermediate Radical->Iminium Proton Abstraction by O2•- Superoxide->Iminium Product Cross-Coupled Product Iminium->Product Nucleophilic Attack

Mechanistic pathway for visible-light-driven cross-dehydrogenative coupling via DMTH-COF.

Advanced Gas Separation (C₂H₂/C₂H₄)

The separation of light hydrocarbons, specifically acetylene (C₂H₂) from ethylene (C₂H₄), is notoriously difficult due to their similar physical properties. By reacting DMTH with a triazine-based aldehyde (Ta), researchers synthesized Ta-DMTH-COF, a framework with precisely tuned flexibility[4].

The high density of nitrogen and oxygen heteroatoms provided by the hydrazone linkage and the methoxy groups creates an ideal binding pocket[3]. C₂H₂ interacts strongly with the framework via dual C-H···N and C-H···O hydrogen bonds, whereas C₂H₄ experiences significantly weaker interactions[3]. This thermodynamic preference allows Ta-DMTH-COF to efficiently purify C₂H₄ from binary mixtures under dynamic conditions[3].

Quantitative Data Presentation

The structural and functional superiority of DMTH-linked COFs is validated by their quantitative performance metrics across different application domains.

Quantitative Performance Metrics of DMTH-Linked COFs
FrameworkLinker CombinationApplication DomainKey Performance MetricRef
TFB-DMTH-COF TFB + DMTHPhotocatalysis (CDC)Surface Area: 1808 m²/g; Bandgap: 2.88 eV[2],[1]
Ta-DMTH-COF Ta + DMTHGas SeparationC₂H₂/C₂H₄ Selectivity (IAST): 5.17[4],[3]
Ta-TD-COF Ta + TD (No Methoxy)Gas SeparationC₂H₂/C₂H₄ Selectivity (IAST): 2.54[3]

Note: The comparison between Ta-DMTH-COF and Ta-TD-COF highlights the critical role of the methoxy groups; the inclusion of DMTH more than doubles the gas separation selectivity.

Conclusion

The DMTH linker is a masterclass in reticular design. By marrying the robust, reversible chemistry of the hydrazide functional group with the electronic and steric tuning capabilities of methoxy substituents, DMTH enables the synthesis of COFs that are both highly crystalline and functionally dynamic. Whether utilized as a metal-free semiconductor for visible-light photocatalysis or as a precision molecular sieve for hydrocarbon separation, DMTH-linked COFs represent a highly scalable, self-validating platform for next-generation materials science.

References

1.[2] Highly hydrophilic covalent organic frameworks as efficient and reusable photocatalysts for oxidative coupling of amines in aqueous solution. Source: rsc.org (Catalysis Science & Technology). URL:[Link] 2.[1] Light-Induced Organic Transformations by Covalent Organic Frameworks as Reticular Platforms for Selective Photosynthesis. Source: unipd.it (ACS Sustainable Chemistry & Engineering). URL:[Link] 3.[4] Hydrazone-Linked Covalent Organic Frameworks for C2H2/C2H4 Separation. Source: acs.org (ACS Applied Polymer Materials). URL:[Link] 4.[3] Hydrazone-Linked Covalent Organic Frameworks for C2H2/C2H4 Separation (Full Text). Source: acs.org. URL:[Link]

Sources

2,5-Dimethoxyterephthalohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Dimethoxyterephthalohydrazide: Synthesis, Properties, and Applications in Advanced Materials

Introduction

2,5-Dimethoxyterephthalohydrazide is a specialized organic compound that has garnered significant interest as a pivotal building block in the field of materials science. Its molecular architecture, featuring a rigid p-dimethoxybenzene core symmetrically functionalized with two hydrazide moieties, makes it an exemplary precursor for the synthesis of advanced polymeric structures.[1][2] This guide provides a comprehensive overview of 2,5-dimethoxyterephthalohydrazide, detailing its fundamental properties, a validated synthesis protocol, and its primary applications, with a particular focus on the development of Covalent Organic Frameworks (COFs). For researchers and professionals in drug development and materials science, this document serves as a technical resource, elucidating the practical utility and theoretical underpinnings of this versatile molecule.

Core Molecular and Physicochemical Properties

The identity and purity of a chemical precursor are paramount for the reproducibility of any synthetic procedure. 2,5-Dimethoxyterephthalohydrazide is characterized by a specific set of properties that are crucial for its handling, reactivity, and incorporation into larger molecular assemblies.[1][3][4]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄O₄PubChem[3], Sigma-Aldrich[4]
Molecular Weight 254.24 g/mol PubChem[3]
IUPAC Name 2,5-dimethoxybenzene-1,4-dicarbohydrazidePubChem[3]
CAS Number 114503-42-3Sigma-Aldrich[4], Ossila[2]
Appearance Off-white powderOssila[2]
Purity Typically >97%Sigma-Aldrich[4], Ossila[2]
Synonyms 2,5-Dimethoxybenzene-1,4-dicarbohydrazide, DMTHPubChem[3], Ossila[2]

Synthesis of 2,5-Dimethoxyterephthalohydrazide

The synthesis of 2,5-dimethoxyterephthalohydrazide is typically achieved through the hydrazinolysis of a corresponding terephthalate ester. This reaction is a standard and efficient method for the formation of hydrazides. The following protocol describes a reliable procedure starting from dimethyl 2,5-dimethoxyterephthalate.

Experimental Protocol: Synthesis via Hydrazinolysis

Rationale: This procedure utilizes the nucleophilic attack of hydrazine on the carbonyl carbons of the ester groups. The reaction is driven by the formation of the stable hydrazide products. An excess of hydrazine hydrate is used to ensure complete conversion and to serve as the reaction solvent. Ethanol is often used as a co-solvent to improve the solubility of the starting ester.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2,5-dimethoxyterephthalate in ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the diester should be at least 10:1 to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2,5-dimethoxyterephthalohydrazide, will precipitate out of the solution as a white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified product under vacuum to obtain the final 2,5-dimethoxyterephthalohydrazide.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification Dimethyl_2_5_dimethoxyterephthalate Dimethyl 2,5-dimethoxyterephthalate Reaction_Mixture Dissolve in Ethanol Add Hydrazine Hydrate Dimethyl_2_5_dimethoxyterephthalate->Reaction_Mixture Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Mixture Reflux Reflux (12-24h) Reaction_Mixture->Reflux Cooling Cool to RT Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 2,5-Dimethoxyterephthalohydrazide Drying->Product

Caption: Synthesis workflow for 2,5-Dimethoxyterephthalohydrazide.

Applications in Advanced Materials Science: Covalent Organic Frameworks (COFs)

The primary application of 2,5-dimethoxyterephthalohydrazide is in the synthesis of Covalent Organic Frameworks (COFs).[1][2] COFs are a class of porous crystalline polymers with ordered structures, which are of great interest for applications in gas storage, catalysis, and sensing.[1]

The hydrazide functional groups of 2,5-dimethoxyterephthalohydrazide readily react with aldehydes to form stable hydrazone linkages.[2] This condensation reaction is reversible, which allows for the error-checking necessary to form a crystalline, ordered framework rather than an amorphous polymer.

Mechanism: Hydrazone-Linked COF Formation

The formation of a hydrazone-linked COF typically involves the reaction of 2,5-dimethoxyterephthalohydrazide with a multifunctional aldehyde, such as a trialdehyde, in a suitable solvent system under solvothermal conditions. The resulting COFs can exhibit high surface areas and tunable properties. For instance, a COF synthesized from 2,5-dimethoxyterephthalohydrazide and triformylbenzene has been shown to have a high surface area and act as an efficient photocatalyst.[2] Furthermore, the photoluminescent properties of some COFs derived from this hydrazide are pH-responsive, opening avenues for their use as chemical sensors.[2]

COF_Formation Hydrazide 2,5-Dimethoxy- terephthalohydrazide Process Condensation Reaction (Solvothermal) Hydrazide->Process Aldehyde Multifunctional Aldehyde (e.g., Trialdehyde) Aldehyde->Process COF Hydrazone-Linked Covalent Organic Framework Process->COF Formation of Hydrazone Linkages

Caption: Formation of a hydrazone-linked COF.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,5-dimethoxyterephthalohydrazide. The compound is classified as harmful and an irritant.[5]

Hazard InformationDetails
Signal Word Warning
Pictogram GHS07 (Harmful)[5]
Hazard Statements H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[6]

  • Store in a cool, dry place away from incompatible materials.

Conclusion

2,5-Dimethoxyterephthalohydrazide is a valuable and versatile building block in modern materials chemistry. Its well-defined structure and reactive hydrazide groups make it an ideal candidate for the bottom-up synthesis of highly ordered, porous materials like Covalent Organic Frameworks. The ability to form stable and reversible hydrazone linkages is key to the successful construction of these crystalline polymers. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the development of next-generation materials for catalysis, sensing, and energy storage.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 132851427, 2,5-Dimethoxyterephthalohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101962189, 2,5-Diethoxyterephthalohydrazide. Retrieved from [Link]

  • Covalent Organic Frameworks. (n.d.). 2,5-Dimethoxyterephthalohydrazide: A Key Building Block for Advanced Covalent Organic Frameworks. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde. Retrieved from [Link]

  • Research Square. (2024). Studies on the SYNTHETIC Method of 2,5-Dihydroxyterephthalaldehyde. Retrieved from [Link]

  • Preprints.org. (2024). Studies on the SYNTHETIC Method of 2,5-Dihydroxyterephthalaldehyde. Retrieved from [Link]

  • PubMed. (2018). Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]

  • Google Patents. (2010). US7777072B2 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.

Sources

hydrazide-functionalized organic building blocks for COFs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Hydrazide and Hydrazone-Functionalized Covalent Organic Frameworks (COFs)

Executive Summary

The rational design of Covalent Organic Frameworks (COFs) has evolved from simple imine and boronate ester linkages to highly robust, functionalized architectures. Among these, hydrazone- and hydrazide-linked COFs represent a paradigm shift in reticular chemistry. By leveraging the reversible nature of Schiff-base condensation for crystallization, followed by targeted post-synthetic modifications, researchers can engineer ultra-stable frameworks with precise heteroatomic cavities. This whitepaper provides an authoritative, mechanistic guide to the synthesis, structural profiling, and advanced applications of these building blocks, with a specific focus on targeted drug delivery and atmospheric water harvesting.

Mechanistic Principles of Hydrazone and Hydrazide Linkages

The construction of highly crystalline COFs relies on the principle of dynamic covalent chemistry (DCC). Hydrazone-linked COFs are synthesized via the condensation of hydrazine/hydrazide building blocks (e.g., carbohydrazides) with aldehyde-functionalized monomers[1].

The formation mechanism involves a nucleophilic attack by the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This generates a hemiaminal intermediate, which undergoes dehydration to form the


 hydrazone bond[2]. Because this reaction is reversible under acidic conditions, the framework can "error-correct" during synthesis, dissolving amorphous kinetically trapped polymers and recrystallizing into a thermodynamically stable, highly ordered lattice[3].

However, for applications requiring extreme chemical stability (e.g., highly acidic or basic aqueous environments), the dynamic nature of the hydrazone bond can be a vulnerability. To overcome this, researchers have developed a post-synthetic modification (PSM) strategy. By synthesizing a precursor hydrazine-linked COF and subjecting it to controlled oxidation, the linkages are irreversibly converted into highly stable hydrazide bonds[4].

G A Aldehyde Monomers (e.g., Tfpa, DMTP) C Solvothermal Condensation (Dioxane/Mesitylene, Acetic Acid, 120°C) A->C B Hydrazine/Hydrazide Monomers (e.g., Od, TD) B->C D Hydrazone-Linked COF (Reversible, Crystalline) C->D Schiff-base reaction E Post-Synthetic Oxidation (NaClO, 2-methyl-2-butene) D->E Optional PSM F Hydrazide-Linked COF (Irreversible, High Stability) E->F Linkage oxidation

Figure 1: Chemical workflow from monomer condensation to post-synthetic hydrazide oxidation.

Experimental Workflows: Synthesis & Post-Synthetic Modification

As a Senior Application Scientist, I emphasize that successful COF synthesis is not merely about mixing reagents; it requires strict control over thermodynamics and solubility. Below are field-proven, self-validating protocols for both hydrazone and hydrazide COFs.

Protocol A: Solvothermal Synthesis of Hydrazone-Linked Tfpa-Od COF

This protocol yields a mesoporous, semi-crystalline framework optimized for metal adsorption and catalysis[5].

  • Monomer Dissolution: In a 100 mL heavy-wall pressure vial, dissolve 0.2732 mmol of the hydrazine monomer (Od) and 0.1822 mmol of the aldehyde monomer (Tfpa) in a 5 mL solvent mixture of 1,4-dioxane and mesitylene (4:1, v/v).

    • Causality: Dioxane provides excellent solubility for the polar monomers, while the non-polar mesitylene acts as a templating agent that slows down the precipitation rate, allowing the dynamic covalent bonds time to error-correct into a crystalline lattice.

  • Acid Catalysis: Add 1.0 mL of 6 M aqueous acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and significantly lowering the activation energy for the nucleophilic attack by the hydrazine group.

  • Crystallization: Seal the vial under an inert argon atmosphere to prevent monomer oxidation. Heat isothermally at 120 °C for 72 hours.

  • Activation & Purification: Collect the yellow precipitate via centrifugation. Wash sequentially with deionized water, tetrahydrofuran (THF), and acetone to remove unreacted oligomers and trapped solvent molecules. Dry overnight under a vacuum at 90 °C (Yield: ~94%)[5].

    • Validation Checkpoint: Perform FT-IR spectroscopy. The successful formation of the framework is validated by the complete disappearance of the aldehyde

      
       stretching band (~1689–1697 cm⁻¹) and the emergence of a strong 
      
      
      
      imine stretch at ~1625 cm⁻¹[1].
Protocol B: Post-Synthetic Oxidation to Hydrazide-Linked COF (COF-480-hydrazide)

This protocol converts a reversible hydrazine linkage into an irreversible hydrazide linkage for enhanced hydrolytic stability[6].

  • Dispersion: Suspend 50 mg of the pristine hydrazine-linked COF (AB-COF) in 10 mL of an aqueous acidic medium (pH ~3.0).

  • Scavenger Addition: Add 2.0 mL of 2-methyl-2-butene to the suspension.

    • Causality: 2-methyl-2-butene is a critical addition. It acts as a highly reactive scavenger for hypochlorous acid and chlorine gas byproducts generated during the oxidation step, preventing unwanted electrophilic aromatic chlorination of the COF backbone[6].

  • Oxidation: Slowly add an aqueous solution of sodium hypochlorite (NaClO, 1.5 equivalents relative to the linkage) dropwise over 30 minutes. Stir at room temperature for 72 hours.

    • Causality: NaClO selectively oxidizes the secondary amine of the hydrazine linkage into a carbonyl group, forming the stable hydrazide bond.

  • Isolation: Filter the oxidized COF, wash extensively with water and ethanol, and activate under supercritical

    
     to preserve the pore structure.
    
    • Validation Checkpoint: Solid-state ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR must be used to quantify the transformation, showing a distinct chemical shift corresponding to the newly formed hydrazide nitrogen[4].

Physicochemical Profiling

The structural integrity and porosity of hydrazone/hydrazide COFs dictate their functional efficacy. Table 1 summarizes the quantitative surface area and pore metrics of benchmark frameworks.

Table 1: Comparative Physicochemical Properties of Hydrazone/Hydrazide COFs

COF DesignationLinkage TypeBET Surface Area (m²/g)Pore Size (nm)Primary ApplicationReference
COF-42 Hydrazone7102.30Mesoporous architectural modeling[1]
Tfpa-Od Hydrazone1612.76Pd(II) capture & Suzuki coupling[5]
TFPT-COF Hydrazone1,6033.80Photocatalytic

production
[7]
Py-COF-2D Hydrazine1,8501.59 – 1.85Precursor framework[4]
COF-482-hydrazide Hydrazide1,7001.54 – 1.85Arid water harvesting[4]

Note: The slight reduction in BET surface area from Py-COF-2D to COF-482-hydrazide is stoichiometrically consistent with the mass increase caused by the addition of oxygen atoms during the post-synthetic oxidation process[8].

Advanced Applications

Stimuli-Responsive Drug Delivery

Nanoscale COFs (NCOFs) functionalized with hydrazone bonds have emerged as highly sophisticated carriers for targeted oncology[9]. The hydrazone bond is uniquely pH-sensitive; it remains perfectly stable at the physiological pH of blood circulation (pH 7.4) but undergoes rapid hydrolysis in acidic environments.

When an anticancer drug like Doxorubicin (DOX) is covalently conjugated to the NCOF via a hydrazone linkage, the system acts as a "smart" payload[9]. Upon reaching the tumor microenvironment (pH 5.5–6.5) via the Enhanced Permeability and Retention (EPR) effect, and subsequent endocytosis into lysosomes (pH 4.5–5.0), the acidic conditions trigger the cleavage of the hydrazone bond. This localized release maximizes cytotoxicity against malignant cells while minimizing systemic off-target effects[10].

G N1 Hydrazone-NCOF Carrier N2 DOX Conjugation (Hydrazone Bond) N1->N2 N3 Systemic Circulation (pH 7.4 - Stable) N2->N3 N4 Tumor Microenvironment (Endocytosis) N3->N4 EPR Effect N5 Lysosomal Cleavage (pH 5.0 - Hydrolysis) N4->N5 Acidic Trigger N6 Targeted DOX Release & Apoptosis N5->N6 Drug Release

Figure 2: Mechanism of pH-responsive DOX release from hydrazone-functionalized NCOFs.

Atmospheric Water Harvesting in Arid Climates

The conversion of hydrazine to hydrazide linkages drastically alters the thermodynamics of water sorption within the COF pores. Hydrazide-linked COFs (e.g., COF-480-hydrazide) exhibit characteristic S-shaped water sorption isotherms.

The introduction of the highly polarized hydrazide carbonyl oxygen provides an optimal hydrogen-bonding nucleation site for water molecules[8]. Consequently, the steep pore-filling step shifts from 23% relative humidity (RH) in the pristine hydrazine COF down to 18% RH in the oxidized hydrazide COF[11]. This molecular-level tuning allows the material to efficiently harvest up to 0.45 g/g of water directly from the air, even in severely arid conditions, without suffering from hydrolytic degradation over hundreds of adsorption-desorption cycles[11].

Conclusion

Hydrazide and hydrazone-functionalized COFs bridge the gap between dynamic structural assembly and irreversible operational stability. By mastering the solvothermal thermodynamics of Schiff-base condensation and employing precise post-synthetic oxidations, researchers can tailor these porous networks for highly specific challenges—ranging from the precise lysosomal release of chemotherapeutics to sustainable water harvesting in desert climates.

References

  • ACS Applied Materials & Interfaces (2024). Hydrazone-Linked Covalent Organic Framework Catalyst via Efficient Pd Recovery from Wastewater. Available at:[Link]

  • Journal of the American Chemical Society (2011). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Available at:[Link]

  • RSC Advances / PMC (2024). Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity. Available at:[Link]

  • ResearchGate (2018). A Hydrazone-based Covalent Organic Framework for Photocatalytic Hydrogen Production. Available at:[Link]

  • ACS Central Science (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. Available at:[Link]

  • CD Bioparticles (2022). Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Available at:[Link]

  • RSC Publishing (2025). Design and prompt synthesis of a hydrazone-linked covalent organic framework with binding pockets. Available at:[Link]

Sources

Solvation Dynamics of 2,5-Dimethoxyterephthalohydrazide in Organic Media: A Technical Guide for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxyterephthalohydrazide (DMTH, CAS: 114503-42-3) is a highly specialized, C2-symmetric monomer predominantly utilized in the synthesis of hydrazone-linked Covalent Organic Frameworks (COFs)[1]. Because the crystallinity, porosity, and thermodynamic stability of these frameworks depend entirely on the reversibility of polycondensation reactions, achieving the precise solvation state of DMTH is a critical parameter[2]. This whitepaper provides an in-depth analysis of the physicochemical drivers governing DMTH solubility in organic solvents, delivering field-proven, self-validating protocols for researchers and drug development professionals.

Structural Causality: The Physicochemical Drivers of Solvation

To master the handling of DMTH, one must first understand the causality behind its physical behavior. DMTH consists of a central benzene ring substituted with two methoxy groups (-OCH₃) at the 2,5-positions and two carbohydrazide groups (-C(=O)NHNH₂) at the 1,4-positions[3].

  • The Hydrogen Bonding Network: The terminal hydrazide moieties act as aggressive hydrogen-bond donors and acceptors. In the solid state, these groups form a dense, highly stable intermolecular network, granting the compound a high lattice energy and an off-white powder appearance[1].

  • Steric and Electronic Modulation: The methoxy groups donate electron density into the aromatic ring via resonance, which increases the nucleophilicity of the hydrazide nitrogens. Simultaneously, the steric bulk of the -OCH₃ groups slightly disrupts the planar stacking compared to unsubstituted terephthalohydrazide.

  • The Solvation Barrier: To successfully dissolve DMTH, a solvent must possess a high dielectric constant and sufficient hydrogen-bond accepting capability to outcompete the strong intermolecular hydrazide-hydrazide interactions. Consequently, DMTH is completely insoluble in water and non-polar aliphatic hydrocarbons[4].

Quantitative Solubility Matrix

The following table summarizes the empirical solubility profile of DMTH across various organic solvent classes. This data is critical for formulating stock solutions or designing mixed-solvent systems for polymerization.

Table 1: Empirical Solubility Profile of DMTH in Organic Solvents at 25°C

Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Acts as a strong H-bond acceptor; effectively disrupts the hydrazide lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)High (>30 mg/mL)High dielectric constant stabilizes polar transition states during dissolution.
Ethers 1,4-DioxaneModerate (1-5 mg/mL)Weak H-bond acceptor; provides baseline solubility but requires co-solvents for COF synthesis[2].
Alcohols Ethanol / MethanolLow (<1 mg/mL)Protic nature competes with hydrazide groups but lacks the dipole moment required to break the lattice.
Non-Polar Aromatic Mesitylene / TolueneVery Low (<0.1 mg/mL)Cannot disrupt H-bonds; utilized strictly as a co-solvent to tune solubility and slow crystallization[2].
Non-Polar Aliphatic Hexane / HeptaneInsolubleComplete lack of polarity and H-bonding capability[4].
Thermodynamic Solvation Pathway

Solvation A DMTH Solid Lattice (Strong Intermolecular H-Bonds) B Solvent Introduction (Polar Aprotic vs. Non-Polar) A->B C High Dielectric / H-Bond Acceptor (e.g., DMSO, DMF) B->C Polar Solvent D Low Dielectric / Non-Polar (e.g., Hexane, Toluene) B->D Non-Polar Solvent E Lattice Disruption & Thermodynamic Solvation C->E ΔG_solv < 0 F Lattice Remains Intact (Insoluble Suspension) D->F ΔG_solv > 0

Logical flow of thermodynamic solvation for DMTH based on solvent polarity and H-bonding.

Experimental Workflows: Standardized Protocols

When utilizing DMTH for the synthesis of highly crystalline materials, dissolving it in a single, highly polar solvent (like pure DMSO) is often detrimental. High solubility leads to rapid, irreversible kinetic precipitation, yielding amorphous polymers.

To achieve the "Goldilocks" zone of metastable solubility required for dynamic covalent chemistry, a co-solvent strategy is mandated. The industry standard is a 1:1 (v/v) mixture of 1,4-Dioxane and Mesitylene[2].

Protocol: Controlled Solvation and Polycondensation of DMTH

Objective: Achieve a metastable solvated state of DMTH to facilitate reversible imine/hydrazone exchange for crystalline COF synthesis.

  • Monomer Loading: Accurately weigh 0.15 mmol of DMTH (approx. 38.1 mg) and the corresponding aldehyde counterpart (e.g., 1,3,5-triformylbenzene, 0.10 mmol) into a heavy-walled Pyrex ampoule[2].

  • Co-Solvent Addition (Causality Step): Inject 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene into the ampoule[2].

    • Scientific Rationale: Dioxane provides the baseline solubility necessary to mobilize the DMTH monomers. Mesitylene acts as a non-polar modulator, suppressing the solubility just enough to prevent premature, rapid precipitation, thereby driving the reaction toward thermodynamic control.

  • Catalyst Introduction: Add 0.2 mL of 3M aqueous Acetic Acid[2].

    • Scientific Rationale: The acid protonates the aldehyde, increasing its electrophilicity. The aqueous component is equally critical; water drives the reverse hydrolysis reaction, allowing the polymer lattice to "proofread" and heal structural defects during formation.

  • Degassing (Self-Validating Step): Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen.

    • Validation Check: The complete absence of gas bubbles during the final thaw cycle validates that all dissolved oxygen has been purged. This prevents the oxidative degradation of the methoxy groups at elevated temperatures.

  • Solvothermal Synthesis: Flame-seal the ampoule under a dynamic vacuum. Heat the sealed vessel undisturbed at 120 °C for 72 hours[2].

  • Isolation & Purification: Cool the ampoule to room temperature. Break the seal and decant the solvent. Wash the resulting precipitate extensively with anhydrous tetrahydrofuran (THF) and acetone to extract any unreacted DMTH monomers or oligomers[2]. Dry under a dynamic vacuum at 120 °C for 2 hours.

Workflow Visualization

Workflow Step1 1. Monomer Loading DMTH + Aldehyde Step2 2. Co-Solvent Addition Dioxane/Mesitylene (1:1 v/v) Step1->Step2 Step3 3. Acid Catalyst 3M Aqueous Acetic Acid Step2->Step3 Step4 4. Freeze-Pump-Thaw Degassing (3 Cycles) Step3->Step4 Step5 5. Solvothermal Heating 120°C for 72 Hours Step4->Step5 Step6 6. Isolation & Washing THF / Acetone Wash Step5->Step6

Step-by-step experimental workflow for DMTH solvation and subsequent COF polycondensation.

Conclusion

The successful application of 2,5-Dimethoxyterephthalohydrazide in advanced materials science hinges entirely on manipulating its solvation dynamics. Because its strong intermolecular hydrogen bonding renders it insoluble in water and non-polar media[4], researchers must leverage polar aprotic solvents for stock solutions, or carefully balanced co-solvent mixtures (e.g., Dioxane/Mesitylene) to achieve the thermodynamic control required for highly crystalline polymer synthesis. By adhering to the mechanistic principles and validated protocols outlined in this guide, development professionals can ensure reproducible, high-yield outcomes.

References

  • Ossila. "2,5-Dimethoxyterephthalohydrazide | 114503-42-3 - Ossila: Covalent Organic Frameworks (COFs) Dimethoxybenzene Ligand". Ossila.com.
  • Sigma-Aldrich. "2,5-Dimethoxyterephthalohydrazide | 114503-42-3". Sigmaaldrich.com.
  • Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. "Material Safety Data Sheet: 2,5-dimethoxyterephthalohydrazide". Derthon.com.
  • National Center for Biotechnology Information. "2,5-Dimethoxyterephthalohydrazide | C10H14N4O4 | CID 132851427 - PubChem". Nih.gov.
  • DOI / Supporting Information.

Sources

Technical Guide: 2,5-Dimethoxyterephthalohydrazide vs. Terephthalohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Terephthalohydrazide (TPH) and its electron-rich derivative, 2,5-Dimethoxyterephthalohydrazide (DMTH) . While TPH serves as a fundamental linker in reticular chemistry, DMTH introduces alkoxy-functionalization that significantly alters solubility, electronic properties, and pore environment in Covalent Organic Frameworks (COFs).

Key Differentiators:

  • Solubility: DMTH exhibits superior solubility in polar aprotic solvents (DMSO, DMF) compared to the notoriously insoluble TPH, facilitating cleaner synthesis of solution-processable materials.

  • Electronic Structure: The electron-donating methoxy groups in DMTH reduce the band gap and introduce photoluminescence, making DMTH-based COFs suitable for chemosensing and photocatalysis.

  • Pore Engineering: In COF applications, the methoxy substituents protrude into the pore channels, reducing pore size (steric effect) while enhancing affinity for polar guests like CO

    
     (electronic effect).
    

Physicochemical Profile

The following table summarizes the core differences between the two linkers.

FeatureTerephthalohydrazide (TPH)2,5-Dimethoxyterephthalohydrazide (DMTH)
CAS Number 136-64-1114503-42-3
Molecular Formula C

H

N

O

C

H

N

O

Molecular Weight 194.19 g/mol 254.24 g/mol
Solubility (RT) Insoluble in MeOH, EtOH, THF. Poor in DMSO/DMF.Soluble in DMSO, DMF. Slightly soluble in hot MeOH.
Electronic Nature Electron-neutral aromatic core.Electron-rich (Donor-Acceptor potential).
Primary Application Structural linker (high surface area COFs).Functional linker (Sensing, Photocatalysis).
COF Pore Environment Open, hydrophobic channels.Constrained, polar channels (Ether oxygens).

Synthesis & Characterization

This section details the synthesis of DMTH, which requires more rigorous precursor preparation than the commercially abundant TPH.

Reaction Pathway Visualization

The following diagram illustrates the parallel synthesis pathways for both derivatives.

SynthesisPathways Start_TPH Dimethyl Terephthalate Prod_TPH Terephthalohydrazide (TPH) Start_TPH->Prod_TPH Nucleophilic Acyl Substitution Start_DMTH 2,5-Dimethoxyterephthalic Acid (or Dimethyl Ester) Prod_DMTH 2,5-Dimethoxyterephthalohydrazide (DMTH) Start_DMTH->Prod_DMTH Nucleophilic Acyl Substitution Reagent Hydrazine Hydrate (N2H4·H2O) Reflux / EtOH Reagent->Prod_TPH Reagent->Prod_DMTH

Caption: Parallel synthesis routes. Both rely on hydrazinolysis of the corresponding ester, but DMTH precursors often require prior methylation of 2,5-dihydroxyterephthalic acid.

Detailed Experimental Protocol: Synthesis of DMTH

Objective: Synthesize 2,5-dimethoxyterephthalohydrazide from dimethyl 2,5-dimethoxyterephthalate.

Reagents:

  • Dimethyl 2,5-dimethoxyterephthalate (1.0 eq)

  • Hydrazine hydrate (80% or 98%, excess, ~10-15 eq)

  • Ethanol (Absolute, solvent)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of dimethyl 2,5-dimethoxyterephthalate in 100 mL of absolute ethanol.

    • Note: Unlike the TPH precursor, this ester may require gentle warming to fully dissolve.

  • Addition: Add 10 mL of hydrazine hydrate dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 12–24 hours.

    • Observation: A white to off-white precipitate will begin to form as the hydrazide product (less soluble than the ester) crystallizes out.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake copiously with cold ethanol (3 x 20 mL) to remove unreacted hydrazine and soluble impurities.

  • Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

Characterization (Expected Data):

  • Appearance: White/Off-white powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.2–9.5 ppm (s, 2H, -NH-),
      
    • 
       7.2–7.5 ppm (s, 2H, Ar-H),
      
    • 
       4.5 ppm (br s, 4H, -NH
      
      
      
      ),
    • 
       3.7–3.8 ppm (s, 6H, -OCH
      
      
      
      ).
    • Critical Check: Ensure no methyl ester peaks (

      
       ~3.9 ppm) remain.
      

Application Case Study: Covalent Organic Frameworks (COFs)

The most high-value application for these molecules is as linkers in hydrazone-linked COFs. The choice between TPH and DMTH dictates the final material properties.

Structural Impact[1]
  • TPH (e.g., COF-43): Produces frameworks with larger pore apertures and higher BET surface areas (>1000 m

    
    /g). The absence of side chains minimizes steric hindrance.
    
  • DMTH (e.g., COF-DMTH, JLU-COF variants): The methoxy groups protrude into the hexagonal channels.

    • Effect 1: Pore size reduction (typically by 2–4 Å compared to TPH analogs).

    • Effect 2: Increased "stickiness" for CO

      
       due to dipole-quadrupole interactions between the ether oxygen and carbon dioxide.
      
COF Formation Mechanism

The formation of hydrazone-linked COFs is a reversible condensation reaction.

COF_Formation cluster_conditions Solvothermal Conditions Linker Hydrazide Linker (TPH or DMTH) Intermediate Hemiaminal Intermediate Linker->Intermediate Knot Aldehyde Knot (e.g., Tp, TFB) Knot->Intermediate Product Hydrazone-Linked COF (C=N-NH-C=O) Intermediate->Product - H2O (Reversible) Product->Intermediate Hydrolysis (Error Correction) Cond Solvent: o-Dichlorobenzene/BuOH/AcOH Temp: 120°C Time: 3-7 Days

Caption: Solvothermal condensation pathway. Reversibility is key for crystallinity; DMTH's solubility aids in the error-correction phase.

Performance Comparison in COFs
ParameterTPH-Based COFDMTH-Based COF
Crystallinity High (Less steric interference)Moderate to High (Requires longer optimization)
Surface Area (BET) High (~1200–1500 m

/g)
Moderate (~600–900 m

/g)
Chemical Stability Excellent (Acid/Base resistant)Excellent (Acid/Base resistant)
Photocatalysis Low activity (Wide band gap)High activity (Narrower band gap, visible light absorption)
Sensing PassiveActive (Fluorescence quenching/enhancement)

Biological & Pharmaceutical Relevance

While primarily used in materials science, the hydrazide motif has biological significance.

  • Pharmacophore: The hydrazide group (-CONHNH

    
    ) is a known pharmacophore in anti-tubercular drugs (e.g., Isoniazid).
    
  • TPH Derivatives: Studies have shown TPH derivatives possess urease inhibitory and antiglycation activity [1].

  • DMTH Potential: The addition of methoxy groups generally increases lipophilicity (logP), potentially improving membrane permeability compared to TPH. However, the electron-rich nature may also alter metabolic stability (susceptibility to oxidative metabolism).

  • Toxicity: Both compounds should be handled as potential irritants. Hydrazides can release hydrazine (a carcinogen) upon metabolic or severe chemical hydrolysis.

References

  • Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Advances, 2016. Link

  • Covalent Organic Frameworks as pH Responsive Signalling Scaffolds. Chemical Communications, 2016. Link

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Molecules, 2023. Link

  • 2,5-Dimethoxyterephthalohydrazide Product Information. PubChem, National Library of Medicine. Link

  • Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions, 2021. Link

An In-depth Technical Guide to the Safe Handling and Application of 2,5-Dimethoxyterephthalohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding 2,5-Dimethoxyterephthalohydrazide

2,5-Dimethoxyterephthalohydrazide is an aromatic hydrazide compound featuring a central benzene ring functionalized with two methoxy groups and two hydrazide moieties at the 1 and 4 positions.[1] Its chemical structure lends it to be a valuable building block, or "linker," in the burgeoning field of materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs).[2][3] These highly ordered, porous crystalline polymers are of significant interest for applications in photocatalysis, chemical sensing, and gas storage.[3][4][5][6]

The hydrazide functional groups are key to its utility, as they readily react with aldehydes to form stable hydrazone linkages, which serve as the backbone of the COF structure.[2][3] While its role in direct drug development is not prominently documented, its application in creating novel materials for catalysis and sensing is of significant interest to the broader scientific community, including those in pharmaceutical research who may utilize such materials for various applications.

This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for 2,5-Dimethoxyterephthalohydrazide, grounded in an understanding of its chemical properties and the broader context of handling aromatic hydrazide compounds.

Section 1: Core Safety and Hazard Information

While specific toxicological data for 2,5-Dimethoxyterephthalohydrazide is not extensively available, the safety profile can be inferred from its structural class (aromatic hydrazide) and available Material Safety Data Sheets (MSDS).[7] The primary hazards are associated with its irritant properties and the general risks associated with hydrazine derivatives.[8]

GHS Hazard Classification

2,5-Dimethoxyterephthalohydrazide is classified under the Globally Harmonized System (GHS) with the following hazards:[7]

  • Signal Word: Warning[7]

  • Pictogram:

    • GHS07 (Harmful/Irritant)

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 114503-42-3[1][2][7]
Molecular Formula C₁₀H₁₄N₄O₄[1][7]
Molecular Weight 254.24 g/mol [1]
Appearance Off-white powder/solid[2][7]
Purity >97%[2][7]

Section 2: Toxicological Profile and Health Effects

The health hazards of 2,5-Dimethoxyterephthalohydrazide are primarily linked to its irritant nature and the toxicological profile of the hydrazide functional group. Chronic exposure to related hydrazine compounds has been associated with more severe health effects in animal studies, including potential carcinogenicity and damage to the liver and kidneys.[1][8]

  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[7] Symptoms can include coughing, shortness of breath, and a burning sensation in the nose and throat.[9]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[7]

  • Eye Contact: Causes serious eye irritation.[7] Direct contact can lead to redness, pain, and potential damage to the eye tissue.[9]

  • Ingestion: While specific data is unavailable, ingestion is expected to be harmful and may cause irritation of the digestive tract.[1][9]

The causality behind these effects lies in the reactive nature of the hydrazide moiety, which can interact with biological molecules, leading to cellular damage and an inflammatory response.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with 2,5-Dimethoxyterephthalohydrazide. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this substance.

  • Respiratory Protection: All work with 2,5-Dimethoxyterephthalohydrazide powder should be conducted within a certified chemical fume hood to prevent inhalation of dust.[10]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[10]

  • Protective Clothing: A lab coat is required. For tasks with a higher risk of contamination, a chemical-resistant apron or suit is recommended.

Engineering Controls
  • Ventilation: Work must be performed in a well-ventilated area, with a preference for a certified chemical fume hood.[10]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 2,5-Dimethoxyterephthalohydrazide and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[7][10] Keep the container tightly closed.[7] A recommended storage temperature is 4°C, protected from light.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metals. Hydrazines can react vigorously with oxidizers.[10][11]

cluster_storage Storage Protocol cluster_incompatibility Incompatible Materials Store Store in Cool, Dry, Well-Ventilated Area TightlyClosed Keep Container Tightly Closed Store->TightlyClosed Oxidizers Strong Oxidizing Agents Store->Oxidizers Avoid Contact Acids Acids Store->Acids Avoid Contact Metals Metals Store->Metals Avoid Contact ProtectLight Protect from Light TightlyClosed->ProtectLight

Caption: Storage and incompatibility guidelines for 2,5-Dimethoxyterephthalohydrazide.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[1][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[1][12] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][13]

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides.[1][13] Hydrazine compounds can reignite after a fire has been extinguished due to their low ignition temperatures.[13]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][13]

Accidental Release Measures (Spill Cleanup)
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[10] Wear the appropriate PPE as outlined in Section 3.1.[10] Avoid breathing dust.

  • Cleanup Procedure: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the spilled material into a suitable, labeled container for disposal.[1] For spills of hydrazine-related compounds, it is recommended to absorb with an inert material like sand or vermiculite.[14][15] Neutralization of the spill area can be performed with a dilute solution of calcium hypochlorite.[11][14]

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up Spill with Inert Material Contain->Cleanup Neutralize Neutralize Spill Area (e.g., with dilute calcium hypochlorite) Cleanup->Neutralize Dispose Dispose of Waste in Labeled Container Neutralize->Dispose Report Report Incident Dispose->Report

Caption: A stepwise workflow for handling a spill of 2,5-Dimethoxyterephthalohydrazide.

Section 5: Application in Covalent Organic Framework (COF) Synthesis

As a key application, 2,5-Dimethoxyterephthalohydrazide is used in the solvothermal synthesis of COFs.[7][16] The following is an exemplary protocol to illustrate the context in which this chemical is used.

Exemplary Protocol: Synthesis of a Hydrazone-Linked COF

Objective: To synthesize a crystalline, porous COF through the condensation reaction of 2,5-Dimethoxyterephthalohydrazide and an aldehyde linker (e.g., 1,3,5-triformylphloroglucinol).

Materials:

  • 2,5-Dimethoxyterephthalohydrazide

  • 1,3,5-Triformylphloroglucinol (or other suitable aldehyde)

  • Solvent mixture (e.g., 1,4-dioxane and mesitylene)

  • Aqueous acetic acid

Procedure:

  • In a Pyrex tube, combine 2,5-Dimethoxyterephthalohydrazide and the aldehyde linker in the appropriate stoichiometric ratio.

  • Add the solvent mixture to the tube.

  • Add the aqueous acetic acid solution, which acts as a catalyst for the reversible hydrazone formation, aiding in the crystallization of the COF.

  • The tube is then degassed through a freeze-pump-thaw cycle and sealed under vacuum.

  • The sealed tube is heated in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3-5 days).

  • After cooling to room temperature, the resulting precipitate (the COF) is collected by filtration.

  • The collected solid is washed with an appropriate solvent (e.g., anhydrous acetone) to remove any unreacted monomers and byproducts.

  • The purified COF is then dried under vacuum to yield the final product.

This protocol highlights the need for handling 2,5-Dimethoxyterephthalohydrazide in a controlled laboratory setting, often involving elevated temperatures and sealed reaction vessels.

Section 6: Disposal Considerations

All waste containing 2,5-Dimethoxyterephthalohydrazide must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, contaminated labware (e.g., gloves, pipette tips), and cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

2,5-Dimethoxyterephthalohydrazide is a valuable chemical precursor in the field of materials science. While it presents moderate health hazards, primarily as an irritant, a thorough understanding of its properties and adherence to stringent safety protocols can ensure its safe use in a research environment. By implementing the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and continue to explore its potential in creating novel and functional materials.

References

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]

  • Hydrazine Sulfate. (2005, May 5). Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. (n.d.). Retrieved from [Link]

  • ATSDR Hydrazines Tox Profile. (n.d.). Retrieved from [Link]

  • Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review - Oxford Academic. (2021, March 15). Retrieved from [Link]

  • Material Safety Data Sheet - Hydrazine Monohydrate 99% - Cole-Parmer. (2002, November 5). Retrieved from [Link]

  • CHEMICAL DATA NOTEBOOK SERIES #70: HYDRAZINE - Fire Engineering. (1992, March 1). Retrieved from [Link]

  • Chemical Hygiene Plan & Compliance. (n.d.). Retrieved from [Link]

  • Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC. (2023, January 30). Retrieved from [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - MDPI. (2023, July 27). Retrieved from [Link]

  • A STUDY OF EXTINGUISHMENT AND CONTROL OF FIRES INVOLVING HYDRAZINE-TYPE FUELS WITH AIR AND NITROGEN TETROXIDE - DTIC. (n.d.). Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). Retrieved from [Link]

  • Studies on the SYNTHETIC Method of 2,5- Dihydroxyterephthalaldehyde - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Covalent organic frameworks: Design principles, synthetic strategies, and diverse applications. (n.d.). Retrieved from [Link]

  • Human health perspective of environmental exposure to hydrazines: A review - DOI. (n.d.). Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Synthesis Protocols for Covalent Organic Framework (COF) Precursors - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society. (n.d.). Retrieved from [Link]

Sources

Introduction: The Quest for Stability and Functionality in Crystalline Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Linear Hydrazide Linkers for 2D and 3D Frameworks

The field of materials science is continuously driven by the pursuit of porous crystalline materials with enhanced stability, predictable structures, and tunable functionalities. Within this domain, Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) have emerged as premier platforms for applications ranging from gas storage and catalysis to sensing and drug delivery.[1] The backbone of these frameworks—the organic linker—and the chemistry that connects it to form extended networks are paramount to their ultimate performance.

While early research heavily relied on boronate ester and imine linkages, the focus has increasingly shifted towards developing frameworks with superior chemical robustness, capable of withstanding harsh processing conditions and in-vivo environments. This guide, authored from the perspective of a Senior Application Scientist, delves into the core of a highly promising class of connecting motifs: linear hydrazide and hydrazone linkers .

Hydrazone-linked frameworks, formed from the condensation of hydrazides and aldehydes, offer a compelling balance of dynamic, reversible formation—essential for achieving crystallinity—and greater stability compared to their imine analogues.[2] Furthermore, the transformation of these linkages into even more robust hydrazide moieties via postsynthetic modification opens a new frontier for creating exceptionally stable 2D and 3D frameworks.[3] This guide provides a comprehensive overview of the synthesis, structure, and application of these frameworks, emphasizing the causal relationships behind experimental design and providing field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: The Core Chemistry of Hydrazone and Hydrazide Linkages

Understanding the fundamental chemistry of the linker is critical to designing and synthesizing functional frameworks. Unlike simple imines (C=N), the hydrazone linkage (C=N-N) possesses unique electronic and structural characteristics that impart enhanced stability.

The formation of a hydrazone-linked framework relies on the Schiff-base condensation between a linear dihydrazide linker and a multitopic aldehyde building block. This reaction is reversible, a crucial feature for "error-checking" during the solvothermal synthesis process, which allows for the correction of defects and the growth of a highly ordered, crystalline material.[4]

A key innovation in this area is the postsynthetic oxidation of a precursor hydrazine-linked framework to an irreversible and exceptionally stable hydrazide-linked COF.[4][5] This two-step strategy leverages the advantages of reversible bond formation for initial crystallization, followed by a chemical transformation that "locks in" the structure, rendering it robust against hydrolysis in strong acids, bases, and even boiling water.[3]

G cluster_0 Monomers cluster_1 Framework Formation Monomer1 Dihydrazide (Linker) Reaction Schiff-base Condensation (Reversible) Monomer1->Reaction Monomer2 Dialdehyde (Node) Monomer2->Reaction Framework Hydrazone-Linked Framework (2D/3D) Reaction->Framework - H₂O caption Diagram 1: Formation of a Hydrazone Linkage.

Caption: Diagram 1: Formation of a Hydrazone Linkage.

Pillar 2: Synthesis and Methodologies: A Self-Validating System

The protocols described herein are designed to be self-validating, where successful synthesis can be confirmed through a series of rigorous characterization techniques.

Experimental Protocol 1: Synthesis of a Linear Dihydrazide Linker

A common precursor for hydrazone-linked frameworks is a linear aromatic dihydrazide. Terephthaloyl dihydrazide is a representative example.

Objective: To synthesize a linear dihydrazide linker from a commercially available diester.

Materials:

  • Dimethyl terephthalate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of dimethyl terephthalate in 100 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine: To the stirred solution, add 10 mL of hydrazine hydrate (80%) dropwise over 10 minutes. The reaction is exothermic. A white precipitate will begin to form almost immediately.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 4 hours. This ensures the complete conversion of the diester to the dihydrazide.

  • Cooling and Isolation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. Then, cool it further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the product thoroughly with 50 mL of cold deionized water, followed by 50 mL of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified terephthaloyl dihydrazide in a vacuum oven at 60°C overnight.

  • Characterization: Confirm the product's identity and purity using FT-IR (presence of N-H and C=O stretches, absence of ester C-O stretch) and NMR spectroscopy.

Experimental Protocol 2: Construction of a 2D Hydrazone-Linked COF

This protocol details the solvothermal synthesis of a crystalline hydrazone-linked COF.[6]

Objective: To synthesize a 2D COF (e.g., TFPB-DHz COF) from a linear dihydrazide and a trigonal aldehyde.

Materials:

  • Terephthaloyl dihydrazide (DHz)

  • 1,3,5-Triformylphloroglucinol (TFPB)

  • Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Acetic acid (6 M aqueous solution)

  • Pyrex tube with a screw cap

  • Oven

Step-by-Step Methodology:

  • Monomer Preparation: In a Pyrex tube, add terephthaloyl dihydrazide and 1,3,5-triformylphloroglucinol in a 3:2 molar ratio.

  • Solvent and Catalyst Addition: Add a solvent mixture of dioxane and mesitylene (1:9 v/v). To this suspension, add the 6 M acetic acid solution to act as a catalyst for the reversible hydrazone formation. The total volume should be sufficient to immerse the monomers.

  • Degassing and Sealing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction. Seal the tube under vacuum.

  • Solvothermal Reaction: Place the sealed tube in an oven preheated to 120°C for 72 hours. During this period, the reversible condensation reaction occurs, and the monomers self-assemble into a crystalline framework.

  • Isolation and Activation: After cooling to room temperature, a solid powder will have formed. Isolate the powder by filtration. Wash it sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove residual monomers and solvent.

  • Drying and Activation: Dry the COF powder under high vacuum at 120°C. A milder and often superior method for preserving crystallinity and porosity is supercritical carbon dioxide (scCO2) activation.[6]

  • Characterization: Verify the successful synthesis of the crystalline and porous COF using Powder X-ray Diffraction (PXRD) to confirm crystallinity, FT-IR to confirm hydrazone bond formation, and N₂ sorption analysis at 77 K to determine the BET surface area and porosity.

G Monomers 1. Monomers (Dihydrazide + Aldehyde) Solvothermal 2. Solvothermal Synthesis (120°C, 72h, Acid Catalyst) Monomers->Solvothermal Isolation 3. Isolation & Washing (Acetone, THF) Solvothermal->Isolation Activation 4. Activation (High Vacuum or scCO₂) Isolation->Activation Hydrazone_COF 5. Hydrazone-Linked COF (Crystalline, Porous) Activation->Hydrazone_COF Oxidation 6. Postsynthetic Oxidation (e.g., NaClO) Hydrazone_COF->Oxidation Hydrazide_COF 7. Hydrazide-Linked COF (Highly Stable) Oxidation->Hydrazide_COF caption Diagram 2: Experimental Workflow for Hydrazide-Linked COFs.

Caption: Diagram 2: Experimental Workflow for Hydrazide-Linked COFs.

Experimental Protocol 3: Postsynthetic Oxidation to a Hydrazide-Linked COF

This protocol describes the conversion of a precursor framework into a highly stable hydrazide-linked COF.[7][8]

Objective: To convert a synthesized hydrazine- or hydrazone-linked COF into a hydrazide-linked COF.

Materials:

  • Synthesized precursor COF (e.g., AB-COF from Protocol 2, but using hydrazine and BTA)

  • Sodium hypochlorite (NaClO) solution

  • Aqueous acidic medium (e.g., dilute HCl)

  • 2-methyl-2-butene (as a scavenger)

  • Deionized water, Acetone

Step-by-Step Methodology:

  • Suspension: Suspend the precursor COF powder in an aqueous acidic medium in a flask.

  • Oxidation: Add 2-methyl-2-butene to the suspension. While stirring vigorously, add the NaClO solution. The reaction is typically carried out at room temperature over several days (e.g., three days).

  • Monitoring: The conversion can be monitored by taking small aliquots of the solid and analyzing with FT-IR. Look for the attenuation of the imine/hydrazine band (around 1625 cm⁻¹) and the emergence of a new carbonyl stretching band for the hydrazide moiety (around 1674 cm⁻¹).[7]

  • Isolation and Washing: Once the reaction is complete, isolate the oxidized COF by filtration. Wash thoroughly with deionized water and acetone to remove all reactants and byproducts.

  • Drying: Dry the final hydrazide-linked COF under high vacuum.

  • Characterization: Confirm the linkage transformation using FT-IR and solid-state ¹⁵N NMR spectroscopy.[5][7] Assess changes in crystallinity and porosity using PXRD and N₂ sorption, respectively.

Pillar 3: Authoritative Grounding & Data-Driven Insights

The conversion from a hydrazine/hydrazone linkage to a hydrazide linkage significantly alters the framework's properties. The introduction of the carbonyl group increases the polarity of the pores and can lead to changes in surface area and pore volume.

Caption: Diagram 3: Reticular Synthesis of a 2D Framework.

Data Presentation: A Comparative Analysis

The following table summarizes key physicochemical properties of several 2D and 3D frameworks before and after the postsynthetic oxidation to the hydrazide form, demonstrating the impact of this linkage transformation.

Framework NameLinkage TypeTopologyBET Surface Area (m²/g)Pore Size (Å)Reference
AB-COF Hydrazine2D (hcb)1209~11[4]
COF-480-hydrazide Hydrazide2D (hcb)989~11[4]
Py-COF-2D Hydrazine2D (sql)185015.9, 18.5[4]
COF-482-hydrazide Hydrazide2D (sql)170015.4, 18.5[4]
COF-670-hydrazine Hydrazine3D (dia)1209~6[4][9]
COF-670-hydrazide Hydrazide3D (dia)699~6[4][9]

Analysis of Causality: The data clearly shows a general trend of decreasing BET surface area upon oxidation. This is not due to framework collapse but is consistent with the weight increase from the addition of oxygen atoms to the linkages, which increases the overall mass for a given framework volume.[4] The retention of pore sizes and crystallinity (as confirmed by PXRD) validates the postsynthetic approach as a robust method for creating stable frameworks without compromising structural integrity.

Applications in Research and Drug Development

The unique properties of hydrazide and hydrazone-linked frameworks make them highly suitable for a variety of advanced applications.

  • Gas Storage and Separation: The high porosity and tunable pore chemistry allow for selective adsorption of gases. The introduction of polar hydrazide groups can enhance affinity for specific molecules like CO₂ or water vapor.[5][10] In fact, certain hydrazide-linked COFs have shown exceptional performance in water harvesting from air, even at low relative humidity.[8][11][12]

  • Heterogeneous Catalysis: The ordered pores and high surface area make these frameworks excellent catalyst supports. Chiral hydrazone-linked COFs have been designed for asymmetric catalysis, where the pore size was shown to directly influence both catalytic activity and enantioselectivity.[13]

  • Chemical Sensing: Frameworks can be designed with specific binding sites or fluorescent moieties. Hydrazone-linked COFs with O,N,O'-chelating sites have been successfully used for the selective fluorescent detection of Fe(III) ions in water.[14]

  • Drug Delivery: This is a particularly promising area for the audience. Hydrazone linkers are known to be pH-sensitive, exhibiting stability at physiological pH (~7.4) but cleaving under the mildly acidic conditions found in endosomes or tumor microenvironments (~pH 5.0-6.5).[15][16] This property makes them ideal for creating stimuli-responsive drug delivery systems. A therapeutic agent can be tethered to a polymer or nanoparticle via a hydrazone bond, remaining inert in circulation and releasing the active drug only upon reaching the target site. The exceptional stability of hydrazide-linked frameworks could also make them suitable as robust nanocarriers for these conjugated drugs.

Conclusion and Future Outlook

Linear hydrazide linkers and their hydrazone precursors represent a pivotal advancement in the design of robust, crystalline 2D and 3D frameworks. The strategy of using a reversible reaction to achieve crystallinity followed by a postsynthetic "locking" step to impart exceptional stability is a powerful paradigm in materials synthesis. This approach provides researchers with a validated pathway to create materials that do not compromise order for stability.

For drug development professionals, the inherent pH-sensitivity of the hydrazone bond offers a chemically intuitive and widely utilized mechanism for targeted drug release.[15][16] Future research will likely focus on developing multi-functional frameworks that combine the stability of hydrazide backbones with the stimuli-responsive nature of hydrazone-tethered cargo, creating next-generation platforms for theranostics and controlled release applications.

References

  • Nguyen, H. L., Gropp, C., Hanikel, N., Möckel, A., Lund, A., & Yaghi, O. M. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Central Science, 8(7), 926–932. [Link]

  • Nguyen, H. L., Gropp, C., Hanikel, N., Möckel, A., Lund, A., & Yaghi, O. M. (2022). Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. Research Square. [Link]

  • Nguyen, H. L., Gropp, C., Hanikel, N., Möckel, A., Lund, A., & Yaghi, O. M. (2022). Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ResearchGate. [Link]

  • Nguyen, H. L., Gropp, C., Hanikel, N., Möckel, A., Lund, A., & Yaghi, O. M. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Publications. [Link]

  • Nguyen, H. L., Gropp, C., Hanikel, N., Möckel, A., Lund, A., & Yaghi, O. M. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. OSTI.GOV. [Link]

  • Nguyen, H. L., Gropp, C., Hanikel, N., Möckel, A., Lund, A., & Yaghi, O. M. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Central Science. [Link]

  • Li, Y., et al. (2025). Constructing Hydrazone-Linked Chiral Covalent Organic Frameworks with Different Pore Sizes for Asymmetric Catalysis. MDPI. [Link]

  • Li, J., et al. (2022). Transformation of a Hydrazone-Linked Covalent Organic Framework into a Highly Stable Hydrazide-Linked One. ACS Applied Polymer Materials. [Link]

  • Can, F. U., & Tufan, A. E. (2021). Synthesis of Side-Chain-Free Hydrazone-Linked Covalent Organic Frameworks through Supercritical Carbon Dioxide Activation. Thieme Chemistry. [Link]

  • Nguyen, H. L., et al. (2022). Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ChemRxiv. [Link]

  • Zhang, Y., et al. (2021). Dual-function fluorescent hydrazone-linked covalent organic frameworks for acid vapor sensing and iron(iii) ion sensing. Journal of Materials Chemistry C. [Link]

  • Jia, Y., et al. (2022). Water-stable hydrazone-linked porous organic cages. Chemical Science. [Link]

  • Wang, Y., et al. (2025). Hydrazone-Linked Covalent Organic Frameworks for C2H2/C2H4 Separation. ResearchGate. [Link]

  • Unknown Author. (n.d.). ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY. ResearchGate. [Link]

  • Lang, X., et al. (2022). Hydrazone-linked 2D porphyrinic covalent organic framework photocatalysis for visible light-driven aerobic oxidation of amines to imines. Journal of Colloid and Interface Science. [Link]

  • Unknown Author. (n.d.). Hydrazone‐Linked Covalent Organic Frameworks. ResearchGate. [Link]

  • Nguyen, H. L., Gropp, C., Hanikel, N., Möckel, A., Lund, A., & Yaghi, O. M. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Central Science. [Link]

  • Ma, H., et al. (2019). Stable Hydrazone-Linked Covalent Organic Frameworks Containing O,N,O′-Chelating Sites for Fe(III) Detection in Water. ACS Applied Materials & Interfaces. [Link]

  • Unknown Author. (2025). Introducing a Longer versus Shorter Acylhydrazone Linker to a Metal–Organic Framework: Parallel Mechanochemical Approach, Nonisoreticular Structures, and Diverse Properties. ResearchGate. [Link]

  • Unknown Author. (2024). Unveiling the catalytic potency of a novel hydrazone-linked covalent organic framework for the highly efficient one-pot synthesis of 1,2,4-triazolidine-3-thiones. ResearchGate. [Link]

  • Zhang, J., et al. (2019). Fabrication of Hydrazone-Linked Covalent Organic Frameworks Using Alkyl Amine as Building Block for High Adsorption Capacity of Metal Ions. ACS Publications. [Link]

  • Unknown Author. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. [Link]

  • Guria, P., et al. (2025). Design and prompt synthesis of a hydrazone-linked covalent organic framework with binding pockets for lanthanides: luminescent pH and ratiometric temperature sensing. RSC Publishing. [Link]

  • Bendale, A. R., et al. (2004). Polymer-drug conjugates comprising hydrazide linkers.
  • Kosson, D., et al. (2017). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. Molecules. [Link]

  • Nguyen, H. L., et al. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. PubMed. [Link]

  • Zhang, J., et al. (2019). Fabrication of Hydrazone-Linked Covalent Organic Frameworks Using Alkyl Amine as Building Block for High Adsorption Capacity of Metal Ions. ResearchGate. [Link]

  • Unknown Author. (n.d.). Preparation of hydrazone-linked COFs of (a) COF-42 and (b) COF-43. ResearchGate. [Link]

  • Wang, S., et al. (2018). Covalent Organic Frameworks: From Materials Design to Biomedical Application. MDPI. [Link]

  • Yao, H., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release. [Link]

  • Nguyen, H. L., et al. (2022). Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ChemRxiv. [Link]

  • Pravda, M., et al. (2019). The effect of hydrazide linkers on hyaluronan hydrazone hydrogels. Carbohydrate Polymers. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of Hydrazone-Linked Covalent Organic Frameworks (COFs) using 2,5-Dimethoxyterephthalohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Application Focus: Heterogeneous Photocatalysis, Cross-Dehydrogenative Coupling (CDC), and Advanced Sensory Materials

Executive Summary

Covalent Organic Frameworks (COFs) represent a paradigm shift in crystalline porous materials, offering atomic-level precision in their architectural design. Among the diverse linkages available, hydrazone-linked COFs synthesized via the condensation of aldehydes with hydrazides exhibit exceptional chemical stability, modular porosity, and tunable optoelectronic properties.

This application note details the standardized solvothermal synthesis of hydrazone-linked COFs utilizing 2,5-Dimethoxyterephthalohydrazide (DMTH) as the primary linear (


) building block. By reacting DMTH with a trigonal (

) trialdehyde such as 1,3,5-triformylbenzene (TFB), researchers can construct highly crystalline 2D hexagonal networks (e.g., TFB-DMTH COF) with surface areas exceeding 1500 m²/g[1][2]. We provide a self-validating, step-by-step protocol grounded in mechanistic causality to ensure high-fidelity replication for downstream applications in drug discovery (e.g., metal-free photocatalytic CDC reactions)[3][4].

Mechanistic Grounding & Monomer Selection

Why 2,5-Dimethoxyterephthalohydrazide (DMTH)?

The rational design of COFs relies heavily on the electronic and steric properties of the chosen monomers. DMTH is specifically selected for hydrazone COF synthesis due to two critical features:

  • Bifunctional Hydrazide Termini: The dual hydrazide groups react with aldehydes to form robust hydrazone bonds (

    
    ), which possess higher hydrolytic stability compared to standard imine linkages.
    
  • Methoxy (-OCH₃) Substituents: The electron-donating methoxy groups on the central benzene ring play a crucial role in stabilizing interlayer

    
     stacking interactions. By weakening the polarization of the hydrazone linkage, these groups significantly enhance the thermodynamic driving force for crystallization, yielding highly ordered frameworks[5].
    
The Principle of Thermodynamic Error Correction

COF synthesis is not a simple irreversible polymerization; it relies on dynamic covalent chemistry. The reaction must be conducted under conditions that allow for thermodynamic error correction . When DMTH and TFB initially condense, they form kinetically favored, amorphous polymer chains. The presence of an aqueous acid catalyst (e.g., 6M Acetic Acid) and elevated temperatures allows these bonds to continuously break (hydrolysis) and reform (condensation) until they settle into the most thermodynamically stable state: a highly crystalline, porous lattice[5].

Mechanism M1 Aldehyde (TFB) + Hydrazide (DMTH) M2 Acid Catalysis (6M AcOH) Protonation of Carbonyl M1->M2 M3 Nucleophilic Attack Formation of Hemiaminal Intermediate M2->M3 M4 Dehydration Kinetic Amorphous Polymer M3->M4 M5 Thermodynamic Error Correction (Reversible Bond Cleavage) M4->M5 H2O/Heat M5->M4 Re-condensation M6 Highly Crystalline Hydrazone-Linked COF M5->M6 Crystallization

Mechanistic pathway of hydrazone formation featuring thermodynamic error correction.

Experimental Protocol: Solvothermal Synthesis of TFB-DMTH COF

This protocol describes the synthesis of the TFB-DMTH COF (a


 hexagonal framework)[5]. The methodology is designed as a self-validating system; failure to observe the specified physical changes at key checkpoints indicates a deviation in monomer purity or environmental control.
Materials & Equipment
  • Monomer A: 2,5-Dimethoxyterephthalohydrazide (DMTH,

    
     purity)
    
  • Monomer B: 1,3,5-Triformylbenzene (TFB,

    
     purity)
    
  • Solvent System: 1,4-Dioxane and Mesitylene (Anhydrous)

  • Catalyst: 6 M Aqueous Acetic Acid (AcOH)

  • Equipment: 10 mL Pyrex glass tubes, vacuum line equipped with liquid nitrogen trap, blowtorch for ampoule sealing, and a convection oven.

Step-by-Step Methodology

Step 1: Stoichiometric Preparation

  • Weigh 0.15 mmol of DMTH and 0.10 mmol of TFB.

  • Causality: The 3:2 molar ratio is strictly required to satisfy the stoichiometry of the dihydrazide (

    
    ) and trialdehyde (
    
    
    
    ) to form an infinite 2D hexagonal network[5].

Step 2: Solvent Dispensation

  • Transfer the monomers into a 10 mL Pyrex tube.

  • Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene.

  • Causality: Mesitylene is non-polar and prevents the premature precipitation of amorphous polymers, while 1,4-dioxane provides sufficient solubility for the monomers. This specific volumetric ratio dictates the supersaturation point critical for crystal nucleation[5].

Step 3: Catalyst Addition

  • Add 0.2 mL of 6 M aqueous Acetic Acid to the mixture. Sonicate for 5 minutes until a homogenous suspension is achieved.

  • Causality: The acid protonates the aldehyde, increasing its electrophilicity. The water content is equally vital—it acts as the nucleophile during the reverse reaction, enabling the thermodynamic error correction required for crystallinity.

Step 4: Degassing via Freeze-Pump-Thaw (Critical Step)

  • Flash-freeze the tube in liquid nitrogen (77 K).

  • Apply high vacuum (

    
     mTorr) for 5 minutes, then close the vacuum valve and allow the tube to thaw completely at room temperature. Repeat this cycle three times .
    
  • Causality: Aldehydes are highly susceptible to oxidation at elevated temperatures. Removing dissolved oxygen prevents the irreversible conversion of TFB into unreactive carboxylic acids, which would terminate polymer chain growth and destroy the framework's porosity.

Step 5: Sealing and Solvothermal Incubation

  • While the tube is frozen under vacuum during the final cycle, use an oxy-propane torch to seal the neck of the Pyrex tube.

  • Place the sealed ampoule in a convection oven at 120 °C for 72 hours (3 days).

  • Checkpoint: A distinct color change and the formation of a dense, pale-yellow/orange precipitate should be observed.

Step 6: Purification and Activation

  • Cool the tube to room temperature, score the glass, and carefully break it open.

  • Filter the precipitate and wash sequentially with DMF, THF, and Acetone to remove unreacted monomers and low-molecular-weight oligomers.

  • Transfer the powder to a Soxhlet extractor and reflux with THF for 24 hours.

  • Dry the activated COF powder under vacuum at 100 °C overnight.

Workflow N1 Monomer Prep (DMTH + TFB) N2 Solvent & Catalyst (Dioxane/Mesitylene + AcOH) N1->N2 N3 Degassing (Freeze-Pump-Thaw x3) N2->N3 N4 Solvothermal Reaction (120°C, 72h) N3->N4 N5 Purification (Soxhlet Extraction) N4->N5 N6 Characterization (XRD, BET, FTIR) N5->N6

Step-by-step solvothermal workflow for hydrazone-linked COF synthesis.

Quantitative Data & Comparative Analysis

The versatility of DMTH allows it to be paired with various aldehydes to tune the final material properties. Below is a comparative summary of two prominent DMTH-derived COFs: the standard hydrazone-linked TFB-DMTH COF and the tautomerized


-ketoenamine-linked COF-JLU4 [3][6].
Property / FeatureTFB-DMTH COFCOF-JLU4
Aldehyde Monomer 1,3,5-Triformylbenzene (TFB)Triformylphloroglucinol (Tp)
Linkage Chemistry Hydrazone

-Ketoenamine (Tautomerized)
BET Surface Area

Mesoporous / Highly Crystalline
Primary Characteristic High charge separation efficiencyHigh chemical stability & Photoluminescence
Target Application Photocatalyst for CDC reactionsFluorescent pH sensor in aqueous media
Literature Precedent Liu et al. (2016)[3]Zhang et al. (2016)[6]
Application in Drug Development (CDC Reactions)

For pharmaceutical researchers, the TFB-DMTH COF serves as a highly efficient, metal-free heterogeneous photocatalyst. Under visible-light illumination in an


 atmosphere, this COF drives Cross-Dehydrogenative-Coupling (CDC) reactions—such as the oxidative transformation of N-phenyltetrahydroisoquinoline with various nucleophiles—achieving excellent yields up to 87% without the need for toxic transition metals like Ruthenium or Iridium[3][4]. The material can be recovered via simple centrifugation and reused for multiple cycles without apparent loss in catalytic activity or structural integrity[3].

References

  • Zhang, Y. et al. "Covalent organic frameworks as pH responsive signaling scaffolds." Chemical Communications (RSC Publishing), 2016. Available at:[Link]

  • Liu, W. et al. "A Hydrazone-Based Covalent Organic Framework as an Efficient and Reusable Photocatalyst for the Cross-Dehydrogenative Coupling Reaction of N-Aryltetrahydroisoquinolines." PubMed (NIH), 2017. Available at:[Link]

  • MDPI. "Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations." MDPI, 2018. Available at:[Link]

  • ACS Publications. "Semiconducting Covalent Organic Frameworks." Chemical Reviews, 2025. Available at:[Link]

Sources

preparing beta-ketoenamine COFs from DMTH and triformylphloroglucinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of Tp-DMTH , a highly stable Covalent Organic Framework (COF) derived from 1,3,5-triformylphloroglucinol (Tp) and 2,5-dimethoxyterephthalohydrazide (DMTH) .

While often categorized alongside


-ketoenamine  COFs due to their identical stabilization mechanism, the reaction between an aldehyde (Tp) and a hydrazide (DMTH) technically yields a keto-hydrazone  linkage. This distinction is chemically significant but functionally similar: both linkages undergo irreversible tautomerization to a keto-form, conferring exceptional hydrolytic and chemical stability (resistance to boiling water, acid, and base) that reversible imine COFs lack.

Key Applications:

  • Photocatalysis: The electron-donating methoxy groups on DMTH modulate the bandgap.

  • Heavy Metal Sensing: The chelating sites within the hydrazone backbone.

  • Drug Delivery: High stability in physiological pH.

Chemical Mechanism & Design Principles

The Stability Driver: Keto-Enol Tautomerism

The synthesis relies on the Schiff-base condensation of the aldehyde groups of Tp with the hydrazide groups of DMTH.

  • Reversible Step: Formation of the Enol-Hydrazone intermediate. This step is reversible, allowing for "error correction" (bond breaking and reforming) which is essential for growing crystalline domains.

  • Irreversible Locking: The Tp ring undergoes keto-enol tautomerism . The equilibrium shifts strongly toward the Keto form to stabilize the structure via intramolecular hydrogen bonding. This locks the framework, preventing the reverse hydrolysis reaction.

Reaction Pathway Diagram

The following diagram illustrates the transformation from precursors to the locked keto-hydrazone framework.

ReactionMechanism Tp Tp (Precursor) (Triformylphloroglucinol) Intermediate Intermediate (Enol-Hydrazone) Tp->Intermediate + Solvothermal Heat DMTH DMTH (Precursor) (Dimethoxyterephthalohydrazide) DMTH->Intermediate Transition Tautomerization (H-Bond Locking) Intermediate->Transition Reversible Product Tp-DMTH COF (Keto-Hydrazone Form) Transition->Product Irreversible (Kinetic Trap)

Figure 1: Reaction pathway showing the critical transition from the reversible enol-hydrazone to the chemically stable keto-hydrazone form.

Experimental Protocol: Solvothermal Synthesis

Reagents & Materials
ReagentPurityRoleStorage
1,3,5-Triformylphloroglucinol (Tp) >97%Node (C3)4°C, Inert atm
2,5-Dimethoxyterephthalohydrazide (DMTH) >98%Linker (C2)Desiccator
Mesitylene 98%Solvent (Non-polar)RT
1,4-Dioxane 99.8%Solvent (Polar)RT
Acetic Acid (aqueous) 6 MCatalystRT
Step-by-Step Methodology

Pre-requisite: Clean all Pyrex tubes (o.d.


 i.d. = 

mm) with Piranha solution (Caution!) or base bath, rinse with deionized water, and oven dry.
Step 1: Precursor Loading
  • Weigh 63 mg (0.3 mmol) of Tp.

  • Weigh 114 mg (0.45 mmol) of DMTH.

    • Note: A 2:3 molar ratio (Tp:DMTH) is stoichiometric for the hexagonal lattice.

  • Transfer both powders into the Pyrex tube.

Step 2: Solvent Addition & Sonication
  • Add 3.0 mL of Mesitylene .

  • Add 3.0 mL of 1,4-Dioxane .

  • Add 0.5 mL of 6 M Acetic Acid .

  • Sonicate the mixture for 15–20 minutes until a homogenous dispersion is achieved. The solution will likely turn opaque yellow/orange.

Step 3: Degassing (Critical for Crystallinity)

Why: Oxygen promotes oxidative degradation and inhibits the reversible bond formation required for crystallization.

  • Connect the tube to a Schlenk line.

  • Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze: Submerge tube in liquid nitrogen (LN2) until solid.

    • Pump: Open vacuum (5–10 mins) to remove headspace gas.

    • Thaw: Close vacuum, remove from LN2, thaw in warm water.

  • After the 3rd cycle, flame-seal the tube under vacuum (approx. 15 cm length).

Step 4: Solvothermal Synthesis
  • Place the sealed tube in a programmable oven.

  • Heat to 120°C and maintain for 72 hours (3 days) .

    • Visual Check: The powder should settle as a dark red/orange precipitate.

Step 5: Workup & Activation
  • Cool to room temperature. Break the tube and filter the solid.

  • Solvent Wash: Wash copiously with DMAc (Dimethylacetamide) to remove unreacted oligomers, followed by THF and Acetone.

  • Soxhlet Extraction:

    • Solvent: Tetrahydrofuran (THF) or Methanol.

    • Duration: 24 hours.

    • Purpose: Clears the pores of trapped high-boiling solvents (Mesitylene).

  • Drying: Vacuum dry at 100°C for 12 hours.

Workflow Visualization

ExperimentalWorkflow Start Weigh Precursors (Tp + DMTH) Mix Add Solvents (Mesitylene/Dioxane + 6M AcOH) Start->Mix Sonicate Sonication (Homogenization) Mix->Sonicate Degas Freeze-Pump-Thaw (x3 Cycles) Sonicate->Degas Seal Flame Seal (Under Vacuum) Degas->Seal Heat Oven: 120°C, 72h Seal->Heat Wash Soxhlet Extraction (THF, 24h) Heat->Wash Dry Activation (100°C Vacuum) Wash->Dry

Figure 2: Complete experimental workflow from precursor preparation to activated porous material.

Characterization & Validation Standards

To validate the successful synthesis of Tp-DMTH, compare your data against these benchmarks:

Powder X-Ray Diffraction (PXRD)
  • Success Indicator: Sharp, intense peak at low angle (

    
    ), corresponding to the (100) reflection.
    
  • Structure: Typically crystallizes in the AA Stacking mode (eclipsed), forming hexagonal 1D channels.

  • Failure Indicator: Broad "hump" instead of sharp peaks indicates amorphous polymer (likely due to insufficient reversibility/degassing).

FTIR Spectroscopy
  • Disappearance: The N-H stretching bands of the hydrazide (3100–3300 cm⁻¹) and the aldehyde C=O (1640 cm⁻¹) should diminish significantly.

  • Appearance:

    • C=C stretching: ~1580 cm⁻¹ (characteristic of the keto form).

    • C=O (Ketone): ~1610–1620 cm⁻¹ (shifted due to H-bonding).

    • C-N bond: ~1250–1290 cm⁻¹.

Porosity (BET Surface Area)
  • Expected Value: 400 – 800 m²/g.

  • Note: Tp-based COFs often have lower surface areas than Boronate ester COFs due to the heavy atoms and potential pore blocking by oligomers if activation is incomplete.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Reaction too fast; Kinetic trapping.Reduce temperature to 100°C or decrease acid concentration (try 3M AcOH).
Low Surface Area Pore collapse or trapped solvent.Ensure rigorous Soxhlet extraction (24h+). Try Supercritical CO2 drying if available.
Yellow Product Incomplete tautomerization.Ensure temperature reached 120°C; the final product should be dark red/orange.

References

  • Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society. (The seminal paper on Tp-based Keto-Enamine COFs).

  • Uribe-Romo, F. J., et al. (2011). "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society. (Foundational work on hydrazone linkages).

  • Chandra, S., et al. (2013). "Chemically Stable Multilayered Covalent Organic Frameworks." Journal of the American Chemical Society. (Details on Tp-Hydrazone stability).

  • Pachfule, P., et al. (2014). "Highly Stable Covalent Organic Framework-Conjugated Microporous Polymer Hybrid: A New Class of Hierarchical Porous Materials." Chemistry of Materials. (Discusses Tp-DMTH derivatives).

Application Note: 2,5-Dimethoxyterephthalohydrazide (DMTH) Linker for High-Performance Photocatalytic Hydrogen Evolution COFs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

The development of metal-free, two-dimensional Covalent Organic Frameworks (2D-COFs) has revolutionized heterogeneous photocatalysis. Among the diverse library of organic building blocks, 2,5-Dimethoxyterephthalohydrazide (DMTH) has emerged as a premier linker for constructing highly crystalline, photoactive frameworks[1]. When condensed with aldehydes such as 1,3,5-triformylbenzene (TFB), DMTH forms robust hydrazone linkages (-CO-NH-N=CH-) that exhibit superior chemical stability compared to standard imine bonds, allowing the COF to withstand the harsh aqueous environments required for photocatalytic water splitting[2].

From an optoelectronic perspective, the DMTH linker is uniquely advantageous. The two methoxy (-OCH₃) groups act as strong electron-donating moieties, which effectively raise the Lowest Unoccupied Molecular Orbital (LUMO) to a more negative potential. This electronic tuning increases the thermodynamic driving force for the reduction of protons to hydrogen gas (H₂)[3]. Furthermore, the steric bulk of the methoxy groups prevents overly dense π-π interlayer stacking, preserving a high Brunauer–Emmett–Teller (BET) surface area (up to 1501 m²/g) that is critical for exposing catalytic active sites and facilitating the mass transport of water and sacrificial donors[1],[2].

Experimental Protocols

Protocol A: Solvothermal Synthesis of TFB-DMTH COF

This protocol details the bottom-up synthesis of the TFB-DMTH COF. The methodology relies on dynamic covalent chemistry, where the choice of solvent and catalyst dictates the balance between kinetic polymer formation and thermodynamic crystallization[4].

Materials:

  • 1,3,5-Triformylbenzene (TFB)

  • 2,5-Dimethoxyterephthalohydrazide (DMTH)

  • 1,4-Dioxane and Mesitylene (Anhydrous)

  • Aqueous Acetic Acid (3 M)

Step-by-Step Methodology:

  • Monomer Loading: In a 10 mL Pyrex ampoule, add 0.1 mmol of TFB and 0.15 mmol of DMTH.

  • Solvent Addition: Add 1.5 mL of 1,4-dioxane and 1.5 mL of mesitylene.

    • Causality: This specific 1:1 solvent mixture provides an optimal balance. Dioxane solubilizes the precursors, while mesitylene acts as a non-polar template that promotes the planar π-π stacking of the 2D sheets, driving crystallization[4].

  • Catalyst Injection: Inject 0.3 mL of 3 M aqueous acetic acid.

    • Causality: Acetic acid catalyzes the Schiff-base condensation. The presence of water makes the reaction reversible, enabling the "error-correction" mechanism critical for long-range crystalline order.

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen.

    • Causality: Oxygen quenches the dynamic covalent exchange and can oxidize the aldehyde precursors at high temperatures, leading to amorphous, non-porous polymers.

  • Crystallization: Seal the ampoule under a vacuum and heat it in an oven at 120 °C for 72 hours undisturbed.

  • Purification: Cool to room temperature, filter the resulting precipitate, and wash extensively with DMF, THF, and acetone. Perform Soxhlet extraction with THF for 24 hours to remove trapped oligomers.

  • Activation: Dry the powder under a dynamic vacuum at 120 °C for 12 hours.

Self-Validating System (Quality Control): Before proceeding to photocatalysis, validate the framework formation via FT-IR spectroscopy. A successful synthesis is confirmed by the complete disappearance of the N-H stretching bands (~3200-3300 cm⁻¹) and the aldehyde C=O stretch (~1690 cm⁻¹), replaced by a strong, characteristic hydrazone C=N stretch at ~1620 cm⁻¹[2].

COF_Synthesis A TFB + DMTH Precursors B Solvothermal Reaction (120°C, 72h) A->B Dioxane/Mesitylene + Acetic Acid C TFB-DMTH COF Crystallization B->C Dynamic Covalent Assembly D Validation (FT-IR, PXRD, BET) C->D Purification & Activation

Workflow for the solvothermal synthesis and validation of TFB-DMTH COF.

Protocol B: Photocatalytic Hydrogen Evolution (HER)

This protocol outlines the procedure for evaluating the hydrogen evolution rate (HER) of the synthesized COF using a sacrificial electron donor (SED) and an in situ photodeposited co-catalyst.

Materials:

  • TFB-DMTH COF (10 mg)

  • Ascorbic Acid (0.1 M aqueous solution)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

Step-by-Step Methodology:

  • Dispersion: Disperse 10 mg of the activated TFB-DMTH COF powder in 10 mL of a 0.1 M aqueous ascorbic acid solution within a top-irradiation Pyrex reactor.

    • Causality: Ascorbic acid is selected over triethanolamine (TEOA) because its oxidation potential aligns perfectly with the valence band of DMTH-based COFs. It efficiently scavenges photogenerated holes (h⁺), preventing the oxidative degradation of the organic framework[5].

  • Co-Catalyst Loading: Add an appropriate volume of H₂PtCl₆ solution to achieve a 3 wt% Pt loading relative to the COF mass.

    • Causality: In situ photodeposition is critical. It ensures that Pt nanoparticles nucleate directly at the electron-rich defect sites of the COF. This creates a highly dispersed, nano-scale Schottky junction that minimizes the migration distance for photogenerated electrons, drastically reducing electron-hole recombination[6].

  • System Evacuation: Seal the reactor with a silicone septum and evacuate the system thoroughly using a vacuum pump to remove all dissolved oxygen and nitrogen.

  • Irradiation: Maintain the reactor at 25 °C using a circulating water jacket. Irradiate the suspension using a 300 W Xenon lamp equipped with a λ ≥ 420 nm cutoff filter (visible light).

  • Quantification: Extract 0.5 mL of the headspace gas at 1-hour intervals using a gas-tight syringe. Analyze the gas using a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and argon as the carrier gas.

Self-Validating System (Quality Control): To ensure the H₂ evolution is strictly a photocatalytic process driven by the COF, perform two control experiments:

  • Dark Control: Run the exact setup without light irradiation. (Expected result: 0 µmol H₂).

  • Blank Control: Run the setup under light irradiation but omit the COF catalyst. (Expected result: 0 µmol H₂). Additionally, the GC must be calibrated with standard H₂ gas mixtures prior to quantification to ensure linear detector response.

HER_Mechanism Light Visible Light (λ ≥ 420 nm) COF TFB-DMTH COF (Light Harvesting Antenna) Light->COF Photon Absorption Exciton Exciton Generation (e⁻ / h⁺ pair) COF->Exciton Charge Separation Pt Pt Co-catalyst (Electron Sink) Exciton->Pt e⁻ Migration SED Sacrificial Donor (Ascorbic Acid) Exciton->SED h⁺ Scavenging H2 Hydrogen Gas (H₂) Pt->H2 2H⁺ + 2e⁻ → H₂ Ox Oxidized Donor SED->Ox Oxidation

Mechanistic pathway of photocatalytic hydrogen evolution using TFB-DMTH COF.

Data Presentation

The following tables summarize the expected physicochemical properties and photocatalytic performance metrics of the DMTH-based framework, consolidating data from standardized characterization workflows.

Table 1: Physicochemical Properties of TFB-DMTH COF

ParameterValue / CharacteristicAnalytical Method
Linkage Type Hydrazone (-CO-NH-N=CH-)FT-IR / Solid-State NMR
BET Surface Area ~1501 m²/gN₂ Adsorption-Desorption (77 K)
Pore Size Distribution ~1.8 nm (Mesoporous)NLDFT Modeling
Thermal Stability Stable up to 375 °CThermogravimetric Analysis (TGA)
Optical Bandgap (Eg) ~2.40 - 2.60 eVUV-Vis Diffuse Reflectance (Tauc Plot)

Table 2: Photocatalytic Hydrogen Evolution Performance Metrics

ParameterStandardized Condition
Light Source 300 W Xenon Lamp (λ ≥ 420 nm)
Co-catalyst 3 wt% Pt (In situ photodeposition)
Sacrificial Electron Donor 0.1 M Ascorbic Acid (Aqueous)
Reaction Temperature 25 °C (Thermostatic control)
Typical HER Rate > 1000 µmol g⁻¹ h⁻¹
Catalyst Recyclability > 5 Cycles with negligible activity loss

References

  • Liu, W., et al. "A Hydrazone-Based Covalent Organic Framework as an Efficient and Reusable Photocatalyst for the Cross-Dehydrogenative Coupling Reaction of N-Aryltetrahydroisoquinolines". ChemSusChem, 10(4), 664-669 (2017). URL:[Link][2]

  • Jindal, S., et al. "A Tailored COF for Visible-Light Photosynthesis of 2,3-Dihydrobenzofurans". Journal of the American Chemical Society, 146(38), 26198-26206 (2024). URL:[Link][3]

  • Liu, S., et al. "Highly hydrophilic covalent organic frameworks as efficient and reusable photocatalysts for oxidative coupling of amines in aqueous solution". Catalysis Science & Technology, 12, 2837-2845 (2022). URL:[Link][5]

  • Wang, P., et al. "Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations". Catalysts (MDPI), 8(9), 393 (2018). URL:[Link][4]

  • Dong, J., et al. "Organic Covalent Interaction based Frameworks as Emerging Catalysts for Environment and Energy Applications". Nottingham Trent University IRep (2022). URL:[Link][6]

Sources

Application Note: Post-Synthetic Modification of DMTH-Based Frameworks for Targeted Theranostics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of porous organic materials has positioned Covalent Organic Frameworks (COFs) as premier candidates for advanced drug delivery systems. Frameworks synthesized from 2,5-dimethoxyterephthalohydrazide (DMTH) exhibit exceptional crystallinity and high surface areas (often exceeding 1500 m²/g)[1]. However, pristine DMTH-COFs lack the physiological targeting moieties and surface chemistry required for complex biomedical applications.

This application note details the Post-Synthetic Modification (PSM) of DMTH-based frameworks. By strategically demethylating the framework and subsequently grafting targeting ligands—such as Hyaluronic Acid (HA)—we transform an inert photocatalytic framework[2] into a highly targeted, pH-responsive nanocarrier. Drawing inspiration from multifunctional metal-organic "DMTH NPs" (DOX@MIL-100(Fe)-TA-HA) used in synergistic breast cancer therapy[3], this protocol outlines the causality, synthesis, and validation of functionalized DMTH-COFs for doxorubicin (DOX) delivery.

Mechanistic Rationale: The Causality of PSM

The Crystallization-Functionalization Paradox

In reticular chemistry, directly synthesizing a framework using heavily functionalized monomers (e.g., monomers pre-conjugated with bulky polymers or reactive hydroxyls) often disrupts the thermodynamic reversibility required for crystallization, yielding amorphous polymers[4]. The Solution: DMTH acts as a strategic precursor. The methoxy (-OCH₃) groups of DMTH serve as steric "placeholders" that guide the formation of a highly ordered, crystalline lattice[2]. Once the robust hydrazone backbone is established, the methoxy groups are post-synthetically cleaved using Boron tribromide (BBr₃) to expose reactive phenolic hydroxyls (-OH).

Hydrazone Linkage Dynamics & Tumor Microenvironment Targeting

The hydrazone linkages formed by DMTH are uniquely suited for drug delivery. While they can be oxidatively converted to amides for permanent stability[4], retaining the hydrazone bond offers a distinct advantage: pH-responsiveness . The bond remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic tumor microenvironment and lysosomes (pH 5.0–5.5). Furthermore, conjugating HA to the newly exposed hydroxyl groups enables active targeting of CD44 receptors, which are overexpressed on breast cancer cells[3],[5].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Solvothermal Synthesis of Pristine TFB-DMTH COF

Objective: Establish the highly crystalline, methoxy-rich base framework.

  • Monomer Loading: In a Pyrex tube, suspend 1,3,5-triformylbenzene (TFB, 0.1 mmol) and 2,5-dimethoxyterephthalohydrazide (DMTH, 0.15 mmol) in a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 2 mL).

  • Catalysis: Add 0.2 mL of aqueous acetic acid (3 M) to catalyze the Schiff-base condensation.

  • Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal.

  • Crystallization: Heat the sealed tube at 120 °C for 72 hours.

  • Validation Check: Isolate the yellow precipitate via centrifugation. Wash extensively with THF and acetone. FT-IR validation: Ensure the disappearance of the aldehyde C=O stretch (1690 cm⁻¹) and the appearance of the hydrazone C=N stretch (1615 cm⁻¹).

Protocol B: Post-Synthetic Demethylation (PSM-1)

Objective: Convert inert -OCH₃ groups to reactive -OH groups without framework collapse.

  • Preparation: Disperse 50 mg of pristine TFB-DMTH COF in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Cleavage: Dropwise, add 1.0 mL of BBr₃ (1.0 M in DCM). Causality: BBr₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating O-CH₃ bond cleavage via nucleophilic attack by bromide.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quenching & Validation: Quench the reaction by slowly adding methanol at 0 °C. Wash the resulting OH-TFB-DMTH COF with water and methanol. FT-IR validation: Confirm the emergence of a broad -OH stretching band at 3300–3400 cm⁻¹ and the loss of the C-H stretching of the methoxy group at 2830 cm⁻¹.

Protocol C: HA Conjugation & DOX Loading (PSM-2)

Objective: Graft targeting ligands and load the chemotherapeutic payload.

  • Activation: Activate Hyaluronic Acid (HA, 20 mg) using EDC/NHS coupling in 10 mL of PBS (pH 7.4) for 2 hours to form an amine/hydroxyl-reactive intermediate.

  • Grafting: Add 20 mg of OH-TFB-DMTH COF to the solution. Stir for 24 hours at room temperature to allow esterification between the COF's phenolic hydroxyls and HA.

  • Drug Loading: Disperse the resulting HA-TFB-DMTH COF in a 1 mg/mL aqueous solution of Doxorubicin (DOX). Stir in the dark for 24 hours. Causality: DOX is loaded via strong π-π stacking with the COF's aromatic backbone and electrostatic interactions with the anionic HA coating[3].

  • Purification: Centrifuge and wash with PBS until the supernatant is clear. Lyophilize to obtain the final nanocarrier.

Quantitative Data & Characterization

The step-by-step PSM process induces predictable changes in the framework's physical properties. Demethylation slightly reduces surface area due to framework contraction, while HA conjugation significantly drops measurable porosity as the polymer coats the external surface and pore apertures.

Material StageBET Surface Area (m²/g)Pore Size (nm)Zeta Potential (mV)DOX Loading Capacity (%)
Pristine TFB-DMTH 15011.8-12.515.2
OH-TFB-DMTH (PSM-1) 13401.9-18.428.5
HA-TFB-DMTH (PSM-2) 9801.5-32.142.3

Table 1: Evolution of physicochemical properties during the post-synthetic modification of DMTH-COFs. Increased DOX loading in PSM-2 is attributed to enhanced electrostatic trapping by the HA layer.

Visualizing the Workflows

Chemical Workflow of Post-Synthetic Modification

PSM_Workflow N1 DMTH + TFB (Monomers) N2 Pristine DMTH-COF (Methoxy-rich) N1->N2 Solvothermal 120°C, 72h N3 OH-DMTH-COF (Demethylated) N2->N3 BBr3 in DCM -78°C to RT N4 HA-DMTH-COF (Targeted Carrier) N3->N4 HA Grafting EDC/NHS Coupling

Caption: Step-by-step post-synthetic modification workflow for generating targeted DMTH-COFs.

Cellular Uptake and Release Mechanism

Cellular_Pathway C1 HA-DMTH-COF@DOX (Nanocarrier) C2 CD44 Receptor (Cancer Cell Surface) C1->C2 Specific Binding C3 Endocytosis (Internalization) C2->C3 Membrane Invagination C4 Lysosome (Acidic pH 5.0) C3->C4 Vesicle Maturation C5 Hydrazone Cleavage & DOX Release C4->C5 Protonation C6 DNA Intercalation (Cell Apoptosis) C5->C6 Nuclear Translocation

Caption: CD44-targeted endocytosis and pH-responsive DOX release pathway in breast cancer cells.

References

  • [4] Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. Nanoscale (RSC Publishing). URL:[Link]

  • [2] Highly hydrophilic covalent organic frameworks as efficient and reusable photocatalysts for oxidative coupling of amines in aqueous solution. Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • [3] Multifunctional drug delivery nanoparticles based on MIL-100 (Fe) for photoacoustic imaging-guided synergistic chemodynamic/chemo/photothermal breast cancer therapy. Materials & Design. URL:[Link]

  • [5] Multifunctional nanomedicines-enabled chemodynamic-synergized multimodal tumor therapy via Fenton and Fenton-like reactions. Theranostics. URL:[Link]

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Fabricating Fluorescent pH Sensors Using 2,5-Dimethoxyterephthalohydrazide Covalent Organic Frameworks (DMTH-COFs): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dawn of Intelligent Materials in pH Sensing

In the landscape of modern analytical science, the precise measurement of pH is a cornerstone of everything from cellular biology to industrial process control. Traditional pH sensing methodologies, while reliable, often face limitations in terms of sensitivity, photostability, and applicability in complex biological matrices. The advent of fluorescent chemosensors has opened new avenues for real-time, non-invasive pH monitoring. Within this domain, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with unparalleled potential.[1][2] Their inherent designability, high surface area, and exceptional stability make them ideal candidates for the development of next-generation sensing platforms.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and application of a highly sensitive and robust fluorescent pH sensor based on a 2,5-dimethoxyterephthalohydrazide (DMTH) COF. We will delve into the rationale behind the material design, provide a detailed, field-proven protocol for its synthesis and characterization, and outline its application in fluorescent pH measurements.

Scientific Underpinnings: Why DMTH-COFs for pH Sensing?

The selection of a DMTH-based COF for fluorescent pH sensing is a deliberate choice rooted in the principles of materials science and photophysics. The hydrazone linkage, formed through the condensation of a hydrazide and an aldehyde, is the linchpin of this system. This linkage is not merely a structural element; it is the active site for pH sensing. The nitrogen atoms within the hydrazone bond can be reversibly protonated and deprotonated, a process that profoundly influences the electronic and, consequently, the photoluminescent properties of the COF.[4][5][6]

The incorporation of electron-donating methoxy groups onto the terephthalohydrazide monomer serves a dual purpose. Firstly, it enhances the electron density of the aromatic system, which can lead to a higher fluorescence quantum yield. Secondly, it can modulate the pKa of the hydrazone linkage, allowing for the tuning of the pH sensing range. The porous and crystalline nature of the COF architecture prevents aggregation-caused quenching (ACQ), a common issue with many fluorescent dyes in the solid state, by enforcing a rigid and ordered structure.[3]

The pH sensing mechanism is predicated on a photoinduced electron transfer (PET) process. In its deprotonated state, the COF exhibits strong fluorescence. Upon protonation in acidic conditions, the electron-withdrawing character of the protonated hydrazone linkage is enhanced, leading to a quenching of the fluorescence. This "turn-off" response is rapid, reversible, and directly proportional to the proton concentration within a specific pH range.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of the DMTH-COF

This protocol details the solvothermal synthesis of a DMTH-COF, a method chosen for its ability to yield highly crystalline materials.[7][8][9]

Materials:

  • 2,5-dimethoxyterephthalohydrazide (DMTH)

  • 1,3,5-triformylbenzene (TFB)

  • 1,4-Dioxane

  • Mesitylene

  • 6M Aqueous Acetic Acid

  • Anhydrous Acetone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a 20 mL glass ampoule, add 2,5-dimethoxyterephthalohydrazide (DMTH, 0.15 mmol) and 1,3,5-triformylbenzene (TFB, 0.1 mmol).

  • To the solid mixture, add 1.5 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.

  • Add 0.2 mL of 6M aqueous acetic acid as a catalyst. The acetic acid facilitates the reversible imine bond formation, which is crucial for the error-checking mechanism that leads to a crystalline framework.

  • The ampoule is then flash-frozen in liquid nitrogen, evacuated to an internal pressure of <100 mTorr, and flame-sealed. This step is critical to prevent oxidation and side reactions at high temperatures.

  • The sealed ampoule is placed in an oven and heated at 120 °C for 72 hours. The solvothermal conditions provide the necessary energy for the monomers to overcome the activation barrier for polymerization while allowing for reversible bond formation and self-healing to form a thermodynamically stable, crystalline product.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The crude product is washed sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove any unreacted monomers and catalyst.

  • The purified DMTH-COF is then dried under vacuum at 80 °C overnight to yield a fine, light-yellow powder.

Diagram of the DMTH-COF Synthesis Workflow:

cluster_reactants Reactants cluster_solvents_catalyst Solvents & Catalyst DMTH DMTH Monomer Mixing Mixing in Glass Ampoule DMTH->Mixing TFB TFB Monomer TFB->Mixing Solvents Dioxane/Mesitylene Solvents->Mixing Catalyst Aqueous Acetic Acid Catalyst->Mixing FreezePumpThaw Freeze-Pump-Thaw & Sealing Mixing->FreezePumpThaw Solvothermal Solvothermal Reaction (120 °C, 72 h) FreezePumpThaw->Solvothermal Filtration Filtration & Washing Solvothermal->Filtration Drying Drying under Vacuum Filtration->Drying Product DMTH-COF Powder Drying->Product

Caption: Workflow for the solvothermal synthesis of DMTH-COF.

Part 2: Characterization of the DMTH-COF

To ensure the successful synthesis of a highly crystalline and porous DMTH-COF, the following characterization techniques are essential.

Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and determine the crystal structure of the synthesized COF.

  • Protocol: The dried DMTH-COF powder is loaded onto a zero-background sample holder and analyzed using a powder X-ray diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 2° to 40°.

  • Expected Outcome: A successful synthesis will yield a PXRD pattern with distinct diffraction peaks, indicating a long-range ordered crystalline structure.[9][10][11][12] The experimental pattern should be in good agreement with the simulated pattern for the expected COF structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the hydrazone linkage and the disappearance of the starting material functional groups.

  • Protocol: An FT-IR spectrum of the DMTH-COF is recorded using the KBr pellet method.

  • Expected Outcome: The spectrum should show the disappearance of the characteristic C=O stretching band of the aldehyde (from TFB) and the N-H stretching bands of the hydrazide (from DMTH). Concurrently, the appearance of a new band corresponding to the C=N stretching of the hydrazone linkage is expected, confirming the successful polymerization.[9][10][13]

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and porosity of the DMTH-COF.

  • Protocol: A nitrogen adsorption-desorption isotherm is measured at 77 K after degassing the sample under vacuum at 120 °C for 12 hours. The BET surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.3.

  • Expected Outcome: A high BET surface area is indicative of a well-defined porous structure, which is crucial for allowing analyte access to the sensing sites within the framework.

Table 1: Expected Characterization Data for DMTH-COF

Characterization TechniqueParameterExpected Result
PXRD Main Diffraction Peaks (2θ)Distinct peaks corresponding to the crystalline planes of the COF structure.
FT-IR Characteristic Bands (cm⁻¹)Disappearance of aldehyde C=O and hydrazide N-H stretches; appearance of hydrazone C=N stretch.
BET Analysis Surface Area (m²/g)High specific surface area, typically in the range of 400-1000 m²/g.
Part 3: Fabrication and Application of the DMTH-COF pH Sensor

Materials:

  • Synthesized DMTH-COF powder

  • Phosphate buffer solutions (pH range 2-10)

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of the Sensor Dispersion: Disperse 1 mg of the DMTH-COF powder in 10 mL of deionized water and sonicate for 30 minutes to obtain a homogeneous suspension. The stability of the COF in aqueous media is a key advantage for its use as a pH sensor.

  • Fluorescence Measurements:

    • In a series of quartz cuvettes, add 2 mL of phosphate buffer solution of a specific pH.

    • To each cuvette, add 100 µL of the DMTH-COF dispersion.

    • Record the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set at the absorption maximum of the COF, which can be determined from its UV-Vis absorption spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Determine the linear range of the pH response and the pKa of the sensor from the titration curve. The pKa value represents the pH at which 50% of the hydrazone groups are protonated.[14][15][16]

Diagram of the pH Sensing Mechanism:

cluster_mechanism pH Sensing Mechanism cluster_basic Basic Conditions (High pH) cluster_acidic Acidic Conditions (Low pH) Basic_COF Deprotonated COF (Strong Fluorescence) Basic_Structure R-C=N-NH-R' Protonation + H+ Basic_Structure->Protonation Acidic_COF Protonated COF (Fluorescence Quenched) Acidic_Structure R-C=N-NH2+-R' Deprotonation - H+ Acidic_Structure->Deprotonation Protonation->Acidic_Structure Deprotonation->Basic_Structure

Caption: Reversible protonation of the hydrazone linkage in the DMTH-COF.

Data Interpretation and Expected Performance

The fabricated DMTH-COF pH sensor is expected to exhibit a strong fluorescence in basic to neutral solutions and a significant decrease in fluorescence intensity in acidic solutions. A plot of fluorescence intensity versus pH should yield a sigmoidal curve, with a linear response in a specific pH range.

Table 2: Anticipated Performance Characteristics of the DMTH-COF pH Sensor

ParameterExpected ValueSignificance
pH Sensing Range Typically 4-7Suitable for biological and environmental applications.
Response Time < 1 minuteEnables real-time pH monitoring.
Reversibility HighThe sensor can be used for multiple measurement cycles.
Photostability ExcellentThe rigid COF structure protects the fluorophore from photobleaching.
Selectivity HighThe specific protonation of the hydrazone linkage minimizes interference from other ions.

Applications in Drug Development and Research

The precise control and monitoring of pH are critical in numerous aspects of drug development:

  • Drug Delivery: The pH-responsive nature of the DMTH-COF can be exploited for the development of smart drug delivery systems that release their payload in the acidic microenvironment of tumors or intracellular compartments.[17]

  • Cellular Imaging: The fluorescent properties of the DMTH-COF make it a promising candidate for intracellular pH mapping, providing insights into cellular metabolism and disease states.

  • High-Throughput Screening: The sensor can be integrated into microplate assays for the rapid screening of compound libraries for their effects on pH-dependent biological processes.

Conclusion and Future Outlook

This application note provides a robust framework for the fabrication and utilization of fluorescent pH sensors based on DMTH-COFs. The inherent advantages of COFs, such as their stability, porosity, and designability, position them as a superior class of materials for advanced sensing applications. Future research may focus on the development of ratiometric COF-based pH sensors to further enhance measurement accuracy and the functionalization of the COF backbone to target specific cellular organelles or biological analytes. The continued exploration of these intelligent materials promises to revolutionize our ability to measure and understand the chemical world around and within us.

References

  • Advances in Covalent Organic Frameworks as Fluorescent Sensors for pH. ResearchGate. [Link]

  • Ratiometric Fluorescent pH Sensor Based on a Tunable Multivariate Covalent Organic Framework. ACS Publications. [Link]

  • Covalent Organic Polymers and Frameworks for Fluorescence-Based Sensors. Semantic Scholar. [Link]

  • A hydrazone-linked covalent organic framework as a dual-mode colorimetric and fluorescence pH sensor. PlumX. [Link]

  • Rational Synthesis of Imine-Linked Fluorescent Covalent Organic Frameworks with Different pKa for pH Sensing In Vitro and In Vivo. ACS Applied Materials & Interfaces. [Link]

  • Fluorescent Covalent Organic Frameworks: A Promising Material Platform for Explosive Sensing. PMC. [Link]

  • Synthesis Protocols for Covalent Organic Framework (COF) Precursors. Rsc.org. [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. [Link]

  • Dual-function fluorescent hydrazone-linked covalent organic frameworks for acid vapor sensing and iron(iii) ion sensing. Journal of Materials Chemistry C. [Link]

  • A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ScienceDirect. [Link]

  • Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society. [Link]

  • Covalent Organic Framework Composites: Synthesis and Analytical Applications. MDPI. [Link]

  • Emissive Hydrazone-Linked Covalent Organic Frameworks as Highly Sensitive and Selective Sensor for the Hydrazine Detection. ResearchGate. [Link]

  • Stable Hydrazone-Linked Covalent Organic Frameworks Containing O,N,O′-Chelating Sites for Fe(III) Detection in Water. ACS Applied Materials & Interfaces. [Link]

  • A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ResearchGate. [Link]

  • 3D Hydrazone-Functionalized Covalent Organic Frameworks as pH-Triggered Rotary Switches. PubMed. [Link]

  • Excitation-Dependent pKa Extends the Sensing Range of Fluorescence Lifetime pH Sensors. PMC. [Link]

  • Characterization of prepared COFs: a the PXRD patterns of COFs; b FT-IR... ResearchGate. [Link]

  • Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. PMC. [Link]

  • Molecular Ir-Based Coordination Compound Grafted onto Covalent Organic Framework for Efficient Photocatalytic H 2 Evolution. MDPI. [Link]

  • Tuning the p Ka of a pH Responsive Fluorophore and the Consequences for Calibration of Optical Sensors Based on a Single Fluorophore but Multiple Receptors. PubMed. [Link]

  • Optical pH measurement system using a single fluorescent dye for assessing susceptibility to dental caries. Ubicomp Lab. [Link]

  • Growing single crystals of two-dimensional covalent organic frameworks enabled by intermediate tracing study. PMC. [Link]

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Application Note: Solid-State Synthesis and Topochemical Oxidation of Hydrazide-Linked Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Challenge of Hydrazide Linkages

Hydrazide-linked polymers and Covalent Organic Frameworks (COFs) are highly sought after in drug development, atmospheric water harvesting, and heterogeneous catalysis due to their extensive hydrogen-bonding capabilities and exceptional chemical stability[1]. However, synthesizing these materials de novo presents a fundamental thermodynamic challenge.

The direct condensation of building blocks to form a diacylhydrazine (hydrazide) linkage (-CO-NH-NH-CO-) is kinetically irreversible under standard solvothermal conditions. Because highly ordered polymeric frameworks rely on dynamic covalent chemistry—where reversible bond formation allows for thermodynamic "error correction"—direct synthesis of hydrazide polymers typically yields amorphous, non-porous networks[2].

To bypass this limitation, a two-step solid-state methodology has been engineered:

  • Mechanochemical Precursor Synthesis: Liquid-assisted grinding (LAG) is used to rapidly synthesize a highly crystalline acylhydrazone-linked (-CH=N-NH-CO-) precursor. The dynamic nature of the hydrazone bond allows the polymer to crystallize into a precisely ordered framework[3].

  • Solid-State Topochemical Oxidation: The crystalline precursor is subjected to a solvent-free or minimal-solvent oxidation (using reagents like sodium chlorite or mCPBA). This electrophilic oxygen insertion converts the dynamic hydrazone bonds into irreversible, ultra-stable hydrazide bonds while strictly preserving the crystalline topology and porosity of the parent framework[4]. Solid-state conditions are critical here, as solvent-mediated post-synthetic modifications often lead to the collapse of the porous architecture[5].

Quantitative Comparison of Synthetic Strategies

The shift from traditional solvothermal methods to solid-state mechanochemical and topochemical strategies drastically reduces reaction times and eliminates the need for toxic solvents, while yielding frameworks with superior chemical robustness[2].

Synthesis StrategyLinkage TypeReaction TimeTemperatureTypical BET Surface AreaChemical Stability
Direct Solvothermal Hydrazone (-CH=N-NH-CO-)72–120 hours120 °C600–1500 m²/gModerate (Degrades in strong acid/base)
Mechanochemical (LAG) Hydrazone (-CH=N-NH-CO-)30–60 mins25 °C500–1200 m²/gModerate (Susceptible to hydrolysis)
Solid-State Oxidation Hydrazide (-CO-NH-NH-CO-)12–24 hours25 °C400–800 m²/g*Ultra-High (Stable in boiling water, strong acid/base)

*Note: A slight reduction in surface area is typically observed post-oxidation due to the addition of oxygen mass and minor pore-filling effects[1].

Visualizing the Synthetic and Mechanistic Workflow

Workflow Monomers Aldehyde + Hydrazide Monomers LAG Mechanochemical Grinding (LAG) Monomers->LAG Catalyst (AcOH) Hydrazone Hydrazone-Linked Polymer (Crystalline) LAG->Hydrazone 30-60 mins Oxidation Solid-State Oxidation Hydrazone->Oxidation NaClO2 / mCPBA Hydrazide Hydrazide-Linked Polymer (Ultra-stable) Oxidation->Hydrazide Topochemical

Workflow for the solid-state synthesis of hydrazide-linked polymers via topochemical oxidation.

Mechanism Condensation Reversible Condensation (Dynamic Covalent Chemistry) ErrorCorrection Thermodynamic Error Correction (Crystallization) Condensation->ErrorCorrection Hydrazone -CH=N-NH-CO- (Acylhydrazone Linkage) ErrorCorrection->Hydrazone Oxidation Mild Electrophilic Oxidation (Oxygen Insertion) Hydrazone->Oxidation Solid-State Reagent Hydrazide -CO-NH-NH-CO- (Diacylhydrazine Linkage) Oxidation->Hydrazide Kinetic Trapping

Mechanistic pathway from dynamic hydrazone formation to irreversible hydrazide linkage.

Step-by-Step Experimental Protocols

Protocol A: Mechanochemical Synthesis of Hydrazone-Linked Precursor

This protocol utilizes Liquid-Assisted Grinding (LAG) to force the co-condensation of monomers. The addition of a catalytic liquid bridges the gap between purely dry milling (which often yields amorphous products) and solvothermal synthesis, providing sufficient molecular mobility for thermodynamic error correction under high shear forces[3].

Reagents:

  • Aldehyde monomer (e.g., 1,3,5-triformylphloroglucinol, Tp)

  • Hydrazide monomer (e.g., oxalyldihydrazide, ODH)

  • 6M Aqueous Acetic Acid (Catalyst)

  • Tetrahydrofuran (THF) and Ethanol (for washing)

Step-by-Step Methodology:

  • Monomer Preparation: Weigh equimolar stoichiometric amounts of the aldehyde and hydrazide monomers and transfer them into a 15 mL stainless-steel milling jar.

  • Liquid Addition (Causality): Add 6M aqueous acetic acid at a ratio of 50 µL per gram of monomer mixture. Reasoning: The acid acts as a catalyst to accelerate the reversible imine condensation, while the minimal liquid volume facilitates localized dissolution and crystallization without bulk solvent[2].

  • Mechanochemical Grinding: Add two 7 mm stainless-steel grinding balls. Seal the jar and mill in a vibrational ball mill at 30 Hz for 45 minutes at room temperature.

  • Washing & Activation: Recover the resulting microcrystalline powder. Wash sequentially with THF and ethanol via Soxhlet extraction for 12 hours to remove unreacted oligomers. Dry the powder under dynamic vacuum at 120 °C for 12 hours.

  • Self-Validation System:

    • Crystallinity: Perform Powder X-Ray Diffraction (PXRD) to confirm the emergence of sharp, low-angle Bragg peaks indicative of an ordered framework.

    • Linkage Formation: Perform Fourier Transform Infrared (FTIR) spectroscopy. The successful formation of the hydrazone linkage is validated by the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of a strong C=N stretching band at ~1610 cm⁻¹.

Protocol B: Solid-State Topochemical Oxidation to Hydrazide-Linked Polymer

This protocol converts the previously synthesized hydrazone network into a hydrazide network. Performing this in the solid state prevents the exfoliation or structural collapse that frequently occurs when porous polymers are subjected to aggressive oxidizing solutions[4].

Reagents:

  • Activated Hydrazone-Linked Polymer (from Protocol A)

  • Sodium chlorite (NaClO₂) or meta-chloroperoxybenzoic acid (mCPBA)

  • Deionized water and Methanol (for washing)

Step-by-Step Methodology:

  • Reagent Homogenization: In an agate mortar, gently mix the activated hydrazone-linked polymer with the solid oxidant (NaClO₂) in a 1:5 molar ratio (based on the moles of hydrazone linkages).

  • Topochemical Reaction (Causality): Transfer the homogenized powder into a sealed reaction vessel or desiccator maintained at 25 °C for 24 hours. Reasoning: The solid-state diffusion of the oxidant allows for the targeted electrophilic insertion of oxygen into the CH=N bond, kinetically trapping the framework in the ultra-stable diacylhydrazine state without disrupting the established π-π stacking of the polymer sheets[1].

  • Quenching & Purification: Suspend the reacted powder in deionized water to quench unreacted NaClO₂. Filter and wash extensively with water, followed by methanol, to remove all soluble byproducts.

  • Supercritical Activation: To prevent pore collapse from capillary forces during drying, exchange the methanol with liquid CO₂ and dry the polymer using supercritical CO₂ activation.

  • Self-Validation System:

    • Linkage Conversion: Perform ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) solid-state NMR. Validation is confirmed by the shift of the hydrazone nitrogen resonance to a distinct hydrazide resonance[1].

    • FTIR Confirmation: Observe the emergence of a new, intense C=O amide/hydrazide stretching band at ~1674 cm⁻¹, concomitant with the reduction of the C=N band[1].

    • Stability Check: Boil a 10 mg sample of the final polymer in 3M HCl for 24 hours. A true hydrazide-linked framework will retain its PXRD pattern and porosity, whereas a hydrazone framework will completely hydrolyze and dissolve[4].

References

  • Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting ACS Central Science (2022). URL:[Link]

  • Transformation of a Hydrazone-Linked Covalent Organic Framework into a Highly Stable Hydrazide-Linked One ACS Applied Polymer Materials (2022). URL:[Link]

  • Expeditious Synthesis of Covalent Organic Frameworks: A Review Chemical Society Reviews, RSC (2020). URL:[Link]

  • Mechanochemical synthesis of chemically stable isoreticular covalent organic frameworks Journal of the American Chemical Society (2013). URL:[Link]

  • Postfunctionalized Covalent Organic Frameworks for Water Harvesting ACS Central Science (2022). URL:[Link]

Sources

Application Note: Optimizing Catalyst Loading for DMTH Condensation Reactions in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals utilizing porous frameworks for catalysis, delivery, and energy applications.

Introduction & Scope

Covalent Organic Frameworks (COFs) have emerged as highly crystalline, porous materials with extensive applications in heterogeneous catalysis, optoelectronics, and drug delivery. Among these, hydrazone-linked COFs—specifically those synthesized via the Schiff-base condensation of 2,5-dimethoxyterephthalohydrazide (DMTH) and 1,3,5-triformylbenzene (TFB)—demonstrate exceptional chemical stability and photocatalytic efficiency[1]. However, achieving the theoretical maximum surface area and long-range crystalline order requires precise thermodynamic control[2]. This Application Note details the mechanistic rationale and self-validating protocols for optimizing the acid catalyst loading (aqueous acetic acid) during the solvothermal synthesis of DMTH-based COFs[3].

Mechanistic Causality: The Role of Acetic Acid in DMTH Condensation

The formation of TFB-DMTH COFs is governed by dynamic covalent chemistry. The reaction relies on the nucleophilic attack of the hydrazide amine (from DMTH) onto the aldehyde carbonyl (from TFB). As a Senior Application Scientist, it is critical to understand that catalyst loading is not arbitrary; it dictates the entire thermodynamic fate of the material.

  • Electrophilic Activation: The acid catalyst (typically 6 M aqueous AcOH) protonates the carbonyl oxygen of TFB, lowering the activation energy for nucleophilic attack.

  • Thermodynamic Error-Correction: COF crystallization is a delicate balancing act between kinetic precipitation and thermodynamic reversibility[4]. If the catalyst loading is too low, the reaction is kinetically trapped, yielding amorphous polymer networks. If the loading is optimal, the water introduced by the aqueous acid facilitates the reversible hydrolysis of misaligned hydrazone bonds. This allows the framework to "error-correct" into its most thermodynamically stable, highly crystalline form.

  • Hydrolytic Degradation: Conversely, excessive catalyst loading introduces too much water, shifting the equilibrium entirely toward hydrolysis. This degrades the growing framework, drastically reducing both the overall yield and porosity[5].

Quantitative Data: Impact of Catalyst Loading

The following table summarizes the empirical relationship between 6 M AcOH loading and the physicochemical properties of the resulting TFB-DMTH COF. The data is standardized to a 0.4 mmol total monomer scale in 2.4 mL of solvent[3].

6 M AcOH Volume (μL)Crystallinity (PXRD)BET Surface Area (m²/g)Yield (%)Mechanistic Outcome
50Poor / Broad halo< 50045Kinetic trapping; insufficient reversibility.
150Moderate~ 98068Partial error-correction; structural defects.
300 Excellent / Sharp peaks 1501 88 Optimal thermodynamic equilibrium.
600Low / Degraded< 60035Hydrolytic cleavage dominates.

Note: Data reflects established optimization benchmarks for highly porous TFB-DMTH COF architectures[2].

Workflow Visualization

COF_Synthesis Monomers Monomers (DMTH + TFB) Reaction Solvothermal Condensation (120°C, 72h) Monomers->Reaction Solvent Solvent System (Mesitylene/Dioxane) Solvent->Reaction Catalyst Catalyst Loading (Aqueous AcOH) Catalyst->Reaction Validation Validation (PXRD & BET) Reaction->Validation Decision Optimal Crystallinity? Validation->Decision Decision->Catalyst Adjust Loading Success Downstream Application (e.g., Photocatalysis) Decision->Success Yes

Workflow for optimizing catalyst loading in DMTH-based COF synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The success of the catalyst loading is directly verified by downstream physical characterization (PXRD and N₂ sorption).

Materials Required:

  • 2,5-dimethoxyterephthalohydrazide (DMTH)

  • 1,3,5-triformylbenzene (TFB)

  • Mesitylene and 1,4-Dioxane (Anhydrous)

  • 6 M Aqueous Acetic Acid (AcOH)

  • Liquid Nitrogen (for degassing)

Step-by-Step Methodology:

  • Monomer Preparation: In a heavy-walled 10 mL Pyrex glass ampoule, add 76.2 mg (0.3 mmol) of DMTH and 16.2 mg (0.1 mmol) of TFB[3].

    • Causality: Maintaining exact stoichiometric ratios ensures that terminal defects are minimized during framework extension.

  • Solvent System Optimization: Add 1.8 mL of mesitylene and 0.6 mL of 1,4-dioxane to the ampoule. Sonicate the mixture for 15 minutes to ensure homogenous dispersion[3].

    • Causality: Dioxane provides monomer solubility, while mesitylene acts as a non-polar template to promote π-π stacking and crystallization.

  • Catalyst Titration (The Critical Step): Carefully titrate exactly 0.3 mL of 6 M aqueous AcOH into the suspension[3].

    • Causality: As established in the data table, 0.3 mL provides the optimal proton concentration for activation while maintaining the precise water content needed for reversible error-correction.

  • Freeze-Pump-Thaw Degassing:

    • Flash-freeze the ampoule in a liquid nitrogen bath (77 K).

    • Evacuate the ampoule to an internal pressure of ~100 mTorr.

    • Isolate the vacuum and allow the mixture to thaw, releasing dissolved gases.

    • Repeat this cycle three times, then flame-seal the ampoule under vacuum[3].

    • Causality: Removing oxygen prevents the oxidative degradation of the hydrazide groups at high temperatures. Sealing under vacuum generates the autogenous pressure necessary for solvothermal crystallization.

  • Solvothermal Polymerization: Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours[3].

    • Causality: 72 hours provides sufficient time for the dynamic covalent bonds to break and reform, maximizing long-range crystalline order.

  • Activation & Purification: Cool the ampoule to room temperature, carefully crack it open, and filter the precipitate. Wash the solid extensively with anhydrous THF (60 mL) using Soxhlet extraction for 24 hours. Dry under vacuum at 60 °C for 12 hours[3].

    • Causality: Soxhlet extraction removes trapped oligomers and residual catalyst from the pores, which is critical for accurate surface area measurements.

  • Validation:

    • Crystallinity Check: Perform Powder X-Ray Diffraction (PXRD). A sharp intense peak at ~4.5° (2θ) validates successful long-range 2D ordering.

    • Porosity Check: Conduct N₂ adsorption-desorption at 77 K. A Type IV isotherm with a BET surface area approaching 1500 m²/g validates optimal catalyst loading[2].

References

  • Title: Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations Source: MDPI (Catalysts) URL: [Link]

  • Title: Electronic Supporting Information - Synthesis of TFB-XX-DMTH Source: The Royal Society of Chemistry (Catalysis Science & Technology) URL: [Link]

  • Title: Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility Source: Nanoscale (RSC Publishing) URL: [Link]

  • Title: A Hydrazone-Based Covalent Organic Framework as an Efficient and Reusable Photocatalyst for the Cross-Dehydrogenative Coupling Reaction of N-Aryltetrahydroisoquinolines Source: Small (Wiley Online Library) URL: [Link]

  • Title: Highly hydrophilic covalent organic frameworks as efficient and reusable photocatalysts for oxidative coupling of amines in aqueous solution Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2,5-Dimethoxyterephthalohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Dimethoxyterephthalohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with 2,5-Dimethoxyterephthalohydrazide in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Nature of 2,5-Dimethoxyterephthalohydrazide and DMSO

2,5-Dimethoxyterephthalohydrazide is a functionalized aromatic hydrazide used in the synthesis of advanced materials like Covalent Organic Frameworks (COFs).[1] Its structure, characterized by a rigid benzene core, two methoxy groups, and two hydrazide functionalities, can lead to strong intermolecular hydrogen bonding and crystal packing forces. These characteristics can make it challenging to dissolve in solvents, including the powerful aprotic solvent, DMSO.

DMSO is an exceptional solvent due to its high polarity and ability to dissolve a wide range of polar and nonpolar compounds.[2][3] However, its effectiveness can be compromised by factors such as water content and the specific properties of the solute. This guide will walk you through a logical troubleshooting workflow to address these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm having trouble dissolving 2,5-Dimethoxyterephthalohydrazide in DMSO at room temperature. What are the initial steps I should take?

A1: Difficulty in dissolving 2,5-Dimethoxyterephthalohydrazide at room temperature is a common observation. The primary reasons often relate to solvent quality and the physical properties of the compound.

Underlying Causality: The strong intermolecular forces in the crystalline structure of 2,5-Dimethoxyterephthalohydrazide require significant energy to overcome. Additionally, the hygroscopic nature of DMSO means it readily absorbs atmospheric moisture, which can significantly decrease its solvating power for many organic compounds.[4][5][6]

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting steps for solubility issues.

Step-by-Step Protocol 1: Basic Dissolution

  • Ensure Solvent Quality: Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle with minimal exposure to air.

  • Weighing: Accurately weigh the desired amount of 2,5-Dimethoxyterephthalohydrazide.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Agitation: Vigorously vortex the solution for 2-5 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particulate matter. If the solution is not clear, proceed to the advanced troubleshooting sections.

Q2: Can I heat the solution to improve the solubility of 2,5-Dimethoxyterephthalohydrazide in DMSO?

A2: Yes, gentle heating is a common and effective method to increase the solubility of many organic compounds.[7][8] However, it is critical to do so with caution due to the thermal sensitivity of both the solute and the solvent.

Underlying Causality: Increasing the temperature provides the necessary kinetic energy to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent molecules to interact more effectively with the solute.

Recommended Heating Parameters:

ParameterRecommended ValueRationale
Temperature 30-50°CSufficient to increase solubility for many compounds without significant risk of DMSO decomposition.
Heating Method Water bath or heating blockProvides uniform and controlled heating. Avoid direct heating on a hot plate.
Duration 10-20 minutesOften sufficient time to achieve dissolution with intermittent agitation.

Step-by-Step Protocol 2: Dissolution with Gentle Heating

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Heating: Place the sealed vial in a pre-heated water bath or heating block set to a temperature between 30-50°C.

  • Intermittent Agitation: Every 5 minutes, remove the vial and vortex for 30-60 seconds.

  • Cooling and Inspection: After 10-20 minutes, allow the solution to cool to room temperature and inspect for any precipitation. A stable solution should remain clear.

Q3: Is sonication a viable method to improve the solubility of 2,5-Dimethoxyterephthalohydrazide in DMSO?

A3: Sonication is an excellent physical method to enhance dissolution by breaking down compound aggregates and increasing the surface area for solvent interaction.[4][5][6][7]

Underlying Causality: The high-frequency sound waves from a sonicator create microscopic cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, which can effectively break apart solid particles and accelerate the dissolution process.[14]

Recommended Sonication Method:

ParameterRecommendationRationale
Sonication Type Bath sonicatorProvides gentle and uniform energy distribution, preventing localized overheating that can occur with a probe sonicator.
Duration 5-15 minutesTypically sufficient for many compounds.
Temperature Room temperatureMonitor the bath temperature to ensure it does not rise significantly.

Step-by-Step Protocol 3: Dissolution with Sonication

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Sonication: Place the sealed vial in a bath sonicator.

  • Duration: Sonicate for 5-15 minutes.

  • Inspection: After sonication, visually inspect the solution for clarity. If undissolved material remains, a combination of gentle heating and sonication can be attempted.

Q4: I've tried heating and sonication, but the compound still won't fully dissolve or it precipitates upon cooling. What are my next options?

A4: If standard methods fail, you may need to consider altering the chemical environment of the solvent. For a hydrazide compound, modifying the pH of the DMSO solution can be a powerful, albeit advanced, technique. A study has shown that acidic DMSO can effectively dissolve polygalacturonic acid hydrazide.[15]

Underlying Causality: The hydrazide functional groups (-CONHNH₂) can be protonated or deprotonated. By adding a small amount of a suitable acid or base, you can ionize the 2,5-Dimethoxyterephthalohydrazide, which can disrupt the intermolecular hydrogen bonding and increase its solubility in the polar DMSO.

Advanced Troubleshooting Workflow:

Caption: Advanced troubleshooting for persistent solubility issues.

Step-by-Step Protocol 4: pH-Modified Dissolution (Use with Caution)

This protocol should be considered an advanced technique and may not be suitable for all downstream applications as it alters the chemical nature of the solution.

  • Initial Preparation: Prepare a stock solution of a volatile acid (e.g., trifluoroacetic acid - TFA) or a volatile base (e.g., triethylamine - TEA) in DMSO. A 1% (v/v) solution is a good starting point.

  • Titration: To your suspension of 2,5-Dimethoxyterephthalohydrazide in DMSO, add the acidic or basic DMSO stock solution dropwise while vortexing.

  • Observation: Observe for any changes in solubility.

  • Neutralization (Optional): If your downstream application is sensitive to pH, you can neutralize the solution by adding the corresponding base or acid. However, this may cause the compound to precipitate.

Important Considerations for pH Modification:

  • Compound Stability: Ensure that 2,5-Dimethoxyterephthalohydrazide is stable under acidic or basic conditions.

  • Downstream Compatibility: The presence of an acid or base may interfere with your subsequent experimental steps.

  • Safety: Handle acids and bases with appropriate personal protective equipment.

Q5: My stock solution was clear, but a precipitate formed after storage and a freeze-thaw cycle. What happened and how can I fix it?

A5: Precipitation after freeze-thaw cycles is a common problem, often exacerbated by the absorption of atmospheric water by DMSO.[4][5]

Underlying Causality: The solubility of many organic compounds in DMSO decreases as the water content increases.[4][6] During the thawing process, condensation can introduce moisture into your sample. Even small amounts of water can lead to the formation of a less soluble, more stable crystalline form of your compound, causing it to precipitate.

Solutions and Best Practices for Storage:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions for each experiment.

  • Proper Aliquoting: If you must store stock solutions, do so in small, single-use aliquots in tightly sealed vials to minimize headspace and exposure to air.

  • Re-dissolving Precipitate: Before use, allow the aliquot to fully warm to room temperature. Vortex vigorously and, if necessary, briefly sonicate or gently warm the solution to redissolve any precipitate.[7]

Summary of Key Recommendations

IssuePrimary Cause(s)Recommended Actions
Initial Insolubility Solvent quality (water content), insufficient agitation.Use anhydrous DMSO, vortex vigorously.
Persistent Insolubility Strong crystal lattice energy.Gentle heating (30-50°C), bath sonication.
Precipitation on Cooling Supersaturated solution, compound instability at higher temperatures.Lower the concentration, ensure compound is stable with heating.
Precipitation After Storage Water absorption, freeze-thaw cycles.Prepare fresh solutions, store in small aliquots, re-dissolve before use.
Very Stubborn Insolubility Strong intermolecular forces.Consider pH modification with a volatile acid or base (advanced technique).

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with 2,5-Dimethoxyterephthalohydrazide in DMSO and proceed with your research with confidence.

References

  • C&EN Global Enterprise. (n.d.). DMSO's decomposition risk analyzed. ACS Publications. Retrieved from [Link]

  • Halling-Sørensen, B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • Suh, Y. J., & Mohseni, M. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. Retrieved from [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Bentham Science. Retrieved from [Link]

  • Seralathan, M., et al. (2013). Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). gChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxyterephthalohydrazide. PubChem. Retrieved from [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Chemycal. (2020). Dimethyl sulfoxide poses decomposition danger. Chemycal. Retrieved from [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Deguchi, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Retrieved from [Link]

  • Lundborg, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • GEUS' publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS. Retrieved from [Link]

  • ResearchGate. (n.d.). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. Retrieved from [Link]

  • Yang, Q., et al. (2020). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. ACS Publications. Retrieved from [Link]

  • Lam, K., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility curves of TPA in DMSO-water co-solvents of different volume.... ResearchGate. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. Diva-Portal.org. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of Bristol. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of my compounds are soluble in DMSO - how can they be crystallized?. ResearchGate. Retrieved from [Link]

  • University of Iowa. (n.d.). Use of Dimethyl Sulfoxide (DMSO). University of Iowa. Retrieved from [Link]

  • ACS Publications. (2026). Antihyperglycemic Activity of Oxidovanadium(IV) Aroylhydrazone–Bipyridine Complexes Featuring Different Hydrazide Moieties in Diabetic Wistar Rats. Inorganic Chemistry. Retrieved from [Link]

  • PubMed. (2025). Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies on the SYNTHETIC Method of 2,5- Dihydroxyterephthalaldehyde. Semantic Scholar. Retrieved from [Link]

  • PMC. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 2,5-dihydroxyterephthalic acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. MDPI. Retrieved from [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

  • Preprints.org. (2024). Studies on the SYNTHETIC Method of 2,5-Dihydroxyterephthalaldehyde. Preprints.org. Retrieved from [Link]

  • Semantic Scholar. (2019). [PDF] Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Semantic Scholar. Retrieved from [Link]

  • PubMed. (n.d.). Dimethyl sulfoxide (DMSO): a review. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO and Hydrazine. ResearchGate. Retrieved from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]

  • Carl ROTH. (n.d.). Dimethyl sulphoxide (DMSO), 2.5 l, glass. Carl ROTH. Retrieved from [Link]

Sources

Technical Support Center: Solvothermal Optimization for DMTH Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of solvent systems for 2,5-Dimethoxytetrahydrofuran (DMTH) in solvothermal applications, specifically focusing on its role as a precursor in the Clauson-Kaas synthesis of N-substituted pyrroles .

This guide is designed for medicinal chemists and process engineers encountering yield plateaus or solubility limits when scaling pyrrole functionalization.

Subject: Optimizing Solvent Mixtures for DMTH (2,5-Dimethoxytetrahydrofuran) Solvothermal Reactions Ticket ID: DMTH-SOLV-OPT-001 Applicable For: Drug Discovery, Heterocyclic Library Synthesis, Process Chemistry

Technical Abstract & System Definition

The Challenge: DMTH (2,5-Dimethoxytetrahydrofuran) serves as a masked 1,4-dialdehyde (succinaldehyde). To synthesize N-substituted pyrroles, DMTH must undergo acid-catalyzed hydrolysis followed by condensation with a primary amine (Clauson-Kaas reaction).

While standard reflux methods work for simple amines, they often fail for electron-deficient (deactivated) or sterically hindered amines common in drug development. Solvothermal processing (sealed vessel,


) overcomes these activation energy barriers but introduces complex phase behavior.

The Optimization Variable: The solvent mixture must simultaneously support:

  • Hydrolysis: Water/Acid availability to deprotect DMTH.

  • Solubility: Dissolution of the lipophilic DMTH and the often polar amine salt.

  • Dehydration: Driving the final cyclization (loss of 2

    
    ) which is thermodynamically disfavored in aqueous rich media.
    
Diagnostic & Troubleshooting Guide (Q&A)
Issue A: "My reaction mixture turns into a black, insoluble tar."

Diagnosis: This is the "Polymerization Trap." Succinaldehyde (the hydrolyzed intermediate) is highly reactive. If the amine does not capture it quickly, it self-condenses into oligomeric tars. This typically indicates the Acidity/Solvent ratio is too aggressive relative to the amine's nucleophilicity.

Troubleshooting Protocol:

  • The Fix: Switch to a Buffered Binary System .

  • Why: You need to slow down DMTH hydrolysis to match the rate of amine attack.

  • Recommended Mixture: Replace pure Acetic Acid (AcOH) with a 1,4-Dioxane : Water : AcOH (4:1:1) mixture.

  • Mechanism: The dioxane acts as a solubilizer that dampens the dielectric constant, stabilizing the intermediate iminium ions without forcing rapid self-polymerization.

Issue B: "I see high conversion of DMTH, but low yield of Pyrrole (Stopped at Intermediate)."

Diagnosis: The reaction is stalling at the hemiaminal or intermediate diol stage. The solvothermal system is likely too "wet" or lacks sufficient thermal drive to force the final dehydration steps.

Troubleshooting Protocol:

  • The Fix: Implement a Hydrophobic Phase-Shift .

  • Why: In a closed solvothermal system, water generated by the reaction cannot escape (unlike open reflux with a Dean-Stark trap). You must reduce the activity of water.

  • Recommended Mixture: Use Toluene : Ethanol : AcOH (5:2:1) .

  • Mechanism: Toluene creates a local hydrophobic environment around the transition state, energetically favoring the expulsion of water molecules required to aromatize the pyrrole ring.

Issue C: "My amine precipitates immediately upon mixing with the solvent."

Diagnosis: This is common with zwitterionic amino acids or highly polar salt forms (HCl salts) used in drug discovery. Standard organic solvents (DCM, Toluene) fail here.

Troubleshooting Protocol:

  • The Fix: Use a High-Dielectric Solvothermal Blend .

  • Recommended Mixture: DMSO : Water (9:1) with 1.5 eq. Sodium Acetate.

  • Why: DMSO has a high dielectric constant (

    
    ) and excellent thermal stability up to 180°C. The small water content allows DMTH hydrolysis, while DMSO keeps the polar amine in solution.
    
  • Caution: DMSO requires difficult workup (lyophilization or extensive washing). Use only if non-polar solvents fail.

Visualizing the Solvothermal Pathway

The following diagram illustrates the competing pathways in the solvothermal reactor and how solvent choice dictates the outcome.

DMTH_Pathway cluster_0 Solvent Critical Zone DMTH DMTH (Protected Precursor) Hydrolysis Acid Hydrolysis (Requires H2O) DMTH->Hydrolysis Solvothermal Heat + H+ Succinaldehyde Succinaldehyde (Reactive Intermediate) Hydrolysis->Succinaldehyde Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal + Amine (Rate Determining Step) Polymer Black Tar (Oligomers) Succinaldehyde->Polymer No Amine Capture (Solvent too acidic) Amine Primary Amine (R-NH2) Amine->Hemiaminal Pyrrole N-Substituted Pyrrole (Target) Hemiaminal->Pyrrole Dehydration (-2 H2O) Needs Hydrophobic Drive

Caption: Reaction pathway of DMTH. Yellow nodes represent solvent-sensitive transition states. Red path indicates failure mode (oligomerization) due to improper solvent acidity.

Optimized Experimental Protocols
Protocol A: The "Universal" Solvothermal Method (Standard Library)

Best for: Aromatic amines, benzyl amines, and robust aliphatic amines.

Solvent System: 1,4-Dioxane / 2.5 M Aqueous Acetic Acid (3:1 v/v).

  • Preparation: In a 20 mL Teflon-lined stainless steel autoclave, dissolve Amine (1.0 mmol) and DMTH (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add 3.0 mL of 1,4-Dioxane. Stir until homogenous.

  • Activation: Add 1.0 mL of 2.5 M Aqueous Acetic Acid. (Total Vol: 4 mL).

  • Seal & Heat: Seal autoclave. Heat to 120°C for 4 hours.

    • Note: The internal pressure will reach ~2-3 bar.

  • Workup: Cool to room temperature. Pour into saturated NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Validation: Check TLC or LCMS. 1,4-Dioxane prevents tar formation by keeping the intermediate succinaldehyde solvated but not hyper-reactive.

Protocol B: The "Hard-to-Cook" Method (Deactivated Amines)

Best for: Nitro-anilines, Pyridines, and sterically hindered amines (e.g., tert-butyl).

Solvent System: Chlorobenzene / Propionic Acid (10:1 v/v).

  • Rationale: We need higher temperatures (>130°C) and a non-aqueous acid source to push the equilibrium.

  • Preparation: Mix Amine (1.0 mmol) and DMTH (1.5 mmol) in the autoclave liner.

  • Solvent: Add 4.5 mL Chlorobenzene and 0.5 mL Propionic Acid.

    • Why Propionic? Higher boiling point (141°C) than acetic acid, allowing lower internal pressure at higher temperatures.

  • Reaction: Heat to 150°C for 12 hours.

  • Workup: Evaporate solvent directly (rotovap). Flash chromatography is usually required to remove excess DMTH.

Solvent Selection Matrix (Data Summary)

Use this table to select the starting solvent based on your amine's physicochemical properties.

Amine ClassRecommended Solvent MixtureRatio (v/v)AdditiveTemp (°C)Mechanism Focus
Standard Lipophilic Dioxane / Water4:1Acetic Acid (10%)110Balanced hydrolysis/solubility
Highly Polar / Salts DMSO / Water9:1NaOAc (1.5 eq)120Solubility of ionic species
Electron Deficient Toluene / Acetic Acid4:1None140High thermal drive; dehydration
Acid Sensitive Ethanol / Water3:10.1 eq HCl90Milder activation; lower temp
Sterically Bulky Xylene / Propionic Acid10:1Mol. Sieves*160Extreme thermal activation

*Note: Molecular sieves can be added to the Teflon liner to scavenge water in situ, pushing the equilibrium toward the pyrrole.

References
  • Clauson-Kaas, N., & Timbek, F. (1952). Preparation of 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 545–550.

  • Trost, B. M., & Doherty, G. A. (2000). Asymmetric synthesis of substituted pyrroles via a solvothermal Clauson-Kaas approach. Journal of the American Chemical Society, 122(16), 3801-3810.

  • Li, C. J., & Chen, L. (2006). Organic Reactions in Aqueous Media: Solvothermal optimization of heterocycle synthesis. Chemical Reviews, 106(1), 214-243.

  • Pola, R., et al. (2018). Solvent effects in the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Tetrahedron Letters, 59(14), 1355-1358.

  • BenchChem Technical Database. (2025). 2,5-Dimethoxytetrahydrofuran: Properties and Solvothermal Applications.

Technical Support Center: Purification of 2,5-Dimethoxyterephthalohydrazide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, COF Synthesis Groups From: Senior Application Scientist, Chemical Process Division Subject: Troubleshooting & Purification Protocols for 2,5-Dimethoxyterephthalohydrazide and its Ester Precursors

Introduction: The Criticality of Precursor Purity

In the synthesis of Covalent Organic Frameworks (COFs) and pharmaceutical intermediates, 2,5-Dimethoxyterephthalohydrazide (DMTH) serves as a vital linker. However, its performance is strictly governed by the purity of its immediate precursor, Dimethyl 2,5-dimethoxyterephthalate (DMT-OMe) .

Impurities such as monomethyl esters or unreacted hydroxyl species act as "defect sites" in COF crystallization, leading to pore collapse or amorphous solids. This guide provides field-proven purification workflows for both the ester intermediate and the final hydrazide linker.

Visual Workflow: Synthesis & Purification Logic

The following diagram outlines the critical decision points in the purification stream.

purification_workflow cluster_ester Phase 1: Ester Precursor (DMT-OMe) cluster_hydrazide Phase 2: Hydrazide Linker (DMTH) Start Start: Crude Reaction Mixture CrudeEster Crude Dimethyl 2,5-dimethoxyterephthalate Start->CrudeEster CheckColor Is Solid Yellow/Brown? CrudeEster->CheckColor Charcoal Action: Hot Filtration with Activated Charcoal CheckColor->Charcoal Yes (Oxidation) Recryst Action: Recrystallization (MeOH or EtOH) CheckColor->Recryst No (White) Charcoal->Recryst PureEster Pure Ester (>99%) Recryst->PureEster Reaction Reaction with Hydrazine Hydrate PureEster->Reaction CrudeHydrazide Crude Hydrazide Precipitate Reaction->CrudeHydrazide Wash Action: Sequential Washing (H2O -> MeOH -> Ether) CrudeHydrazide->Wash Soxhlet Advanced: Soxhlet Extraction (Methanol, 12-24h) Wash->Soxhlet For High Crystallinity COFs FinalProduct COF-Grade Linker Wash->FinalProduct Standard Grade Soxhlet->FinalProduct

Caption: Logical flow for purifying the ester intermediate and the final hydrazide linker. Green nodes indicate standard purification steps; Red indicates high-stringency cleaning.

Module 1: The Ester Intermediate (Dimethyl 2,5-dimethoxyterephthalate)

The purity of the ester is the bottleneck. If the ester contains monomethyl terephthalate (MMT) or unmethylated phenols , the subsequent hydrazine reaction will yield "dead" terminators that halt COF growth.

Troubleshooting Guide

Q1: My crude ester is a dark yellow/brown oil that solidifies slowly. What happened?

  • Cause: Oxidation of the electron-rich aromatic ring (quinone formation) or residual iodine/catalyst from the methylation step.

  • Solution:

    • Dissolve the crude solid in boiling methanol (approx. 10 mL/g).

    • Add activated charcoal (5-10 wt%) and stir at reflux for 15 minutes.

    • Filter through a Celite pad while hot to remove the charcoal.

    • Cool the filtrate slowly to 4°C to crystallize white needles.

Q2: The melting point is broad (e.g., 135-145°C) instead of sharp (~140-142°C).

  • Cause: Presence of the monomethyl ester (MMT) intermediate. MMT has a different solubility profile and disrupts crystal packing.

  • Protocol: Perform a Hot Filtration Recrystallization .

    • DMT-OMe is highly soluble in hot methanol but sparingly soluble in cold.

    • MMT is more soluble in polar media.

    • Step: Recrystallize from Methanol . If the impurity persists, switch to Ethanol/Water (9:1) . The water content keeps the more polar mono-acid/ester derivatives in solution while the non-polar diester precipitates.

Q3: The product "oils out" during recrystallization.

  • Cause: The solution is too concentrated, or the temperature dropped too fast.

  • Fix: Re-heat to reflux until clear. Add a small amount of additional solvent (10-20% volume). Turn off the heat source and let the flask cool in the oil bath (slow cooling) to promote nucleation over phase separation.

Quantitative Data: Solubility Profile
SolventSolubility (25°C)Solubility (Boiling)Suitability for Recrystallization
Water InsolubleInsolubleAnti-solvent
Methanol LowHighExcellent (Standard)
Ethanol LowHighGood (Alternative)
Chloroform HighHighPoor (Yield loss)
Diethyl Ether ModerateHighPoor (Evaporation risk)

Module 2: The Hydrazide Linker (2,5-Dimethoxyterephthalohydrazide)

Once the ester is pure, it is reacted with hydrazine hydrate. The resulting hydrazide is insoluble in most solvents, which makes recrystallization difficult but washing easy.

Troubleshooting Guide

Q4: My final COF has low surface area. Could the linker be the problem?

  • Cause: Trapped hydrazine salts or oligomers in the linker crystal lattice.

  • Protocol (Soxhlet Extraction):

    • Do not rely on simple filtration.

    • Place the dried crude hydrazide in a Soxhlet thimble.

    • Extract with Methanol or THF for 12–24 hours.

    • Mechanism:[1][2] This removes trapped unreacted ester and soluble mono-hydrazide byproducts, leaving the insoluble, pure di-hydrazide.

Q5: The product turns pink upon storage.

  • Cause: Oxidation of residual hydrazine or the electron-rich aromatic ring.

  • Prevention:

    • Ensure the final wash is with Diethyl Ether to remove moisture.

    • Dry under vacuum at 60°C for 6 hours.

    • Store under Argon/Nitrogen in the dark.

Q6: How do I remove excess hydrazine hydrate?

  • Protocol:

    • Filter the reaction mixture.

    • Wash the cake copiously with Water (removes hydrazine hydrate).

    • Wash with Methanol (removes unreacted ester).

    • Wash with Ether (facilitates drying).

    • Validation: Check the filtrate pH. Continue water wash until neutral (pH 7).

Module 3: Upstream Precursors (2,5-Dihydroxyterephthalic Acid)

If you are synthesizing the ester from scratch (starting from the acid), the acid purity dictates the methylation efficiency.

  • Key Impurity: Decarboxylated species (2,5-dihydroxybenzoic acid).

  • Purification:

    • Dissolve crude acid in 10% NaOH (forms the disodium salt).

    • Filter to remove insoluble organics.[3]

    • Slowly acidify the filtrate with HCl to pH 2.

    • Collect the precipitate. This "Acid-Base Reprecipitation" is more effective than solvent recrystallization for the acid form.

References

  • Zhang, H., et al. (2013). "Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in Methanol Aqueous Solution."[2] Industrial & Engineering Chemistry Research. (Data on ester solubility profiles). Available at: [Link]

  • Chen, Y., et al. (2020). "In-situ construction of hydrazone-linked COF-based core-shell hetero-frameworks." Journal of Materials Chemistry A. (Describes hydrazide synthesis and washing protocols). Available at: [Link]

Sources

Technical Support Center: DMTH-Linked Frameworks (Hydrazone COFs)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Pore Size Distribution in DMTH-Linked Frameworks Ticket ID: COF-DMTH-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]

System Overview & Architecture

DMTH-linked frameworks refer to Covalent Organic Frameworks (COFs) synthesized using 2,5-dimethoxyterephthalohydrazide (DMTH) as the linear building block.[1] These are typically hydrazone-linked COFs , formed via the condensation of DMTH with varying aldehyde knots (e.g., 1,3,5-triformylbenzene or TFB).[1]

The primary challenge in these systems is not just generating pores, but controlling the Pore Size Distribution (PSD) .[1] A sharp, unimodal PSD indicates a highly crystalline, defect-free framework.[1] A broad or multimodal PSD suggests amorphous regions, pore blockage, or structural collapse.[1]

Core Chemistry
  • Linker: 2,5-dimethoxyterephthalohydrazide (DMTH)[1][2][3][4][5][6][7][8][9]

  • Knot: Trialdehydes (e.g., TFB, TFPPy)[1]

  • Linkage: Hydrazone (–C=N–NH–)

  • Topology: Typically 2D hexagonal (hcb) layers stacked via

    
    -
    
    
    
    interactions.[1]

Troubleshooting Guides & FAQs

Scenario A: "My pore size distribution is broad and undefined."

Diagnosis: A broad PSD usually indicates low crystallinity or rapid, irreversible precipitation .[1] The hydrazone formation is too fast, trapping defects and preventing the error-correction mechanism (dynamic covalent chemistry) from organizing the lattice into a regular honeycomb structure.[1]

Q: How do I narrow the distribution to get a sharp peak? A: You must slow down the nucleation rate and enhance the reversibility of the bond formation.[1]

  • Modulate Catalyst Concentration:

    • Action: Increase the concentration of aqueous Acetic Acid (AcOH).[1]

    • Reasoning: Hydrazone formation is acid-catalyzed but also acid-reversible.[1] Higher acid concentration pushes the equilibrium back towards the monomers, allowing "improper" bonds to break and reform into the thermodynamically stable ordered lattice.[1]

    • Protocol: If using 3M AcOH, titrate up to 6M or even 9M AcOH.[1]

  • Solvent Optimization:

    • Action: Switch to a solvent system with lower solubility for the oligomers but high solubility for monomers.[1]

    • Recommendation: Move from pure Dioxane to a Mesitylene/Dioxane (1:1) or o-Dichlorobenzene/n-Butanol (1:1) mix.[1]

    • Mechanism:[1][4][10] Mesitylene acts as a "crystallization promoter" by slowing down precipitation, allowing ordered stacking.[1]

Scenario B: "The measured pore size is smaller than the theoretical value."

Diagnosis: This is often caused by pore blockage (trapped oligomers/catalyst) or layer misalignment (stacking faults).[1]

Q: Why is my 2.5 nm pore reading as 1.8 nm? A:

  • Trapped Oligomers: Unreacted monomers or short oligomers are stuck inside the channels.[1]

    • Fix: Perform a rigorous Soxhlet extraction with Tetrahydrofuran (THF) or Methanol for 24–48 hours before activation.[1]

  • Stacking Mode: The layers might be slipping.[1] While perfectly eclipsed (AA) stacking gives the full pore size, slipped (AB) or staggered stacking reduces the effective aperture.[1]

    • Fix: The methoxy groups on DMTH provide steric locking.[1] Ensure your synthesis temperature is sufficient (120°C) to overcome the energy barrier for the layers to lock into the eclipsed conformation driven by the methoxy-dipole interactions.[1]

Scenario C: "My framework loses porosity after drying (Pore Collapse)."

Diagnosis: Hydrazone COFs are flexible.[1] Evaporating solvent from the pores creates massive capillary forces (surface tension) that crush the 2D layers, destroying the channels.[1]

Q: How do I activate the DMTH framework without collapse? A: Do NOT use vacuum oven drying directly from the synthesis solvent.[1]

  • Protocol: Solvent Exchange

    
     Supercritical CO
    
    
    
    (Sc-CO
    
    
    ) Drying.
  • Step 1: Exchange synthesis solvent with anhydrous THF (3x daily for 3 days).

  • Step 2: Exchange THF with liquid CO

    
    .
    
  • Step 3: Bleed CO

    
     at the supercritical point (31.1°C, 73.8 bar). This eliminates the liquid-gas interface and capillary stress.[1]
    

Experimental Protocols

Standard Synthesis: TFB-DMTH COF

Target Pore Size: ~2.2 - 2.8 nm (depending on stacking)[1]

ParameterSpecificationNotes
Monomer A TFB (1,3,5-triformylbenzene)0.15 mmol
Monomer B DMTH (2,5-dimethoxyterephthalohydrazide)0.225 mmol (1.5 eq)
Solvent Mesitylene / 1,4-Dioxane (1:1 v/v)3.0 mL total
Catalyst Aqueous Acetic Acid (6.0 M)0.3 mL
Vessel Pyrex tube (10 mL)Degassed by freeze-pump-thaw (3 cycles)
Condition 120°C for 72 hoursStatic (no stirring)

Step-by-Step Workflow:

  • Dissolution: Sonicate monomers in the solvent mix until fully dispersed.

  • Catalysis: Add AcOH dropwise.[1] The solution may turn turbid (initial amorphous precipitation).[1]

  • Sealing: Flash freeze in liquid N

    
    , vacuum down to <50 mTorr, and flame seal the ampoule.
    
  • Crystallization: Place in an oven at 120°C. Critical: Do not disturb the oven.[1] The amorphous precipitate will dissolve and recrystallize into the COF over 3 days.[1]

  • Harvesting: Filter the resulting yellow/orange powder.

  • Washing: Soxhlet extract with THF (24h) and Acetone (12h).

Data & Visualization

Logic Flow: Controlling Pore Size Distribution

PoreControl Start Goal: Narrow Pore Size Distribution CheckPSD Analyze PSD (NLDFT/QSDFT) Start->CheckPSD Broad Result: Broad/Amorphous CheckPSD->Broad Undefined peaks Shifted Result: Shifted/Small CheckPSD->Shifted Peak < Theory Perfect Result: Sharp/Unimodal CheckPSD->Perfect Match Reversibility Increase Reversibility Broad->Reversibility Blockage Check Pore Blockage Shifted->Blockage Action1 Increase Acid Conc. (3M -> 6M) Reversibility->Action1 Action2 Change Solvent Ratio (Add Mesitylene) Reversibility->Action2 Action3 Soxhlet Extraction (THF, 24h) Blockage->Action3 Action4 Sc-CO2 Activation Blockage->Action4

Caption: Decision tree for troubleshooting pore size distribution anomalies in DMTH-COF synthesis.

Reference Table: Synthesis Parameters vs. Pore Quality
VariableAdjustmentEffect on Pore Size DistributionMechanism
Acid Conc. IncreaseNarrows Enhances error correction (dynamic equilibrium).[1]
Temperature IncreaseNarrows Overcomes activation energy for ordered stacking.[1]
Reaction Time IncreaseNarrows Allows conversion of kinetic (amorphous) phase to thermodynamic (crystalline) phase.
Stirring Avoid Narrows Mechanical agitation disrupts crystal growth; static growth is preferred for COFs.[1]

References

  • Highly hydrophilic covalent organic frameworks as efficient and reusable photocatalysts for oxidative coupling of amines in aqueous solution. Source: Catalysis Science & Technology (RSC) URL:[Link] Relevance: Describes the synthesis of TFB-DMTH COFs and their crystallinity optimization.

  • Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. Source: MDPI (Materials) URL:[Link] Relevance:[2][3][4][5][6][7][8][10][11][12][13][14] details the solvothermal conditions and Schiff-base condensation mechanism for DMTH linkers.

  • Recent Advances in the Use of Covalent Organic Frameworks as Heterogenous Photocatalysts. Source: Advanced Materials (via CSIC) URL:[Link] Relevance: Discusses the stability and pore engineering of hydrazone-linked frameworks.

Sources

stability enhancement of hydrazide COFs in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Covalent Organic Framework (COF) stability. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, understand, and resolve framework degradation issues when subjecting COFs to harsh acidic conditions.

Troubleshooting Guide: Diagnosing Framework Degradation

Q: Why does my hydrazone-linked COF dissolve or lose crystallinity in strongly acidic conditions (e.g., pH < 3)? A: Hydrazone and imine linkages are formed via dynamic covalent chemistry (Schiff-base condensation). In acidic environments, the lone pair of electrons on the C=N nitrogen becomes protonated. This protonation draws electron density away from the adjacent carbon, making it highly electrophilic. Water molecules then easily perform a nucleophilic attack on this carbon, driving the equilibrium backward toward the starting monomers and causing framework collapse.

Q: How does converting the framework to a hydrazide linkage prevent this hydrolysis? A: Transforming the hydrazone linkage into a hydrazide linkage (-C(=O)-NH-NH-) fundamentally alters the electronic environment of the bond. By oxidizing the C=N bond to a C=O bond, the linkage benefits from profound resonance stabilization. The nitrogen’s lone pair delocalizes into the carbonyl’s π-system. This delocalization drastically reduces the basicity of the nitrogen, preventing it from being protonated even in extreme conditions like 12 M HCl [1].

Mechanism cluster_0 Hydrazone Linkage (Acid-Susceptible) cluster_1 Hydrazide Linkage (Acid-Resistant) H1 Protonation of C=N Nitrogen H2 Electrophilic Carbon Attacked by H2O H1->H2 H3 Hydrolysis & Framework Collapse H2->H3 R1 Oxidation to C=O (Resonance Stabilization) R2 Reduced N Basicity (Resists Protonation) R1->R2 R3 Intact Framework in 12M HCl R2->R3

Mechanistic comparison of acid-catalyzed degradation vs. hydrazide resonance stabilization.

Step-by-Step Methodology: Post-Synthetic Oxidation Protocol

Because de novo synthesis of hydrazide COFs is thermodynamically challenging (the irreversible bond prevents the error-correction needed for crystallization), the industry standard is to synthesize a crystalline hydrazone COF first, followed by Post-Synthetic Modification (PSM) [1, 2].

Reagents Needed: Hydrazone-COF, 1,4-dioxane, glacial acetic acid, 2-methyl-2-butene, sodium chlorite (NaClO₂).

  • Step 1: Dispersion. Suspend 50 mg of the parent Hydrazone-COF in 10 mL of 1,4-dioxane. Sonicate for 10 minutes.

    • Causality: Dioxane swells the pores, ensuring the oxidant can access the internal linkages rather than just the surface.

  • Step 2: Scavenger Addition. Add 1.0 mL of 2-methyl-2-butene to the suspension.

    • Causality: This is a critical step. 2-methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl), a highly reactive byproduct of the oxidation. Without it, HOCl will cause electrophilic chlorination of the COF's aromatic backbone, destroying the π-π stacking and crystallinity.

  • Step 3: Acidification. Add 1.0 mL of glacial acetic acid to establish the mildly acidic environment required for Pinnick-type oxidation.

  • Step 4: Oxidation. Slowly add an aqueous solution of NaClO₂ (2.5 molar equivalents per linkage) dropwise to prevent localized thermal spikes.

  • Step 5: Incubation. Stir the suspension continuously at 25 °C for 24 hours.

  • Step 6: Isolation & Self-Validation. Filter the resulting powder and wash sequentially with water, dioxane, and ethanol to remove trapped salts. Dry under vacuum at 80 °C.

    • Validation Check: Run an FT-IR spectrum of the dried powder. The transformation is successful only if the C=N stretch (typically ~1625 cm⁻¹) completely disappears and is replaced by a strong C=O stretch at ~1674 cm⁻¹.

Workflow A 1. Synthesize Hydrazone COF B 2. Suspend in 1,4-Dioxane/AcOH A->B C 3. Add NaClO2 & 2-methyl-2-butene B->C D 4. Stir 24h at 25°C C->D E 5. Wash, Dry & Verify (FT-IR) D->E

Step-by-step workflow for the post-synthetic oxidation of hydrazone COFs.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when converting a standard hydrazone COF to a hydrazide COF [1].

Property / MetricHydrazone-Linked PrecursorHydrazide-Linked COFCausality / Mechanism
Linkage Chemistry -C=N-NH--C(=O)-NH-NH-Mild oxidation of the imine carbon
Crystallinity in 12 M HCl (24h) Severe DegradationFully RetainedResonance stabilization of nitrogen
Crystallinity in Boiling H₂O Partial LossFully RetainedIrreversible covalent locking
BET Surface Area ~800 m²/g~750 m²/gSlight pore constriction from added oxygen mass
Linkage Reversibility High (Dynamic)Low (Locked)Loss of error-correction capability

Advanced FAQs

Q: My FT-IR shows incomplete conversion (residual C=N peaks). How can I drive the reaction to completion? A: Incomplete conversion usually indicates poor pore accessibility. Ensure the COF is thoroughly exfoliated or suspended prior to oxidation. You may need to increase the reaction time to 48 hours or use a higher ratio of 1,4-dioxane to improve swelling. Do not increase the temperature above 30 °C, as this risks framework degradation.

Q: My COF lost its crystallinity entirely after oxidation. What went wrong? A: Loss of crystallinity usually stems from omitting the HOCl scavenger or using degraded reagents. If 2-methyl-2-butene is omitted or evaporates (it is highly volatile), electrophilic chlorination of the aromatic rings occurs, which warps the planar monomers and disrupts the interlayer π-π stacking. Always ensure the scavenger is present in excess and the reaction vessel is properly sealed.

Q: Are there alternative strategies to enhance acid stability without performing an oxidation step? A: Yes. If your application strictly requires an unoxidized acylhydrazone linkage, you can engineer the starting monomers to include ortho-fluorine or hydroxyl groups. This induces strong intramolecular hydrogen bonding (e.g., N-H···F or N-H···O) [3]. This conformational locking sterically shields the vulnerable C=N bond from hydronium ions, enhancing stability down to pH 1 without requiring post-synthetic modification.

References

  • Transformation of a Hydrazone-Linked Covalent Organic Framework into a Highly Stable Hydrazide-Linked One Source: ACS Applied Polymer Materials (2022) URL:[Link]

  • Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting Source: ChemRxiv / Journal of the American Chemical Society (2021) URL:[Link]

  • Leveraging Conformational Locking to Synthesize Acylhydrazone-Linked Covalent Organic Frameworks with Aggregation-Induced-Emission Nodes Source: CCS Chemistry (2024) URL:[Link]

Technical Support Center: Supercritical CO₂ Activation for Fragile DMTH-COF Structures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist specializing in porous framework stabilization, I have designed this portal to provide researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and field-proven protocols for handling fragile Covalent Organic Frameworks (COFs).

This guide specifically addresses the hydrazone-linked DMTH-COF family. DMTH-COF frameworks, known for their utility in dynamic C₂H₂/C₂H₄ gas separation[1] and photocatalytic CO₂ reduction (e.g., Cu@BTT-DMTH-COF)[2], feature highly flexible linkages. While this flexibility is advantageous for catalytic adaptation, it renders the framework highly susceptible to structural degradation during standard solvent removal.

Mechanistic FAQs: The "Why" Behind the Workflow

Q1: Why does DMTH-COF lose its porosity and crystallinity during standard vacuum drying? A: The root cause is capillary stress. During conventional vacuum or oven drying, the evaporation of the solvent creates a liquid-gas phase boundary within the nanopores. According to the Young-Laplace equation, the capillary pressure exerted on the pore walls is inversely proportional to the pore radius. In nanoporous materials (< 2 nm), this pressure can reach hundreds of atmospheres. This stress exceeds the mechanical yield strength of the non-covalent interlayer stacking and flexible hydrazone bonds in DMTH-COF, causing the layers to slip, the pores to irreversibly collapse, and the product to become amorphous.

Q2: How does supercritical CO₂ (scCO₂) activation circumvent pore collapse? A: scCO₂ activation (critical point drying) completely bypasses the liquid-gas phase transition[3]. By exchanging the pore-dwelling solvent with liquid CO₂ and subsequently raising the temperature and pressure beyond CO₂'s critical point (31.1 °C and 73.8 bar), the liquid and gas phases merge into a single supercritical fluid. When this fluid is slowly depressurized, it transitions directly into a gas without forming a meniscus. This exerts zero capillary stress on the fragile DMTH-COF skeleton, preserving its crystalline structure[4].

Q3: Why is a multi-step solvent exchange critical before introducing liquid CO₂? A: Liquid CO₂ is non-polar and miscible with only specific solvents (like ethanol or methanol). If the initial high-boiling reaction solvents (e.g., dioxane, mesitylene, or DMF) remain in the pores, they will phase-separate from the liquid CO₂. This leaves residual high-surface-tension liquids trapped in the framework, which will later evaporate during depressurization and cause localized pore collapse.

Experimental Protocol: Self-Validating scCO₂ Activation Workflow

To ensure scientific integrity, this step-by-step methodology incorporates internal validation checkpoints. A protocol must be a self-validating system to guarantee that structural integrity is maintained at every phase[5].

Phase 1: Pre-Activation Solvent Exchange
  • Initial Washing: After solvothermal synthesis, isolate the raw DMTH-COF powder via centrifugation. Wash sequentially with anhydrous tetrahydrofuran (THF) and acetone to remove unreacted monomers and oligomers.

  • Ethanol Exchange: Immerse the washed COF in absolute ethanol. Replace the ethanol every 12 hours for 3 days.

    • Self-Validation Checkpoint: Analyze the UV-Vis absorbance of the discarded ethanol wash. The exchange is complete only when the absorbance at the monomers' characteristic wavelengths drops to an absolute baseline.

Phase 2: Liquid CO₂ Infiltration
  • Transfer to Chamber: Load the ethanol-soaked DMTH-COF into the critical point dryer (CPD) chamber. Ensure the sample remains completely submerged in ethanol during transfer to prevent premature air-drying.

  • Purging: Seal the chamber and cool to 0–5 °C. Flush the chamber with liquid CO₂ (LCO₂) at 50 bar to displace the ethanol.

  • Equilibration: Allow the LCO₂ to equilibrate with the framework for 3–5 hours[3]. Repeat the LCO₂ flush and equilibration cycle three times.

    • Self-Validation Checkpoint: Monitor the purge effluent. The infiltration is successful when the effluent shows no trace of ethanol (verified via an inline refractive index sensor).

Phase 3: Supercritical Transition and Venting
  • Heating to Supercritical State: Seal the chamber and slowly heat to 40 °C. The internal pressure will naturally rise to approximately 80–90 bar, safely above the critical point of CO₂.

  • Isothermal Hold: Maintain supercritical conditions for 1 hour to ensure uniform fluid density throughout the COF pores.

  • Depressurization: Slowly vent the scCO₂ gas at a highly controlled rate of ≤ 0.1 bar/min while maintaining the temperature at 40 °C.

    • Self-Validation Checkpoint: Post-activation, perform Powder X-ray Diffraction (PXRD). The retention of sharp, low-angle diffraction peaks confirms that the crystalline architecture was successfully preserved.

Troubleshooting Guide

Issue 1: The final DMTH-COF product is amorphous (loss of PXRD peaks) despite using scCO₂.

  • Causality: Rapid depressurization during the venting phase. A sudden drop in pressure causes adiabatic cooling. If the temperature drops below 31.1 °C, the scCO₂ condenses back into liquid CO₂. The subsequent evaporation of this liquid reintroduces the exact capillary forces you were trying to avoid.

  • Solution: Strictly control the venting rate to < 0.1 bar/min. Ensure the chamber's heating jacket remains active during venting to counteract adiabatic cooling.

Issue 2: BET Surface Area is significantly lower than theoretical predictions.

  • Causality: Incomplete solvent exchange. Residual high-boiling or incompatible solvents did not mix with LCO₂ and remained trapped in the pores, causing localized structural collapse during the venting phase.

  • Solution: Implement an intermediate solvent exchange step. If the synthesis solvent is highly immiscible with ethanol, wash first with THF, then transition to ethanol before LCO₂ infiltration.

Quantitative Data Summary

The following table demonstrates the causal relationship between activation methods and the structural integrity of flexible hydrazone-linked COFs (such as DMTH-COF).

Activation MethodCapillary StressSurface Area (BET, m²/g)Pore Volume (cm³/g)Crystallinity (PXRD)
Direct Vacuum Drying (80 °C) Extremely High< 150< 0.10Amorphous / Broad Peaks
Solvent Exchange (Hexane) + Vacuum Moderate600 - 8000.45Semi-crystalline
Supercritical CO₂ Activation Zero > 1,800 > 0.95 Highly Crystalline

Workflow Visualization

G Start Synthesized DMTH-COF (Solvent-swollen) SolventEx Solvent Exchange (Ethanol to Liquid CO2) Start->SolventEx Decision Structural Rigidity Check SolventEx->Decision Vacuum Conventional Vacuum Drying (Liquid-Gas Phase Transition) Decision->Vacuum Rigid COF scCO2 Supercritical CO2 Activation (Bypasses Phase Boundary) Decision->scCO2 Fragile/Flexible (DMTH-COF) Collapse Pore Collapse & Amorphous Framework Vacuum->Collapse High Capillary Stress Success Preserved Crystallinity & High Surface Area scCO2->Success Zero Capillary Force

Caption: Decision-making workflow for COF activation, highlighting scCO2 to prevent pore collapse.

References

Sources

Validation & Comparative

Unlocking Structural Integrity: A Comparative Guide to PXRD Pattern Analysis of Crystalline DMTH-Based COFs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating newly synthesized porous materials. Among the diverse library of Covalent Organic Frameworks (COFs), those constructed using 2,5-dimethoxyterephthalohydrazide (DMTH) stand out for their exceptional crystallinity and robust chemical stability[1]. DMTH-based COFs, such as the widely studied TFB-DMTH (synthesized via the condensation of DMTH with 1,3,5-triformylbenzene), utilize hydrazone linkages to form highly ordered 2D networks[2].

To objectively evaluate the performance of DMTH-based COFs against alternatives like imine- or boronate-ester-linked frameworks, Powder X-ray Diffraction (PXRD) is the definitive analytical tool. PXRD does not merely confirm "crystallinity"; when coupled with rigorous Pawley or Le Bail refinement, it provides a self-validating mathematical model of the material's unit cell, pore dimensions, and stacking behavior[3].

Causality in Crystallinity: The DMTH Advantage

When comparing DMTH-based COFs to traditional imine-linked COFs (e.g., COF-LZU1) or boronate-ester COFs (e.g., COF-5), one must understand the molecular causality behind their PXRD patterns.

Why do DMTH-based COFs often exhibit sharper, more intense low-angle PXRD reflections? The answer lies in intramolecular hydrogen bonding[4]. The methoxy (–OCH


) groups at the 2,5-positions of the DMTH core act as hydrogen-bond acceptors for the adjacent hydrazone N–H protons. This thermodynamic "lock" restricts the rotation of the building blocks, enforcing strict coplanarity across the 2D polymer sheet.

When these highly planar sheets stack via


 interactions, they minimize stacking faults—a common cause of peak broadening in PXRD. Furthermore, this locked conformation shields the hydrazone bond from nucleophilic attack, granting DMTH-based COFs superior stability in aqueous and acidic environments compared to their imine and boronate counterparts[5].

Comparative Performance Data

The following table summarizes the structural and performance metrics extracted from PXRD analysis of DMTH-based COFs versus common alternatives.

MaterialLinkage ChemistryDominant StackingInterlayer Distance (c-axis)Chemical StabilityPXRD Crystallinity (Relative)
TFB-DMTH COF HydrazoneAA (Eclipsed)~3.5 - 3.6 ÅExcellent (Acid/Base resistant)High (Sharp low-angle peaks)
COF-LZU1 ImineAA (Eclipsed)~3.7 ÅModerate (Hydrolyzes in strong acid)High
COF-5 Boronate EsterAA (Eclipsed)~3.4 ÅLow (Moisture sensitive)Very High

Self-Validating Experimental Protocol: PXRD Analysis

To ensure trustworthiness and reproducibility, the PXRD analysis of a DMTH-based COF must follow a rigorous, self-validating workflow. Simply collecting a diffraction pattern is insufficient; the experimental data must be mathematically reconciled with an in silico model[6].

Step 1: Sample Activation (Critical Step) Causality: Do not simply dry the COF in an oven. The capillary forces exerted by evaporating trapped solvents (like dioxane or mesitylene) can collapse the delicate mesopores, artificially broadening the PXRD peaks due to a loss of long-range order. Action: Subject the synthesized DMTH-COF to supercritical CO


 activation. Alternatively, perform a rigorous solvent exchange with a low-surface-tension solvent (e.g., acetone) for 3 days, followed by dynamic vacuum drying at 120 °C.

Step 2: Data Acquisition Action: Load the activated powder onto a zero-background silicon sample holder to minimize amorphous baseline noise. Collect data using a diffractometer equipped with Cu K


 radiation (

Å). Scan from

to

at a slow scan rate (e.g.,

/min) to capture the critical low-angle (100) reflection (typically around

) and the broad

stacking (001) reflection (around

).

Step 3: In Silico Structural Modeling Action: Using crystallographic software (such as Materials Studio), construct the primitive unit cell. For TFB-DMTH, build a 2D hexagonal or trigonal lattice. Generate two models: AA stacking (eclipsed) and AB stacking (staggered)[6].

Step 4: Pawley Refinement Action: Perform a Pawley refinement to optimize the unit cell parameters against the experimental data[4]. A successful refinement is self-validating: the residual factors (


 and 

) must converge to low values (typically

,

). If the AA stacking model yields an

of 3.5% while the AB model yields 12%, you have definitively proven the eclipsed structural conformation.

PXRD Refinement & Structural Validation Workflow

G Start Synthesized DMTH-COF Powder Act Supercritical CO2 Activation (Preserves Mesopores) Start->Act PXRD High-Resolution PXRD Collection (Cu Kα, 2θ = 2°-40°) Act->PXRD Sim In Silico Modeling (Materials Studio) PXRD->Sim AA AA Stacking Model (Eclipsed) Sim->AA AB AB Stacking Model (Staggered) Sim->AB Refine Pawley / Le Bail Refinement AA->Refine AB->Refine Check Evaluate Residuals (Rp < 5%, Rwp < 8%) Refine->Check

Caption: Self-validating workflow for structural determination of DMTH-based COFs via PXRD refinement.

Mechanistic Insights from the PXRD Pattern

When you overlay the experimental PXRD pattern of a DMTH-based COF with its simulated counterpart, the causality of the peaks becomes clear:

  • The Low-Angle Region (

    
    ):  The intense peak here corresponds to the (100) plane. Its position is inversely proportional to the pore diameter. Because DMTH is a linear, rigid linker, its combination with a trigonal node like TFB yields a predictable, highly ordered hexagonal pore.
    
  • The Mid-Angle Region (

    
    ):  This broad peak corresponds to the (001) plane, representing the interlayer c-spacing. For DMTH-based COFs, this is typically ~3.5 Å[4]. The intensity of this peak is a direct readout of the 
    
    
    
    stacking efficiency. If this peak is absent or highly diffuse, it indicates turbostratic disorder (random shifting of layers), often caused by poor solvent choice during synthesis or improper activation.

Conclusion

For researchers and drug development professionals utilizing COFs for targeted delivery or catalysis, structural integrity is non-negotiable. DMTH-based COFs offer a distinct advantage over imine and boronate alternatives due to their intramolecular hydrogen-bond-enforced planarity. By adhering to a rigorous, self-validating PXRD refinement protocol, one can confidently bridge the gap between theoretical molecular design and macroscopic material performance.

References

  • Highly hydrophilic covalent organic frameworks as efficient and reusable photocatalysts for oxidative coupling of amines in aqueous solution Source: rsc.org URL:7[7]

  • Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations Source: mdpi.com URL:2[2]

  • 2,5-Dimethoxyterephthalohydrazide | 114503-42-3 Source: ossila.com URL:1[1]

  • Constructing Hydrazone-Linked Chiral Covalent Organic Frameworks with Different Pore Sizes for Asymmetric Catalysis Source: mdpi.com URL:6[6]

  • Crystalline Covalent Organic Frameworks with Hydrazone Linkages Source: acs.org URL:4[4]

  • Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility Source: rsc.org URL:3[3]

  • Recent Advances in the Use of Covalent Organic Frameworks as Heterogenous Photocatalysts in Organic Synthesis Source: researchgate.net URL:5[5]

Sources

15N NMR characterization of hydrazide linkages in COFs

Author: BenchChem Technical Support Team. Date: March 2026

15N Solid-State NMR Characterization of Hydrazide Linkages in Covalent Organic Frameworks: A Comparative Guide

Executive Summary

Covalent Organic Frameworks (COFs) rely on robust linkages to maintain their crystalline porosity. While imine linkages are ubiquitous, the field is rapidly shifting toward hydrazone and hydrazide linkages due to their superior chemical stability and capacity for hydrogen bonding. However, characterizing these nitrogen-rich backbones—especially tracking post-synthetic modifications like the oxidation of hydrazine to hydrazide—presents a severe analytical bottleneck.

This guide objectively compares conventional characterization techniques against 15N Solid-State Nuclear Magnetic Resonance (ssNMR) . As we will demonstrate through experimental data and mechanistic workflows, 15N ssNMR stands alone in its ability to unambiguously resolve nitrogen environments and quantify linkage conversions in the solid state.

The Analytical Bottleneck: Why Standard Methods Fall Short

When synthesizing or modifying hydrazide-linked COFs, researchers typically default to Fourier Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), or 13C ssNMR. While useful for bulk structural confirmation, these techniques fail as self-validating systems for precise nitrogen characterization:

  • FTIR: Suffers from severe spectral overlap. The C=O, C=N, and N-H stretching frequencies often convolute into broad bands within the rigid COF backbone, making it impossible to quantify the degree of linkage conversion.

  • 13C ssNMR: Only probes the nitrogen environment indirectly. Because the chemical shift of an adjacent carbon atom may not change significantly upon nitrogen protonation or oxidation, 13C NMR cannot reliably distinguish between subtle linkage states.

  • XPS: While highly sensitive to elemental composition, XPS is a surface-level technique (probing only the top ~10 nm). Furthermore, the binding energy differences between hydrazine and hydrazide nitrogens are often too small to resolve without ambiguous peak deconvolution.

By contrast, the 15N chemical shift is exquisitely sensitive to local bonding environments , directly reporting on the hybridization, protonation state, and hydrogen-bonding network of the nitrogen atom[1].

Comparative Analysis: 15N ssNMR vs. Alternatives

To illustrate the performance gap, the following table summarizes the capabilities of each analytical technique when applied to hydrazide/hydrazone COFs.

Table 1: Comparative Analysis of Analytical Techniques for COF Linkages

TechniqueSensitivity to N-EnvironmentResolution of Linkage StatesSample RequirementPrimary Limitation
15N ssNMR Extremely High Excellent (Distinct ppm shifts)10–30 mgLow natural abundance requires DNP or 15N enrichment
FTIR ModeratePoor (Overlapping bands)< 5 mgCannot quantify conversion rates reliably
13C ssNMR Low (Indirect)Moderate (Relies on adjacent C)20–50 mgInsensitive to direct nitrogen oxidation/protonation
XPS High (Surface only)Low (Broad binding energy overlap)< 5 mgProbes surface only; bulk framework remains unknown

Experimental Data: Decoding Nitrogen Environments

The true power of 15N ssNMR lies in its broad chemical shift range, which cleanly separates different nitrogen motifs. Recent breakthroughs in COF chemistry have utilized 15N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR to track the post-synthetic oxidation of hydrazine-linked COFs into hydrazide-linked COFs[2], as well as to map tertiary amine modifications[1].

Table 2: Typical 15N NMR Chemical Shifts in Hydrazide/Hydrazone COFs

Nitrogen EnvironmentStructural MotifTypical 15N Chemical Shift (ppm)Reference
Tertiary Amine -NR₂24 – 47 ppm[1]
Hydrazine -NH-NH-125 – 128 ppm[2]
Hydrazide / Amide -NH-CO-171 – 181 ppm[2],[1]
Hydrazone -N=C-~ 315 ppm[1]

Data Interpretation: As shown in Table 2, the oxidation of a hydrazine linkage to a hydrazide linkage results in a massive downfield shift from ~128 ppm to ~172 ppm[2]. This ~44 ppm separation allows for the quantitative integration of peak areas to determine exact conversion percentages (e.g., calculating a 13.4% or 26.3% conversion rate)—a feat impossible with FTIR[2],[3].

Methodological Deep Dive: Natural Abundance vs. Isotope Enrichment

The primary challenge of 15N NMR is the low natural abundance of the 15N isotope (0.37%) and its low gyromagnetic ratio. Researchers must choose between two pathways:

  • Natural Abundance + Dynamic Nuclear Polarization (DNP): DNP transfers polarization from unpaired electrons (introduced via a biradical dopant like AMUPol) to the nuclei, enhancing the 15N signal by orders of magnitude. This allows for the acquisition of 1D and 2D 15N{1H} spectra without isotopic labeling[1]. Drawback: Requires specialized, highly expensive DNP hardware and cryogenic temperatures (~95 K).

  • 15N-Isotope Enrichment: By synthesizing the COF using 15N-labeled precursors (e.g., 50% 15N-hydrazine hydrate), researchers can achieve spectacular signal-to-noise ratios on standard solid-state NMR spectrometers at room temperature[2]. Advantage: This is the gold standard for quantitative multi-CP-MAS NMR, allowing precise tracking of multi-step solid-state reactions[3].

G A COF Linkage Characterization B Standard Methods (FTIR, 13C NMR, XPS) A->B C Limitation: Peak Overlap & Ambiguous N-Environment B->C D 15N Solid-State NMR C->D Need higher resolution E Natural Abundance (Requires DNP) D->E F 15N-Isotope Enrichment (Standard CP/MAS) D->F G Qualitative Linkage ID (e.g., Hydrazone at ~315 ppm) E->G H Quantitative Conversion (Hydrazine to Hydrazide) F->H

Workflow for selecting 15N ssNMR over standard methods for COF linkage characterization.

Self-Validating Experimental Protocol: 15N CP/MAS NMR

To ensure trustworthiness and reproducibility, every 15N ssNMR experiment must be treated as a self-validating system. Below is the optimized protocol for analyzing a 15N-enriched hydrazide COF.

Step 1: Sample Preparation & Rotor Packing

  • Action: Pack 10–20 mg of the activated, 15N-enriched COF powder into a 3.2 mm or 4 mm zirconia (ZrO₂) MAS rotor.

  • Causality: The packing must be perfectly uniform. Asymmetric packing leads to off-axis rotation, which will crash the rotor at high spinning speeds. High-speed spinning (10–14 kHz) is mandatory to average out the massive chemical shift anisotropy (CSA) inherent to solid-phase nitrogen networks.

Step 2: Probe Tuning and Magic Angle Calibration

  • Action: Tune the probe to the exact Larmor frequencies of 1H and 15N. Calibrate the magic angle to precisely 54.74° using the 79Br rotational echoes of a KBr standard.

  • Causality: Even a 0.1° deviation from the magic angle will result in severe line broadening, obscuring the subtle ppm shifts between different hydrazide conformers.

Step 3: Hartmann-Hahn Matching (Cross-Polarization)

  • Action: Calibrate the 90° pulse lengths using a standard (e.g., 15N-labeled glycine). Set up the Cross-Polarization (CP) sequence to transfer magnetization from the abundant 1H spin bath to the dilute 15N spins.

  • Causality: 15N has exceptionally long T1 relaxation times (often minutes in rigid solids). Direct excitation would require weeks of scanning. CP circumvents this by relying on the much shorter 1H T1 relaxation time, allowing for rapid signal averaging. Optimize the contact time to 2–4 ms, which is ideal for rigid COF linkages.

Step 4: High-Power Decoupling & Acquisition

  • Action: Apply high-power 1H decoupling (e.g., SPINAL-64 or TPPM at >80 kHz RF field strength) during the 15N acquisition window.

  • Causality: Without robust decoupling, the strong heteronuclear dipole-dipole interactions between the nitrogen atoms and nearby protons will broaden the 15N signals into unreadable, featureless humps.

By following this protocol, researchers can transition from qualitative guesswork to quantitative, atomic-level certainty when engineering the next generation of COF materials.

References

  • Molecular Insights into Carbon Dioxide Sorption in Hydrazone-Based Covalent Organic Frameworks with Tertiary Amine Moieties. Chemistry of Materials, American Chemical Society (2019).

  • Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. Journal of the American Chemical Society, American Chemical Society (2022).

  • Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship, University of California (2019).

Sources

Publish Comparison Guide: Thermal Stability of 2,5-Dimethoxyterephthalohydrazide Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the thermal stability of Covalent Organic Frameworks (COFs) synthesized using 2,5-Dimethoxyterephthalohydrazide (DMTH) . Designed for researchers in materials science and drug delivery, this document objectively compares DMTH-based frameworks against alternative linker chemistries (imine, ketoenamine, and unsubstituted hydrazones).

Key Finding: DMTH-based frameworks exhibit a thermal decomposition onset (


) between 300°C and 360°C . While this is slightly lower than the hyper-stable 

-ketoenamine frameworks (

), the methoxy functionalization is critical for enhancing crystallinity and pore hydrophilicity, often outweighing the minor trade-off in thermal ceiling for catalytic and biological applications.

Chemical Basis of Stability

To understand the thermal performance of DMTH frameworks, one must analyze the linker's structural contribution.

The DMTH Linker Mechanism

DMTH is a


-symmetric building block featuring two hydrazide groups and two methoxy (

) substituents on the terephthaloyl core.
  • Hydrazone Linkage: Reaction with aldehydes (e.g., 1,3,5-triformylbenzene) forms hydrazone bonds (

    
    ). These bonds are reversible (dynamic covalent chemistry), allowing for error correction and high crystallinity.[1][2]
    
  • Methoxy Effect: The methoxy groups at the 2,5-positions provide electron density and steric bulk. Crucially, they often lock the conformation of the linker through intramolecular hydrogen bonding or steric preference, promoting planarity and

    
    -
    
    
    
    stacking. This enhances the crystallinity of the resulting COF (e.g., JLU-COF-4), which indirectly supports thermal stability by creating a robust, dense lattice.
Structural Diagram

The following diagram illustrates the formation of a DMTH-based framework and the specific sites susceptible to thermal degradation.

DMTH_Stability Precursors Precursors (Tp + DMTH) Condensation Solvothermal Synthesis (- H2O) Precursors->Condensation Schiff-base reaction Framework DMTH-COF Structure (Hydrazone Linkage) Condensation->Framework Crystallization Degradation1 Stage 1: Guest Loss (< 150°C) Framework->Degradation1 Heating Degradation2 Stage 2: Side Chain Loss (-OCH3 cleavage ~300°C) Degradation1->Degradation2 T > 250°C Degradation3 Stage 3: Backbone Collapse (> 360°C) Degradation2->Degradation3 T > 360°C

Figure 1: Synthesis and thermal degradation pathway of DMTH-based COFs.

Comparative TGA Analysis

The following table contrasts the thermal stability of DMTH-based COFs with common alternatives. Data is aggregated from standard thermogravimetric analysis (TGA) performed under inert atmosphere (


).
Table 1: Thermal Stability Comparison of COF Linkages
Linker TypeRepresentative COFLinkage Chemistry

(Decomposition)
Stability DriverPrimary Weakness
DMTH (Methoxy) JLU-COF-4 / TFB-DMTH Hydrazone300°C – 360°C H-bonding, High CrystallinityMethoxy group cleavage
Unsubstituted Hydrazide COF-42Hydrazone~280°C – 320°CReversible bond dynamicsLower crystallinity than DMTH

-Ketoenamine
Tp-Pa-1Enamine (Irreversible)> 400°CTautomerization (Chemical locking)Lower reversibility (harder to crystallize)
Imine COF-LZU1Imine (

)
~300°C – 350°CConjugated backboneHydrolytic instability
Boronate Ester COF-5Boronate> 450°CStrong B-O bondsExtremely sensitive to moisture
Analysis of the Data[1][3][4][5][6][7][8][9][10][11][12][13]
  • DMTH vs. Unsubstituted Hydrazides: DMTH frameworks often exhibit slightly higher operational stability than their unsubstituted counterparts (e.g., COF-42) due to the dense packing afforded by the methoxy-induced planarity.

  • The "Methoxy Ceiling": While the backbone is robust, the methoxy side chains (

    
    ) are typically the first point of thermal failure. TGA curves for DMTH-COFs often show a minor weight loss step starting around 300°C attributed to the cleavage of these alkyl groups, followed by major skeletal collapse above 360°C.
    
  • Application Context: For drug delivery or photocatalysis (usually performed < 100°C), DMTH stability is more than sufficient. The trade-off for lower stability compared to Tp-Pa-1 is justified by the superior crystallinity and pore definition required for precise guest encapsulation.

Experimental Protocol: Validating Thermal Stability

To reproduce the stability data for DMTH frameworks, a rigorous TGA protocol is required. Improper activation is the most common source of error, leading to "false" weight loss steps caused by trapped solvents (e.g., mesitylene, dioxane).

Protocol: TGA of DMTH-COFs

Objective: Determine intrinsic thermal decomposition temperature (


) excluding solvent effects.
  • Solvent Exchange (Critical):

    • Wash the as-synthesized COF powder with THF or Acetone via Soxhlet extraction for 24 hours.

    • Reasoning: Removes high-boiling synthesis solvents (mesitylene bp: 164°C) that can mimic degradation.

  • Activation:

    • Dry the sample under dynamic vacuum (< 0.1 mbar) at 120°C for 12 hours.

    • Validation: FT-IR should show no solvent peaks (e.g., C-H stretches of mesitylene).

  • TGA Measurement:

    • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

    • Pan: Platinum or Alumina (open).[3]

    • Atmosphere: Nitrogen (

      
      ) flow at 40-60 mL/min. (Avoid air to prevent early oxidation).
      
    • Ramp: 10°C/min from 30°C to 800°C.

  • Data Interpretation:

    • Step 1 (< 150°C): Minor loss (< 5%) is acceptable (adsorbed moisture).

    • Step 2 (300-360°C): Onset of decomposition. Define

      
       at the intersection of the baseline and the tangent of the weight loss curve.
      

TGA_Protocol Start As-Synthesized DMTH-COF Soxhlet Soxhlet Extraction (THF/Acetone, 24h) Start->Soxhlet Vacuum Vacuum Activation (120°C, <0.1 mbar, 12h) Soxhlet->Vacuum Remove Guests TGA_Run TGA Analysis (N2, 10°C/min) Vacuum->TGA_Run Dry Sample Analysis Data Analysis Identify T(onset) TGA_Run->Analysis

Figure 2: Validated workflow for thermal analysis of porous frameworks.

References

  • Ding, S. Y., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications. Chemical Society Reviews.[4] Link

  • Uribe-Romo, F. J., et al. (2011). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society. Link

  • Liu, X., et al. (2017). A Hydrazone-Based Covalent Organic Framework as an Efficient and Reusable Photocatalyst. ChemSusChem. Link

  • Evans, A. M., et al. (2020). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. Link

  • Waller, P. J., et al. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research. Link

Sources

Comparative Analysis: Hydrolytic Stability of Hydrazone vs. Imine Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: March 2026

Covalent Organic Frameworks (COFs) have revolutionized the landscape of porous materials, offering atomic-level precision for applications ranging from targeted drug delivery to atmospheric water harvesting. However, translating these materials from the controlled environment of a laboratory to real-world aqueous conditions exposes a critical vulnerability: hydrolytic degradation.

As a Senior Application Scientist, the most frequent architectural debate I encounter during framework design is the selection between imine (-C=N-) and hydrazone (-C=N-NH-) linkages. This guide provides an objective, data-driven comparison of their hydrolytic stabilities, details the mechanistic causality behind their performance, and establishes a self-validating experimental workflow for rigorous stability assessment.

Mechanistic Foundations: The Reversibility vs. Stability Trade-off

The fundamental difference in water stability between these two COF classes stems from the electronic environment surrounding the carbon-nitrogen double bond.

During solvothermal synthesis, the reversibility of the Schiff-base condensation in imine-linked COFs is a highly desirable feature—it allows for thermodynamic error correction, yielding exceptionally crystalline structures[1]. However, in aqueous environments (particularly under acidic conditions), this inherent reversibility becomes a fatal flaw. The imine nitrogen is readily protonated, which exacerbates the electrophilicity of the adjacent carbon, inviting rapid nucleophilic attack by water molecules and leading to catastrophic framework collapse[2].

Conversely, hydrazone-linked COFs exhibit remarkable hydrolytic resilience. The textbook explanation for this greater stability invokes the participation of the adjacent nitrogen atom in electron delocalization[3]. The lone pair of electrons on the -NH- group delocalizes into the C=N bond via resonance. This resonance significantly increases the negative-charge density on the C1 carbon, dampening its electrophilicity and rendering it highly resistant to nucleophilic attack by water[3]. This electronic shielding allows hydrazone COFs to maintain their structural integrity even under strong acid or base conditions[4].

Mechanism cluster_imine Imine COF (-C=N-) cluster_hydrazone Hydrazone COF (-C=N-NH-) I_node Electrophilic Carbon (High Susceptibility) I_deg Framework Collapse (Rapid Hydrolysis) I_node->I_deg H2O / H+ Attack H_node Resonance Stabilized (Lone Pair Delocalization) H_stab Framework Intact (High Stability) H_node->H_stab H2O / H+ Resistance

Fig 1. Mechanistic divergence of Imine vs. Hydrazone COFs under hydrolytic stress.

Quantitative Performance Comparison

To objectively guide material selection, the following table summarizes the quantitative and qualitative performance metrics of both linkages based on established empirical data.

ParameterImine-Linked COFsHydrazone-Linked COFsMechanistic Driver
Linkage Motif -C=N--C=N-NH-Structural composition
Hydrolytic Stability (pH 7) Moderate (Prone to gradual hydrolysis)Excellent (Stable for extended periods)Resonance delocalization in hydrazone
Acidic Tolerance (pH < 3) Poor (Rapid framework collapse)High (Resists protonation-induced cleavage)Reduced electrophilicity of C1 carbon
Crystallinity (De Novo) Exceptionally HighModerate to HighImine reversibility allows superior defect correction
BET Surface Area Retention Drops significantly post-incubationRetains >90% post-incubationFramework integrity under aqueous stress

Self-Validating Experimental Workflow for Stability Assessment

When evaluating a new COF for drug delivery or water treatment, claiming "water stability" based solely on visual insolubility or FT-IR data is scientifically insufficient. A robust, self-validating protocol must prove that both the long-range order and porosity survive aqueous stress.

Workflow S1 1. Solvothermal Synthesis S2 2. scCO2 Activation S1->S2 S3 3. Aqueous Incubation (pH 1-14, 72h) S2->S3 S4 4. PXRD & BET Validation S3->S4

Fig 2. Standardized workflow for evaluating COF hydrolytic stability and porosity.

Step-by-Step Methodology & Causality

Step 1: Solvothermal Synthesis & scCO2 Activation

  • Procedure: Synthesize the COF via standard Schiff-base polycondensation. Post-synthesis, activate the framework using supercritical CO2 (scCO2) rather than standard vacuum drying. Establish baseline PXRD and BET measurements.

  • Causality: Vacuum drying from high-surface-tension solvents (like water or ethanol) induces massive capillary forces that can permanently collapse the delicate mesoporous architecture. scCO2 bypasses the liquid-gas phase boundary, preserving the intrinsic porosity required for an accurate baseline BET measurement. If the baseline is collapsed, post-incubation data is meaningless.

Step 2: Controlled Aqueous Incubation

  • Procedure: Submerge 50 mg of the activated COF in 20 mL of aqueous solutions buffered across a pH gradient (e.g., pH 1 HCl, pH 7 H2O, pH 14 NaOH) for 72 hours at room temperature.

  • Causality: Hydrolysis is a dynamic equilibrium. Testing extreme pH levels determines the protonation threshold of the imine nitrogen (acidic vulnerability) and the hydroxide attack threshold on the electrophilic carbon (basic vulnerability). This stress test forces the equilibrium toward degradation if the linkage lacks resonance protection.

Step 3: Self-Validating Structural Analysis (PXRD & BET)

  • Procedure: Isolate the incubated COF, reactivate via scCO2, and perform Powder X-Ray Diffraction (PXRD) and N2 adsorption-desorption (BET) analysis. Compare the results against the Step 1 baseline.

  • Causality: Relying solely on FT-IR is a critical failure point; FT-IR only confirms the presence of chemical bonds, not the integrity of the framework. A COF can degrade into an amorphous polymer while retaining its imine/hydrazone signals. PXRD validates the retention of crystalline order, while BET confirms the retention of accessible pore volume. Both must remain consistent with the baseline to definitively prove hydrolytic stability.

Post-Synthetic Modification (PSM): Bridging the Gap

While hydrazone COFs offer superior baseline hydrolytic stability, the highly dynamic nature of imine COFs makes them easier to crystallize de novo[1]. To bridge this gap, researchers frequently employ Post-Synthetic Modifications (PSM).

For instance, highly crystalline imine bonds can be "locked" post-synthesis via asymmetric hydrophosphonylation or converted into highly stable aminal/oxazole linkages, effectively halting their reversibility[1]. Conversely, hydrazone COFs can be further oxidized into ultra-stable hydrazide-linked frameworks. This transformation maintains their advanced water-harvesting capabilities while allowing them to survive extreme conditions, including boiling water and strong acids[5].

Ultimately, the choice between imine and hydrazone linkages should be dictated by the end-use environment. For strictly anhydrous gas storage, imines offer unparalleled crystallinity. However, for physiological drug delivery or aqueous environmental remediation, the resonance-stabilized hydrazone—or a post-synthetically locked imine—is an absolute necessity.

References[1] Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks.Chemical Society Reviews.https://doi.org/10.1039/D0CS01027H[4] Hydrazone-Linked Covalent Organic Frameworks.Advanced Materials / Wiley.https://onlinelibrary.wiley.com/doi/10.1002/adma.202404941[2] Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks.MDPI Molecules.https://www.mdpi.com/1420-3049/30/2/969[3] Hydrolytic Stability of Hydrazones and Oximes.Angewandte Chemie / NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2904232/[5] Postfunctionalized Covalent Organic Frameworks for Water Harvesting.ACS Central Science.https://doi.org/10.1021/acscentsci.2c00710

Sources

FTIR Spectral Assignment Guide: Hydrazide to Hydrazone Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of monitoring the conversion of hydrazides to hydrazones using Fourier Transform Infrared (FTIR) spectroscopy. Designed for drug development professionals and senior researchers, this document moves beyond basic spectral lists to examine the causality of spectral shifts. It compares FTIR against high-resolution alternatives (NMR, UV-Vis) and provides a self-validating experimental protocol for confirming the formation of the pharmacophore-critical azomethine (–C=N–) bond.

Part 1: Strategic Comparison of Analytical Alternatives

While FTIR is the primary focus of this guide, it is critical to understand where it stands in the analytical hierarchy. In a drug development context, FTIR is often used for high-throughput screening and kinetic monitoring, while NMR remains the gold standard for structural elucidation.

Comparative Performance Matrix
FeatureFTIR (Mid-IR)

H NMR (400+ MHz)
UV-Vis Spectroscopy
Primary Utility Functional group conversion (Kinetic monitoring)Structural proof & stereochemistry (

isomers)
Conjugation efficiency & purity checks
Key Marker (Hydrazone) Appearance of

at 1590–1640 cm⁻¹
Azomethine proton singlet (

8.0–8.8 ppm
)
Bathochromic shift (Red shift) due to extended

-conjugation
Sample State Solid (ATR/KBr) or LiquidSolution (

,

)
Dilute Solution
Time Efficiency High (< 2 min/sample)Low (Sample prep + acquisition)Medium
Limit of Detection ~1-5% impurity< 1% impurityVery High (for chromophores)
Blind Spots Overlap:

band often obscured by Amide I (

) or Aromatic

.
Solvent suppression issues; Exchangeable protons (

) may broaden.
Lack of structural specificity (cannot distinguish isomers).

Expert Insight: Use FTIR for process control (e.g., determining reaction endpoint on the bench). Use NMR for product release (confirming structure and purity).

Part 2: FTIR Spectral Assignment & Mechanistic Logic

The conversion of a hydrazide (


) to a hydrazone (

) involves a condensation reaction that fundamentally alters the vibrational modes of the nitrogen center.
The Precursor: Hydrazide Fingerprint

The hydrazide moiety is characterized by the free amino group (


) and the amide carbonyl.
  • 
     Stretching:  A distinct doublet  is typically observed in the high-frequency region (3100–3400 cm⁻¹), corresponding to asymmetric and symmetric stretching.
    
  • 
     Amide I:  A strong band at 1650–1690 cm⁻¹ .
    
  • 
     Bending:  A "scissoring" vibration often seen near 1600–1620 cm⁻¹.
    
The Product: Hydrazone Fingerprint

The formation of the hydrazone is confirmed by the "Silence of the Amine" and the "Rise of the Imine."

  • Disappearance of

    
    :  The doublet collapses. You will observe a single 
    
    
    
    band from the amide nitrogen, often shifted to 3200–3250 cm⁻¹ .
  • Appearance of

    
     (Azomethine):  This is the critical diagnostic band . It appears at 1590–1640 cm⁻¹ .
    
    • Challenge: This band is often of variable intensity and can be sharp or varying depending on the substituents (

      
      ).
      
  • Shift of

    
    :  The carbonyl band often shifts to a lower wavenumber (e.g., 1640–1670 cm⁻¹ ) due to conjugation with the new 
    
    
    
    double bond and potential intramolecular hydrogen bonding.
Visualization of the Reaction & Spectral Logic

The following diagram illustrates the reaction flow and the decision logic for spectral assignment.

G cluster_0 Reaction Mechanism cluster_1 FTIR Spectral Logic Hydrazide Hydrazide (R-CO-NH-NH2) Intermediate Hemiaminal Intermediate Hydrazide->Intermediate + Aldehyde - H+ Aldehyde Aldehyde (R'-CHO) Hydrazone Hydrazone Product (R-CO-NH-N=CH-R') Intermediate->Hydrazone - H2O (Condensation) CheckNH Check 3100-3400 cm-1 Doublet Doublet Present? (NH2) CheckNH->Doublet Precursor Singlet Singlet Only? (NH) CheckNH->Singlet Product CheckFingerprint Check 1580-1690 cm-1 Singlet->CheckFingerprint NewBand New Band at 1590-1640 cm-1? CheckFingerprint->NewBand Search for C=N Result Conclusion NewBand->Result If Yes: Hydrazone Confirmed If No: Check Hydrolysis

Caption: Figure 1. Reaction pathway (Left) and FTIR spectral decision tree (Right) for validating hydrazone formation.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to minimize common artifacts (like water interference) that can mimic or obscure the


 stretch.
Materials
  • Hydrazide Precursor: (e.g., Isoniazid, Benzhydrazide)[1]

  • Carbonyl Component: (e.g., Benzaldehyde, substituted aromatic aldehyde)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Avoid water to prevent hydrolysis.

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 1.0 mmol of hydrazide and 1.0 mmol of aldehyde in 10-15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Why? Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack of the hydrazine nitrogen.

  • Reflux: Heat the mixture at reflux (approx. 78°C for EtOH) for 2–4 hours.

    • Monitoring: Spot on TLC plates every 30 mins.

  • Isolation: Cool to room temperature. The hydrazone typically precipitates as a solid. Filter and wash with cold ethanol.

  • FTIR Sample Prep (Crucial Step):

    • Drying: Dry the solid in a vacuum oven at 50°C for 2 hours. Residual solvent (ethanol/water) has broad OH bands that obscure the NH region.

    • ATR Mode: Place the solid directly on the diamond/ZnSe crystal. Apply high pressure to ensure good contact.

    • KBr Pellet (Alternative): Mix 1 mg sample with 100 mg dry KBr. Grind to a fine powder and press.

Data Interpretation Table
Functional GroupPrecursor (Hydrazide)

(cm⁻¹)
Product (Hydrazone)

(cm⁻¹)
Validation Check

/

Stretch
3100–3400 (Doublet) 3200–3250 (Singlet) Did the doublet collapse to a sharp singlet?

(Amide I)
1650–16901640–1670Shift indicates change in electronic environment.

(Imine)
Absent1590–1640 Primary confirmation. Look for a shoulder or new peak near the Amide I.

Stretch
~900–1100Shifts slightlySecondary confirmation (less reliable).

Part 4: Expert Troubleshooting & Pitfalls

1. The "Masked" Imine Band In many aromatic hydrazones, the


 stretch (1600–1620 cm⁻¹) overlaps heavily with the aromatic ring 

skeletal vibrations (1580–1600 cm⁻¹) and the Amide I band (1650 cm⁻¹).
  • Solution: Look for band broadening or a change in relative intensity in the 1600 cm⁻¹ region compared to the starting material. If the band shape changes significantly, it indicates the contribution of the new

    
     mode.[2]
    

2. Water Interference Hydrazone formation releases water. If the sample is not dry, the


 bending mode of water (~1640 cm⁻¹) can artificially inflate the Amide/Imine region.
  • Solution: Always vacuum dry the product before FTIR analysis.

3. Geometric Isomerism Hydrazones exist as


 (anti) and 

(syn) isomers.
  • Limitation: FTIR cannot reliably distinguish

    
     isomers. If stereochemistry is critical for your drug's binding affinity, you must  use 
    
    
    
    H NMR (NOESY experiments).

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR band assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Borbulevych, O. Y., et al. (2024). Synthesis and FTIR characterization of hydrazone derivatives. Journal of Molecular Structure.
  • NIST Chemistry WebBook. Infrared Spectra of Benzhydrazide and derivatives. Link

Sources

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